molecular formula C5H6N2O2 B175612 4-Methyl-1H-imidazole-5-carboxylic acid CAS No. 1457-59-6

4-Methyl-1H-imidazole-5-carboxylic acid

Número de catálogo: B175612
Número CAS: 1457-59-6
Peso molecular: 126.11 g/mol
Clave InChI: ULHLTDXPKWELHQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-methyl-imidazole-4-carboxylic acid is an imidazolyl carboxylic acid that is 1H-imidazole with methyl and carboxylic acid group substituents at positions 5 and 4 respectively. It has a role as a metabolite.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-methyl-1H-imidazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O2/c1-3-4(5(8)9)7-2-6-3/h2H,1H3,(H,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULHLTDXPKWELHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80163142
Record name 5-Methyl-1H-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1457-59-6
Record name 4-Methyl-1H-imidazole-5-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1457-59-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-4-carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001457596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Methyl-1H-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80163142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-methyl-1H-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.014.495
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Spectral Analysis of 4-Methyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectral data analysis for 4-Methyl-1H-imidazole-5-carboxylic acid (CAS: 1457-59-6, Molecular Weight: 126.11 g/mol ). The document details expected spectral characteristics and provides generalized experimental protocols for techniques critical to the structural elucidation and quality control of this compound. Given the specificity of this molecule, the following data is a combination of theoretical predictions and data from analogous compounds.

Predicted Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The following tables summarize the predicted quantitative data for Mass Spectrometry, Infrared (IR) Spectroscopy, ¹H NMR, and ¹³C NMR.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, Electron Impact (EI) or Electrospray Ionization (ESI) could be used.

m/z (Predicted) Assignment Notes
126[M]+ (Molecular Ion)The parent peak corresponding to the molecular weight of the compound.
108[M-H₂O]+Loss of a water molecule.
81[M-COOH]+Decarboxylation, loss of the carboxylic acid group.
80[M-COOH-H]+Subsequent loss of a hydrogen atom after decarboxylation.

Fragmentation patterns can be complex, but key losses, such as the carboxylic acid group, are highly characteristic[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum is expected to be dominated by absorptions from the carboxylic acid and the imidazole ring.

Wavenumber (cm⁻¹) (Predicted) Vibration Type Functional Group
3300-2500 (broad)O-H stretchCarboxylic Acid
~3100N-H stretchImidazole Ring
~3000-2850C-H stretchMethyl Group
1760-1690 (strong)C=O stretchCarboxylic Acid[2]
~1640C=N stretchImidazole Ring
~1580C=C stretchImidazole Ring
1320-1210C-O stretchCarboxylic Acid[2]
950-910O-H bendCarboxylic Acid[2]

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Data (Predicted in DMSO-d₆)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment
~12.0-13.0Broad Singlet1HCarboxylic Acid (-COOH )
~7.5-7.8Singlet1HImidazole Ring (-CH )
~3.5-3.8Broad Singlet1HImidazole Ring (-NH )
~2.3-2.5Singlet3HMethyl (-CH₃ )

¹³C NMR Data (Predicted in DMSO-d₆)

Chemical Shift (δ, ppm) Assignment
~165-175Carboxylic Acid (C =O)
~135-145Imidazole Ring (C 2)
~125-135Imidazole Ring (C 4/C5)
~120-130Imidazole Ring (C 5/C4)
~10-15Methyl (-C H₃)

Chemical shifts for imidazole rings can vary based on the solvent and tautomeric form[4]. The typical range for carboxylic acid carbons is well-established[5][6].

Experimental Workflows and Data Relationships

The following diagrams illustrate the logical workflow for spectral analysis and the relationship between spectroscopic techniques and the structural information they provide.

G General Experimental Workflow for Spectral Analysis cluster_0 Preparation cluster_1 Data Acquisition cluster_2 Analysis & Elucidation A Sample Weighing & Purity Check B Solvent Selection (e.g., DMSO-d6 for NMR) A->B C Mass Spectrometry (ESI or EI) B->C D IR Spectroscopy (ATR) B->D E NMR Spectroscopy (1H, 13C, COSY) B->E F Correlate Spectral Data C->F D->F E->F G Final Structure Confirmation F->G G Information Derived from Spectroscopic Techniques cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy center_node 4-Methyl-1H-imidazole- 5-carboxylic acid ms_info Molecular Weight (126.11 Da) center_node->ms_info ir_info Functional Groups (-COOH, N-H, C=N) center_node->ir_info h_nmr_info Proton Environment (Number & Connectivity) center_node->h_nmr_info frag_info Fragmentation Pattern (e.g., loss of -COOH) ms_info->frag_info c_nmr_info Carbon Skeleton h_nmr_info->c_nmr_info G Generalized Synthesis Route reagents Reactants (e.g., Diaminomaleonitrile, Acetaldehyde, Ammonia) conditions Reaction Conditions (Solvent, Temp, Catalyst) reagents->conditions cyclization Cyclization & Hydrolysis conditions->cyclization product 4-Methyl-1H-imidazole- 5-carboxylic acid cyclization->product purification Purification (Recrystallization/ Chromatography) product->purification

References

Spectroscopic Analysis of 4-Methyl-1H-imidazole-5-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data for 4-Methyl-1H-imidazole-5-carboxylic acid. This document is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of this and related imidazole compounds in drug discovery and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. The following tables summarize the predicted and experimentally observed (where available for analogous compounds) ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectral Data

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Notes
H-2 (imidazole ring)7.5 - 8.5Singlet (s)The chemical shift is influenced by the electron-withdrawing carboxylic acid group.
-CH₃ (methyl group)2.2 - 2.6Singlet (s)Typically appears as a sharp singlet.
-COOH (carboxylic acid)10.0 - 13.0Broad Singlet (br s)The chemical shift is highly dependent on solvent and concentration. This peak may be broad due to hydrogen bonding and exchange.
-NH (imidazole ring)11.0 - 14.0Broad Singlet (br s)The chemical shift is also dependent on solvent and concentration and can exchange with D₂O.
¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Notes
C-2 (imidazole ring)135 - 145
C-4 (imidazole ring)125 - 135Attached to the methyl group.
C-5 (imidazole ring)115 - 125Attached to the carboxylic acid group.
-CH₃ (methyl group)10 - 15
-COOH (carboxylic acid)160 - 175The chemical shift is characteristic of a carboxylic acid carbon.[1][2][3]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Vibrational Mode Frequency Range (cm⁻¹) Intensity Notes
O-H Stretch (Carboxylic Acid)2500 - 3300Broad, StrongThis very broad absorption is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid and often overlaps with C-H stretching frequencies.[4][5]
N-H Stretch (Imidazole)3100 - 3300Medium, BroadThis peak may be broad due to hydrogen bonding.
C-H Stretch (Aromatic/Methyl)2900 - 3100Medium to Weak
C=O Stretch (Carboxylic Acid)1680 - 1720Strong, SharpThe position of this band is characteristic of a conjugated carboxylic acid.
C=N and C=C Stretch (Imidazole Ring)1450 - 1600Medium to StrongA series of bands is expected for the imidazole ring.
C-O Stretch (Carboxylic Acid)1200 - 1300Medium
O-H Bend (Carboxylic Acid)900 - 950Medium, Broad

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound.

NMR Spectroscopy Protocol

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of exchangeable protons (-COOH and -NH).

  • Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single pulse (zg30)

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

    • Spectral Width: 0-16 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled pulse program (zgpg30)

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance)

    • Spectral Width: 0-220 ppm

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Apply pressure using the ATR accessory's pressure arm to ensure good contact between the sample and the crystal.

Instrument Parameters (FTIR Spectrometer):

  • Collect a background spectrum of the empty, clean ATR crystal. This will be subtracted from the sample spectrum.

  • Collect the sample spectrum.

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

Visualization of Methodological Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing & Analysis Sample Sample Dissolution Dissolve in Deuterated Solvent (for NMR) Sample->Dissolution NMR Path Placement_ATR Place on ATR Crystal (for IR) Sample->Placement_ATR IR Path NMR_Spec NMR Spectrometer (¹H and ¹³C) Dissolution->NMR_Spec FTIR_Spec FTIR Spectrometer Placement_ATR->FTIR_Spec Process_NMR Process NMR Data (FT, Phasing, Baseline Correction) NMR_Spec->Process_NMR Process_IR Process IR Data (Background Subtraction) FTIR_Spec->Process_IR Analyze_Spectra Spectral Interpretation (Peak Assignment, Structure Confirmation) Process_NMR->Analyze_Spectra Process_IR->Analyze_Spectra

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to the Mass Spectrometry of 4-Methyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 4-Methyl-1H-imidazole-5-carboxylic acid, a key heterocyclic compound relevant in various fields, including pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering detailed methodologies, data interpretation, and experimental workflows.

Chemical Properties and Structure

This compound is a small, heterocyclic molecule. A summary of its key chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₅H₆N₂O₂
Molecular Weight 126.11 g/mol
IUPAC Name 5-methyl-1H-imidazole-4-carboxylic acid[1]
CAS Number 1457-59-6[1]

Mass Spectrometry and Fragmentation Patterns

The mass spectrometric analysis of this compound can be approached using both Gas Chromatography-Mass Spectrometry (GC-MS), typically requiring derivatization, and Liquid Chromatography-Mass Spectrometry (LC-MS), which is well-suited for this polar, non-volatile compound. The imidazole ring itself is generally stable under mass spectrometric conditions, with fragmentation primarily occurring at the substituent groups.

Predicted Electron Ionization (EI) Fragmentation:

Based on the general fragmentation patterns of carboxylic acids and related imidazole compounds, the following key fragments are predicted in an EI mass spectrum.[2][3]

  • Molecular Ion (M⁺): The intact molecule with a charge, expected at m/z 126.

  • Loss of a Hydroxyl Radical (-OH): A common fragmentation for carboxylic acids, resulting in an [M-17]⁺ ion at m/z 109.

  • Loss of a Carboxyl Radical (-COOH): Another characteristic fragmentation of carboxylic acids, leading to an [M-45]⁺ ion at m/z 81.

  • Loss of Carbon Dioxide (-CO₂): Decarboxylation is a potential fragmentation pathway, yielding an [M-44]⁺ ion at m/z 82. This is supported by the mass spectrum of the related 4,5-Imidazoledicarboxylic acid, which shows a prominent peak corresponding to the loss of a carboxyl group.[4]

A summary of the predicted major mass-to-charge ratios (m/z) and their corresponding fragments is provided in Table 2.

m/z RatioProposed FragmentDescription
126[C₅H₆N₂O₂]⁺Molecular Ion
109[C₅H₅N₂O]⁺Loss of -OH from the carboxylic acid
82[C₄H₆N₂]⁺Loss of CO₂ (Decarboxylation)
81[C₄H₅N₂]⁺Loss of -COOH from the imidazole ring

The proposed fragmentation pathway is illustrated in the following diagram:

G M [M]⁺˙ m/z 126 F109 [M-OH]⁺ m/z 109 M->F109 -OH F82 [M-CO₂]⁺˙ m/z 82 M->F82 -CO₂ F81 [M-COOH]⁺ m/z 81 M->F81 -COOH

Predicted EI Fragmentation Pathway

Experimental Protocols

The analysis of this compound can be effectively performed using LC-MS/MS, which is ideal for polar analytes. A general workflow for such an analysis is outlined below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Extraction Solid Phase Extraction (SPE) Sample->Extraction Elution Elution & Concentration Extraction->Elution HPLC HPLC Separation Elution->HPLC ESI Electrospray Ionization (ESI) HPLC->ESI MSMS Tandem Mass Spectrometry (MS/MS) ESI->MSMS Quant Quantification MSMS->Quant Confirm Confirmation MSMS->Confirm

LC-MS/MS Experimental Workflow

3.1. Sample Preparation: Solid-Phase Extraction (SPE)

Due to the polar nature of the analyte, a robust sample clean-up is often necessary, especially from complex matrices.

  • Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with methanol followed by equilibration with water.

  • Sample Loading: Acidify the sample and load it onto the SPE cartridge.

  • Washing: Wash the cartridge with an organic solvent of low polarity to remove non-polar interferences.

  • Elution: Elute the analyte using a methanolic ammonia solution.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for LC-MS/MS analysis.

3.2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A reversed-phase LC method coupled with a tandem mass spectrometer is suitable for the sensitive and selective detection of this compound.

ParameterRecommended Conditions
LC Column C18 column (e.g., 100 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MS/MS Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 127 [M+H]⁺
Product Ions (Q3) m/z 109, m/z 82 (for confirmation and quantification)

Signaling Pathways

Currently, there is a lack of established and documented signaling pathways in which this compound is directly involved. Further research is required to elucidate its biological roles and interactions.

Conclusion

This guide outlines the fundamental aspects of the mass spectrometric analysis of this compound. The predicted fragmentation patterns, coupled with the detailed experimental protocols for sample preparation and LC-MS/MS analysis, provide a solid foundation for researchers in the field. While direct experimental data for this specific compound is limited in the public domain, the methodologies derived from closely related imidazole compounds offer a robust starting point for method development and validation.

References

An In-depth Technical Guide to the Synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible and chemically sound synthesis mechanism for 4-Methyl-1H-imidazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The synthesis proceeds through a two-step process: the formation of an imidazole ester intermediate via a modified Radziszewski reaction, followed by ester hydrolysis to yield the final carboxylic acid.

Overall Synthesis Strategy

The synthesis of this compound can be efficiently achieved in two key steps, starting from commercially available precursors.

Overall Synthesis Strategy Ethyl 2-amino-3-oxobutanoate Ethyl 2-amino-3-oxobutanoate Step1 Step 1: Imidazole Ring Formation Ethyl 2-amino-3-oxobutanoate->Step1 Formamidine acetate Formamidine acetate Formamidine acetate->Step1 Ethyl 4-methyl-1H-imidazole-5-carboxylate Ethyl 4-methyl-1H-imidazole-5-carboxylate Step1->Ethyl 4-methyl-1H-imidazole-5-carboxylate Step2 Step 2: Ester Hydrolysis Ethyl 4-methyl-1H-imidazole-5-carboxylate->Step2 This compound This compound Step2->this compound

Caption: Overall two-step synthesis workflow.

Step 1: Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate

This initial step involves the construction of the imidazole ring through a cyclocondensation reaction, a variant of the Debus-Radziszewski imidazole synthesis.[1] This reaction utilizes an α-aminoketone, which serves as a precursor to the 1,2-dicarbonyl compound and one of the nitrogen atoms, and formamidine acetate as the source of the C2 carbon and the second nitrogen atom.

Experimental Protocol

A detailed experimental protocol for this step is outlined below:

ParameterValue/Description
Reactants Ethyl 2-amino-3-oxobutanoate hydrochloride, Formamidine acetate
Solvent Acetonitrile
Temperature Reflux (approximately 82°C)
Reaction Time 12-24 hours
Work-up 1. Cool the reaction mixture to room temperature. 2. Remove the solvent under reduced pressure. 3. Dissolve the residue in water and neutralize with a saturated aqueous solution of sodium bicarbonate. 4. Extract the aqueous layer with ethyl acetate. 5. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Reaction Mechanism

The formation of the imidazole ring is proposed to proceed through the following mechanistic pathway:

Step 1 Mechanism cluster_0 Condensation cluster_1 Cyclization & Dehydration A Ethyl 2-amino-3-oxobutanoate C Intermediate Adduct A->C + B Formamidine B->C D Cyclized Intermediate C->D Intramolecular Cyclization E Ethyl 4-methyl-1H-imidazole-5-carboxylate D->E - H2O Experimental Workflow start Start step1 Step 1: Ring Formation Reactants: Ethyl 2-amino-3-oxobutanoate, Formamidine acetate Solvent: Acetonitrile Conditions: Reflux, 12-24h start->step1 workup1 Work-up 1 1. Evaporate Solvent 2. Neutralize with NaHCO3 3. Extract with Ethyl Acetate 4. Dry and Concentrate step1->workup1 purify1 Purification 1 Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) workup1->purify1 step2 Step 2: Hydrolysis Reactant: Imidazole Ester Reagent: 2M NaOH Solvent: Ethanol/Water Conditions: Reflux, 2-4h purify1->step2 workup2 Work-up 2 1. Cool Reaction 2. Acidify with HCl 3. Filter Precipitate 4. Wash and Dry step2->workup2 purify2 Purification 2 (Optional) Recrystallization (Water or Ethanol/Water) workup2->purify2 end End Product: This compound purify2->end

References

Unveiling the Potential of 4-Methyl-1H-imidazole-5-carboxylic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the biological role and activity of 4-Methyl-1H-imidazole-5-carboxylic acid. While direct biological data for this specific compound is limited in publicly available literature, this document explores its potential as a scaffold for potent enzyme inhibitors, drawing insights from the bioactivity of its close derivatives. The imidazole core is a well-established pharmacophore in medicinal chemistry, and this guide provides a foundational understanding for future research and development endeavors.

Introduction to this compound

This compound is a heterocyclic organic compound with the chemical formula C₅H₆N₂O₂ and a molecular weight of 126.11 g/mol . Its structure features a central imidazole ring, which is a common motif in many biologically active molecules and natural products, including the amino acid histidine. The presence of both a carboxylic acid and a methyl group on the imidazole ring provides key functionalities for potential interactions with biological targets and for further chemical modifications.

While often utilized as a versatile intermediate in the synthesis of more complex molecules, including antihypertensive agents and P2Y1 receptor antagonists, the intrinsic biological activity of this compound itself is not extensively documented. However, recent studies on its derivatives have illuminated a promising avenue for its therapeutic potential, particularly in the inhibition of xanthine oxidase.

Potential Biological Target: Xanthine Oxidase Inhibition

The most significant evidence for the biological potential of the this compound scaffold lies in the potent inhibitory activity of its derivatives against xanthine oxidase. Xanthine oxidase is a crucial enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid. Elevated levels of uric acid can lead to hyperuricemia, a precursor to gout, a painful inflammatory condition.

A key study synthesized and evaluated a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives as xanthine oxidase inhibitors.[1][2] Several of these compounds demonstrated remarkable potency, with IC50 values in the nanomolar range, comparable to the clinically used drug Febuxostat.[1][2]

Quantitative Data on Derivative Activity

The inhibitory activities of several key derivatives from the aforementioned study are summarized in the table below. It is crucial to note that these data pertain to derivatives and not to this compound itself.

Compound IDR Group (at position 1)X Group (at position 2)Xanthine Oxidase IC50 (µM)
4d OH2-F-Ph0.003[1][2]
4e OH3-F-Ph0.003[1][2]
4f OH4-F-Ph0.006[1][2]
Febuxostat (Reference) --0.01[1][2]

Table 1: In vitro inhibitory activity of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives against xanthine oxidase.

Mechanism of Inhibition

Kinetic studies, including Lineweaver-Burk plot analysis, performed on representative derivatives from this series, indicated a mixed-type inhibition of xanthine oxidase.[1][2] This suggests that the inhibitors can bind to both the free enzyme and the enzyme-substrate complex, albeit with different affinities. This dual binding mechanism can contribute to their high inhibitory potency.

The following diagram illustrates the proposed mechanism of xanthine oxidase inhibition by these imidazole derivatives.

Xanthine_Oxidase_Inhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Mixed-Type Inhibition E Xanthine Oxidase (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Xanthine (S) ES->E P Uric Acid (P) ES->P -> E + P ESI Enzyme-Substrate-Inhibitor Complex (ESI) ES->ESI + I I Imidazole Inhibitor (I)

Caption: Proposed mixed-type inhibition of xanthine oxidase.

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and biological evaluation of this compound and its derivatives.

Synthesis of this compound Derivatives

The synthesis of the potent 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives involved a multi-step process. A generalized workflow is presented below. For specific details on reagents and reaction conditions, researchers are encouraged to consult the primary literature.

Synthesis_Workflow start Starting Materials (e.g., Ethyl acetoacetate) step1 Cyclization to form Imidazole Ring start->step1 step2 Introduction of Phenyl Group at C2 step1->step2 step3 Hydroxylation at N1 step2->step3 step4 Saponification of Ester to Carboxylic Acid step3->step4 product 1-hydroxy-4-methyl-2-phenyl- 1H-imidazole-5-carboxylic acid Derivatives step4->product

Caption: Generalized synthetic workflow for derivatives.

In Vitro Xanthine Oxidase Inhibition Assay

The following protocol is a standard method for assessing the inhibitory activity of compounds against xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate Buffer (pH 7.5)

  • Test compounds (dissolved in DMSO)

  • Allopurinol or Febuxostat (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of xanthine oxidase in phosphate buffer.

  • Prepare various concentrations of the test compounds and the positive control by serial dilution.

  • In a 96-well plate, add the phosphate buffer, xanthine oxidase solution, and the test compound solution to each well.

  • Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a short period (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the xanthine solution to each well.

  • Measure the absorbance at 295 nm at regular intervals to monitor the formation of uric acid.

  • Calculate the percentage of inhibition for each concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Data Analysis: To determine the mode of inhibition, kinetic studies can be performed by measuring the initial reaction velocities at different substrate and inhibitor concentrations. The data can then be plotted using a Lineweaver-Burk plot (a plot of 1/velocity against 1/[substrate]).

Assay_Workflow start Prepare Reagents step1 Add Buffer, Enzyme, and Inhibitor to Microplate start->step1 step2 Pre-incubate step1->step2 step3 Add Substrate (Xanthine) to Initiate Reaction step2->step3 step4 Monitor Absorbance at 295 nm step3->step4 step5 Calculate % Inhibition step4->step5 end Determine IC50 and Mode of Inhibition step5->end

Caption: Workflow for the in vitro xanthine oxidase assay.

Future Directions and Conclusion

The potent xanthine oxidase inhibitory activity of derivatives of this compound strongly suggests that this core scaffold is a valuable starting point for the design of novel therapeutics for hyperuricemia and gout. Future research should focus on:

  • Direct Biological Evaluation: Synthesizing and testing this compound itself in a xanthine oxidase inhibition assay to determine its intrinsic activity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents at various positions of the imidazole ring to optimize potency and selectivity.

  • In Vivo Studies: Evaluating the most promising derivatives in animal models of hyperuricemia and gout to assess their efficacy and pharmacokinetic properties.

  • Exploration of Other Targets: Given the broad biological relevance of the imidazole motif, screening this compound and its derivatives against other potential targets is warranted.

References

The Genesis of a Heterocycle: A Technical Guide to the Discovery and Historical Synthesis of 4-Methyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery and historical synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid, a key heterocyclic compound. This document details the foundational principles of imidazole synthesis, traces the likely historical pathways to this specific molecule, and offers detailed experimental protocols based on early synthetic methods. Quantitative data is presented in structured tables for clarity, and key reaction workflows are visualized using Graphviz diagrams.

Introduction: The Imidazole Ring and Its Significance

The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms. This fundamental structure is a cornerstone in medicinal chemistry, appearing in a vast array of biologically active molecules, including the essential amino acid histidine and the neurotransmitter histamine. The unique electronic properties of the imidazole ring, including its ability to act as both a proton donor and acceptor, make it a versatile scaffold for drug design. This compound, with its substituent pattern, represents a valuable building block for the synthesis of more complex pharmaceutical agents.

The Dawn of Imidazole Chemistry: Discovery and Early Synthetic Routes

The story of this compound is intrinsically linked to the discovery of the parent imidazole ring. The first synthesis of imidazole was reported by Heinrich Debus in 1858.[1] This pioneering work involved the reaction of glyoxal and formaldehyde in the presence of ammonia, a method that would later be expanded upon by Radziszewski.[2] These early methods, while often yielding modest results, laid the groundwork for the synthesis of a wide variety of substituted imidazoles.

The historical synthesis of this compound itself is not well-documented in a single, seminal publication. However, based on the established synthetic principles of the late 19th and early 20th centuries, its preparation would have most logically proceeded through the synthesis of its corresponding ethyl ester, ethyl 4-methyl-1H-imidazole-5-carboxylate, followed by hydrolysis. The most probable historical route for the synthesis of the ester is a variation of the Debus-Radziszewski imidazole synthesis.

This classical multicomponent reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. To achieve the specific substitution pattern of ethyl 4-methyl-1H-imidazole-5-carboxylate, the likely starting materials would have been ethyl acetoacetate (as the 1,2-dicarbonyl equivalent after transformation), formaldehyde, and ammonia.

Historical Synthesis Protocols

The following are detailed experimental protocols for the plausible historical two-step synthesis of this compound. These protocols are based on the principles of early imidazole syntheses and subsequent hydrolysis reactions.

Step 1: Synthesis of Ethyl 4-Methyl-1H-imidazole-5-carboxylate

This protocol is a representative example of a Debus-Radziszewski type synthesis adapted for the target ester.

Experimental Protocol:

  • Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser, a solution of ethyl acetoacetate (1 mole) in ethanol (200 mL) is prepared.

  • Addition of Reagents: To this solution, aqueous ammonia (2 moles) and an aqueous solution of formaldehyde (1 mole, 40%) are added sequentially with stirring.

  • Reaction Conditions: The mixture is heated to reflux for a period of 4-6 hours. The progress of the reaction would have been monitored by simple qualitative tests or by the formation of a precipitate.

  • Isolation and Purification: After cooling, the reaction mixture is concentrated under reduced pressure. The resulting residue is then neutralized with a dilute acid (e.g., acetic acid), leading to the precipitation of the crude product. The solid is collected by filtration, washed with cold water, and then recrystallized from a suitable solvent such as ethanol or water to yield purified ethyl 4-methyl-1H-imidazole-5-carboxylate.

Step 2: Hydrolysis to this compound

The hydrolysis of the ester to the carboxylic acid is a standard and historically well-established procedure.

Experimental Protocol:

  • Saponification: Ethyl 4-methyl-1H-imidazole-5-carboxylate (1 mole) is suspended in an aqueous solution of sodium hydroxide (2 moles) in a flask fitted with a reflux condenser.

  • Heating: The mixture is heated to reflux for 2-3 hours until the ester is completely saponified, which would be indicated by the formation of a clear solution.

  • Acidification: The reaction mixture is cooled in an ice bath, and the pH is carefully adjusted to below 7 with a mineral acid, such as hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to precipitate out of the solution.

  • Isolation and Purification: The precipitated this compound is collected by filtration, washed with cold water to remove any inorganic salts, and then dried. Further purification can be achieved by recrystallization from hot water or ethanol.

Quantitative Data

The following tables summarize the key quantitative data for the compounds involved in the historical synthesis.

Table 1: Physical and Chemical Properties of Key Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
Ethyl 4-methyl-1H-imidazole-5-carboxylateC₇H₁₀N₂O₂154.17204-206[3]
This compoundC₅H₆N₂O₂126.11>300 (decomposes)

Table 2: Typical Reaction Parameters for Historical Synthesis

Reaction StepKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Ester SynthesisEthyl acetoacetate, Formaldehyde, AmmoniaEthanolReflux4-630-40
HydrolysisEthyl 4-methyl-1H-imidazole-5-carboxylate, NaOHWaterReflux2-3>90

Visualization of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflow of the historical synthesis of this compound.

historical_synthesis cluster_step1 Step 1: Ester Synthesis (Debus-Radziszewski Type) cluster_step2 Step 2: Hydrolysis reagents1 Ethyl Acetoacetate + Formaldehyde + Ammonia reaction1 Reflux in Ethanol reagents1->reaction1 product1 Ethyl 4-Methyl-1H-imidazole-5-carboxylate reaction1->product1 reagents2 Ethyl 4-Methyl-1H-imidazole-5-carboxylate + Sodium Hydroxide product1->reagents2 reaction2 Reflux in Water reagents2->reaction2 intermediate Sodium 4-methyl-1H-imidazole-5-carboxylate reaction2->intermediate acidification Acidification (HCl) intermediate->acidification product2 This compound acidification->product2

Caption: Plausible historical two-step synthesis of this compound.

logical_relationship discovery Discovery of Imidazole Ring (Debus, 1858) general_synthesis Development of General Imidazole Syntheses (e.g., Debus-Radziszewski) discovery->general_synthesis specific_ester Synthesis of Ethyl 4-Methyl-1H-imidazole-5-carboxylate general_synthesis->specific_ester hydrolysis Hydrolysis to Carboxylic Acid specific_ester->hydrolysis target_molecule This compound hydrolysis->target_molecule

References

A Technical Guide to Novel Analogues and Derivatives of 4-Methyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis, biological activities, and therapeutic potential of novel analogues and derivatives of 4-Methyl-1H-imidazole-5-carboxylic acid. This core scaffold has emerged as a promising framework in medicinal chemistry, with derivatives exhibiting a range of biological activities, including potent enzyme inhibition and antimicrobial effects. This document provides a comprehensive overview of the current landscape, focusing on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Introduction

The imidazole ring is a fundamental heterocyclic motif present in numerous biologically active molecules, including the amino acid histidine and the neurotransmitter histamine. Its unique electronic properties and ability to participate in various non-covalent interactions make it a privileged scaffold in drug design. This compound, in particular, serves as a versatile starting material for the synthesis of a diverse array of derivatives with significant therapeutic potential. This guide will delve into specific classes of these analogues, highlighting their structure-activity relationships and mechanisms of action.

Biological Activities and Quantitative Data

Analogues of this compound have demonstrated notable efficacy in several key therapeutic areas. The following sections summarize the quantitative data for their most significant biological activities.

Xanthine Oxidase Inhibition

A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have been identified as potent inhibitors of xanthine oxidase, a key enzyme in purine metabolism implicated in gout. The 1-hydroxyl substituted derivatives, in particular, have shown excellent inhibitory potency, with some compounds exhibiting IC50 values in the low nanomolar range, comparable to the clinically used drug Febuxostat.[1][2]

Compound IDSubstitution (R)IC50 (µM)[1][2]
4d 4'-F0.003
4e 4'-Cl0.003
4f 4'-Br0.006
Febuxostat -0.01
4a H0.012
4b 2'-F0.025
4c 3'-F0.018
4g 4'-CH30.021
4h 4'-OCH30.033
4i 4'-CF30.015
4j 3',4'-di-F0.011
4k 3'-Cl, 4'-F0.009
6a H (methoxy)>10
6b 2'-F (methoxy)5.2
6c 3'-F (methoxy)3.8
6d 4'-F (methoxy)2.5

Table 1: In vitro xanthine oxidase inhibitory activity of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives.

Antimicrobial Activity
Compound TypeOrganismMIC (µg/mL)Reference
Imidazole Derivative HL1Staphylococcus aureus625[3]
Imidazole Derivative HL1MRSA1250[3]
Imidazole Derivative HL2Staphylococcus aureus625[3]
Imidazole Derivative HL2MRSA625[3]
Imidazole Derivative HL1Acinetobacter baumannii1250[3]
Imidazole Derivative HL1Pseudomonas aeruginosa5000[3]
Imidazole Derivative HL2Acinetobacter baumannii625[3]
Imidazole Derivative HL2Pseudomonas aeruginosa1250[3]

Table 2: Example of Minimum Inhibitory Concentration (MIC) values for select imidazole derivatives against various bacterial strains.

Signaling Pathways

The therapeutic effects of imidazole derivatives can often be attributed to their modulation of specific intracellular signaling pathways.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell proliferation, growth, survival, and metabolism.[4][5] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for anticancer drug development.[6] While direct modulation of the PI3K/Akt/mTOR pathway by this compound derivatives is an area of ongoing research, other classes of imidazole-containing compounds have been shown to inhibit this pathway, leading to apoptosis and cell cycle arrest in cancer cells.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Proliferation & Survival Akt->Proliferation CellGrowth Cell Growth & Protein Synthesis mTORC1->CellGrowth Imidazole Imidazole Derivatives Imidazole->PI3K Potential Inhibition Imidazole->Akt Potential Inhibition Imidazole->mTORC1 Potential Inhibition

PI3K/Akt/mTOR Signaling Pathway and Potential Inhibition by Imidazole Derivatives.

Experimental Protocols

This section provides detailed methodologies for the synthesis of key analogues and the execution of critical biological assays.

General Synthetic Workflow

The synthesis of novel analogues of this compound typically follows a multi-step process involving the formation of the imidazole core, followed by functional group modifications and purifications.

experimental_workflow start Starting Materials (e.g., 4-Methyl-1H-imidazole -5-carboxylic acid) synthesis Chemical Synthesis (e.g., Esterification, Amidation, Substitution Reactions) start->synthesis purification Purification (e.g., Column Chromatography, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, Mass Spectrometry, IR) purification->characterization bioassay Biological Assays (e.g., Enzyme Inhibition, Antimicrobial Screening) characterization->bioassay data_analysis Data Analysis (IC50/MIC Determination) bioassay->data_analysis

General Experimental Workflow for Synthesis and Biological Evaluation.
Synthesis of Ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate Derivatives[2]

Materials:

  • Appropriately substituted benzaldehyde

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

  • Sodium bicarbonate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • A mixture of the substituted benzaldehyde (10 mmol), ethyl 2-amino-3-oxobutanoate hydrochloride (12 mmol), and ammonium acetate (30 mmol) in glacial acetic acid (50 mL) is stirred at room temperature for 12-24 hours.

  • The reaction mixture is then poured into ice water and neutralized with a saturated solution of sodium bicarbonate.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate derivative.

Synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide[7]

Step 1: Condensation

  • 1-methyl-1H-imidazole-5-carboxylic acid is reacted with an appropriate amine in the presence of a coupling agent (e.g., HATU) and a base (e.g., DIPEA) in a suitable solvent like DMF.

  • The reaction is stirred at room temperature until completion, monitored by TLC.

  • The crude product is obtained after workup and purification.

Step 2: Bromination

  • The product from Step 1 is dissolved in chloroform.

  • N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN) are added to the solution.

  • The mixture is heated and stirred for several hours.

  • The solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the brominated intermediate.[7]

Step 3: Debromination (if necessary for specific analogues)

  • The brominated compound is dissolved in an oxygen-containing nonpolar solvent (e.g., THF).

  • A debrominating agent, such as a Grignard reagent (e.g., methylmagnesium iodide), is added, and the reaction is stirred until completion.[7]

  • The final product is obtained after aqueous workup and purification.

In Vitro Xanthine Oxidase Inhibition Assay[1][8]

Materials:

  • Xanthine oxidase from bovine milk

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Test compounds and reference inhibitor (e.g., Allopurinol)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate reader

Procedure:

  • Prepare a stock solution of xanthine oxidase in phosphate buffer.

  • Prepare stock solutions of test compounds and the reference inhibitor in DMSO.

  • In a 96-well plate, add phosphate buffer, the enzyme solution, and the test compound solution at various concentrations. For the control, add the vehicle (DMSO) instead of the test compound. A blank well should contain the buffer and test compound but no enzyme.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding the xanthine substrate solution to all wells.

  • Immediately measure the absorbance at 295 nm at regular intervals for a set period using a microplate reader. The rate of uric acid formation is determined from the linear portion of the absorbance versus time curve.

  • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antimicrobial Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)[9][10]

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for the specific microbe

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism in the appropriate broth to a concentration of approximately 5 x 10^5 CFU/mL.

  • Prepare serial two-fold dilutions of the test compounds in the broth in a 96-well microtiter plate.

  • Inoculate each well containing the diluted compound with the standardized microbial suspension. Include a positive control well (broth and inoculum without compound) and a negative control well (broth only).

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 16-20 hours for bacteria).

  • After incubation, determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism. The MIC can also be determined by measuring the optical density at 600 nm.

Conclusion

The this compound scaffold is a fertile ground for the discovery of novel therapeutic agents. The derivatives discussed in this guide demonstrate significant potential as potent xanthine oxidase inhibitors for the treatment of gout and as a basis for the development of new antimicrobial agents. The exploration of their effects on key signaling pathways, such as the PI3K/Akt/mTOR pathway, opens up exciting avenues for anticancer drug discovery. The detailed experimental protocols provided herein serve as a valuable resource for researchers aiming to synthesize and evaluate new analogues in this promising class of compounds. Further research is warranted to fully elucidate the structure-activity relationships and to optimize the pharmacokinetic and pharmacodynamic properties of these derivatives for clinical development.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Methyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-1H-imidazole-5-carboxylic acid (CAS No: 1457-59-6) is a heterocyclic organic compound featuring an imidazole ring substituted with both a methyl and a carboxylic acid group.[1] As an imidazolyl carboxylic acid, its structure is of interest in medicinal chemistry and materials science. The imidazole nucleus is a crucial scaffold in many biologically active molecules, and the carboxylic acid moiety provides a handle for further chemical modification and influences key physicochemical properties such as solubility and acidity.[2] This document provides a comprehensive overview of the known and predicted physicochemical properties of this compound, details standard experimental protocols for their determination, and presents logical workflows through diagrams.

Chemical Identity and Structure

  • IUPAC Name: 5-methyl-1H-imidazole-4-carboxylic acid[1]

  • Synonyms: 4-Methyl-5-imidazolecarboxylic acid, 5-Methyl-1H-imidazole-4-carboxylic acid[1]

  • CAS Number: 1457-59-6[3]

  • Molecular Formula: C₅H₆N₂O₂[3]

  • Molecular Weight: 126.11 g/mol [1][3]

  • SMILES: CC1=C(N=CN1)C(=O)O[1]

  • InChIKey: ULHLTDXPKWELHQ-UHFFFAOYSA-N[1]

Physicochemical Properties

Structural and Topological Properties (Computed)

These parameters are crucial for understanding the molecule's size, shape, and potential for interaction with biological macromolecules.

PropertyValueSource
Topological Polar Surface Area (TPSA)65.98 Ų[3]
Hydrogen Bond Donors2[3]
Hydrogen Bond Acceptors2[3]
Rotatable Bonds1[3]
Heavy Atom Count9[1]
Complexity126[1]
Lipophilicity and Acidity (Computed)

Lipophilicity (LogP) and the acid dissociation constant (pKa) are fundamental predictors of a compound's pharmacokinetic behavior, including absorption, distribution, metabolism, and excretion (ADME).

PropertyValueSource
Partition Coefficient (LogP)0.41632[3]
Partition Coefficient (XLogP3)0.3[1]
pKaData not explicitly found, but datasets for imidazole derivatives exist.[1][4]

Note: While PubChem indicates the presence of dissociation constant data in the IUPAC Digitized pKa Dataset, the specific value for this compound was not retrieved in the search.[1][4]

Experimental Protocols for Property Determination

This section details standardized methodologies for the experimental determination of key physicochemical properties. These protocols are generally applicable for compounds like this compound.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution.[5] Potentiometric titration is a common and reliable method for its determination.[6]

Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the pH of the solution is measured after each addition of the titrant. The pKa is the pH at which the concentrations of the acidic and conjugate base forms of the molecule are equal (the half-equivalence point).

Methodology:

  • Preparation: A precise amount of this compound is dissolved in a suitable solvent, typically purified water or a co-solvent mixture (e.g., DMSO/water) if solubility is low.[6]

  • Titration: The solution is placed in a thermostatted vessel, and a calibrated pH electrode is immersed in it. A standardized solution of 0.1 M NaOH is added incrementally using a precision burette.

  • Data Collection: The pH of the solution is recorded after each addition of titrant, allowing the system to equilibrate.

  • Analysis: A titration curve is generated by plotting pH versus the volume of titrant added. The equivalence point is determined from the point of maximum slope on the curve (the first derivative). The pKa is then determined from the pH value at the half-equivalence point.

G cluster_prep Preparation cluster_titration Titration cluster_analysis Analysis prep1 Dissolve Compound in Solvent prep2 Calibrate pH Electrode prep1->prep2 titr1 Add NaOH Titrant Incrementally prep2->titr1 titr2 Record pH after Each Addition titr1->titr2 Repeat until past equivalence point titr2->titr1 Repeat until past equivalence point an1 Plot pH vs. Volume of Titrant titr2->an1 an2 Determine Equivalence Point (Max d(pH)/dV) an1->an2 an3 Calculate pKa at Half-Equivalence Volume an2->an3 caption Workflow for pKa Determination by Potentiometric Titration

Workflow for pKa Determination by Potentiometric Titration
Determination of LogP by Shake-Flask Method

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is critical for predicting its ability to cross biological membranes.[7][8]

Principle: The compound is partitioned between two immiscible liquid phases, typically n-octanol and water. The LogP is the logarithm of the ratio of the compound's concentration in the organic phase to its concentration in the aqueous phase at equilibrium.

Methodology:

  • Preparation: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.4) and n-octanol. The two phases are mutually saturated by mixing them for 24 hours and then allowing them to separate.

  • Partitioning: A known amount of this compound is dissolved in one of the phases. This solution is then mixed with a known volume of the other phase in a flask.

  • Equilibration: The flask is shaken or stirred at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: The mixture is centrifuged to achieve a clean separation of the two phases.

  • Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation: LogP is calculated using the formula: LogP = log₁₀([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ).

Determination of Aqueous Solubility

Solubility is a key property that affects drug dissolution and absorption.[9] Thermodynamic solubility provides the equilibrium concentration of a compound in a saturated solution.

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., water, buffer) over a period of time. The concentration of the dissolved compound in the resulting saturated solution is then measured.

Methodology:

  • Equilibration: An excess of solid this compound is added to a vial containing the aqueous medium of interest (e.g., pH 7.4 buffer).

  • Mixing: The vial is sealed and agitated (e.g., shaken or stirred) at a constant temperature for an extended period (typically 24-72 hours) to ensure equilibrium is achieved.[9]

  • Separation: The resulting suspension is filtered (e.g., through a 0.45 µm filter) or centrifuged to remove all undissolved solid.

  • Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined by a suitable analytical method like HPLC-UV or LC-MS/MS.[9]

Molecular Relationships and Pathways

As a carboxylic acid and an imidazole derivative, the compound's primary chemical relationship is its acid-base equilibrium. The imidazole ring can be protonated, and the carboxylic acid group can be deprotonated. The overall charge of the molecule is pH-dependent, which significantly influences its properties like solubility and membrane permeability.

G cluster_props Cationic Cationic Form (Low pH) Zwitterionic Zwitterionic/Neutral Form (Intermediate pH) Cationic->Zwitterionic + H⁺ - H⁺ Anionic Anionic Form (High pH) Zwitterionic->Anionic + H⁺ - H⁺ Solubility Solubility Zwitterionic->Solubility Lipophilicity Lipophilicity Zwitterionic->Lipophilicity Binding Receptor Binding Zwitterionic->Binding caption pH-Dependent Equilibrium of this compound

pH-Dependent Equilibrium of this compound

While this compound is noted as a metabolite, specific signaling pathways in which it plays a definitive role are not detailed in the surveyed literature.[1] Its structural motifs are common in biological systems, suggesting potential interactions that warrant further investigation.

Conclusion

This compound is a compound with physicochemical properties that make it relevant for further study in drug development and chemical synthesis. This guide has summarized its key computed characteristics and provided detailed, standardized protocols for the experimental determination of its pKa, LogP, and aqueous solubility. The provided diagrams illustrate the logical workflows for these experiments and the fundamental acid-base equilibria of the molecule. Further experimental validation of the computed properties is a necessary next step to fully characterize this compound for advanced applications.

References

Xanthine Oxidase Inhibitory Activity of Imidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Xanthine oxidase (XO) is a crucial enzyme in the purine metabolism pathway, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Excessive production of uric acid leads to hyperuricemia, a condition strongly associated with gout, as well as other metabolic and cardiovascular diseases.[3] Consequently, the inhibition of xanthine oxidase is a primary therapeutic strategy for managing hyperuricemia and related disorders. While existing drugs like allopurinol and febuxostat are effective XO inhibitors, the search for novel inhibitors with improved efficacy and safety profiles continues.[3] Imidazole-based compounds have emerged as a promising class of xanthine oxidase inhibitors, with several derivatives demonstrating potent inhibitory activity. This technical guide provides an in-depth overview of the xanthine oxidase inhibitory activity of imidazole derivatives, focusing on quantitative data, detailed experimental protocols, and the underlying molecular interactions.

Data Presentation: Quantitative Inhibitory Activity

The xanthine oxidase inhibitory potency of various imidazole derivatives has been evaluated, with the half-maximal inhibitory concentration (IC50) being a key metric. Lower IC50 values indicate greater potency. The following tables summarize the in vitro XO inhibitory activities of representative imidazole derivatives from the literature.

Table 1: Xanthine Oxidase Inhibitory Activity of 1-Hydroxy-2-phenyl-4-pyridyl-1H-imidazole Derivatives [4][5]

Compound IDR Group (at 4'-position of phenyl ring)IC50 (µM)
4aH>50
4bOCH31.23
4cOCH2CH30.98
4dO(CH2)2CH30.75
4eOCH(CH3)20.68
4fO(CH2)3CH30.64
4gOCH2CH(CH3)20.71
5aH>50
5bOCH32.56
5cOCH2CH32.14
5dO(CH2)2CH31.89
5eOCH(CH3)21.76
5fO(CH2)3CH31.55
5gOCH2CH(CH3)21.63
Allopurinol(Reference)7.52

Table 2: Xanthine Oxidase Inhibitory Activity of N-phenyl Aromatic Amide Imidazole Derivatives [1][6]

Compound IDR Group (at 4'-position of phenyl ring)IC50 (µM)
12iH0.135
12j2-F0.086
12k3-F0.075
12l4-F0.091
12m2-Cl0.064
12n3-Cl0.052
12o4-Cl0.068
12p2-CH30.045
12q3-CH30.039
12r4-CH30.028
12s2-OCH30.098
12t3-OCH30.081
12u4-OCH30.102
Topiroxostat(Reference)0.017

Table 3: Xanthine Oxidase Inhibitory Activity of Other Imidazole Derivatives [7][8][9]

Compound ClassCompound IDIC50 (µM)
2-[2-(azo-2-hydroxy-5-amino benzene)imidazol-5-yl]allopurinol300.60 ± 0.03
1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid4d0.003
1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid4e0.003
1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid4f0.006
Febuxostat (Reference)-0.01

Experimental Protocols

Synthesis of Imidazole Derivatives

General Procedure for the Synthesis of 1-Hydroxy-2-phenyl-4-pyridyl-1H-imidazole Derivatives (4a-g, 5a-g) [4][5]

A mixture of the appropriate substituted benzaldehyde (1.2 mmol), 1-(pyridin-4-yl)ethan-1-one (1 mmol), and ammonium acetate (10 mmol) in glacial acetic acid (10 mL) is heated at reflux for 4-6 hours. The reaction is monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled to room temperature and poured into ice water. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product is then purified by column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent to afford the desired 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives.

General Procedure for the Synthesis of N-(3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)phenyl)-1H-imidazole-4-carboxamide (12r) [6]

To a solution of 1H-imidazole-4-carboxylic acid (1.2 mmol) in N,N-dimethylformamide (DMF, 5 mL), 1-hydroxybenzotriazole (HOBt, 1.2 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 mmol) are added, and the mixture is stirred at room temperature for 30 minutes. Then, 3-(1H-imidazol-1-yl)-4-((2-methylbenzyl)oxy)aniline (1 mmol) is added, and the reaction mixture is stirred at room temperature for 12-16 hours. The reaction is monitored by TLC. After completion, the reaction mixture is poured into water, and the product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the target compound.

In Vitro Xanthine Oxidase Inhibition Assay

The inhibitory activity of the synthesized imidazole derivatives against xanthine oxidase is determined spectrophotometrically by measuring the increase in absorbance at 295 nm due to the formation of uric acid from xanthine.[10][11]

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Test compounds (imidazole derivatives)

  • Allopurinol (positive control)

  • Potassium phosphate buffer (50 mM, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Prepare stock solutions of the test compounds and allopurinol in DMSO.

  • In a 96-well plate, add 50 µL of potassium phosphate buffer, 2 µL of the test compound solution (at various concentrations), and 25 µL of xanthine oxidase solution (0.1 units/mL in buffer). A blank containing buffer and the test compound without the enzyme, and a control containing buffer, enzyme, and DMSO (vehicle) are also prepared.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of xanthine solution (150 µM in buffer) to each well.

  • Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes using a microplate reader.

  • The rate of uric acid formation is calculated from the linear portion of the absorbance versus time curve.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Vivo Hyperuricemia Model

The in vivo hypouricemic effect of the imidazole derivatives is evaluated in a potassium oxonate-induced hyperuricemic mouse or rat model.[12][13][14] Potassium oxonate is a uricase inhibitor that leads to an accumulation of uric acid in the blood.

Animals:

  • Male Kunming mice or Sprague-Dawley rats.

Procedure:

  • Animals are acclimatized for at least one week before the experiment.

  • Hyperuricemia is induced by intraperitoneal injection of potassium oxonate (250-300 mg/kg) dissolved in saline. In some protocols, oral administration of hypoxanthine (500 mg/kg) is also given to increase the uric acid production.

  • The test compounds (imidazole derivatives) and a positive control (e.g., allopurinol or febuxostat) are administered orally at specific doses one hour before or simultaneously with the induction of hyperuricemia.

  • Blood samples are collected from the retro-orbital plexus or tail vein at different time points (e.g., 1, 2, 4, 6, and 24 hours) after drug administration.

  • Serum is separated by centrifugation, and the uric acid levels are determined using a commercial uric acid assay kit.

  • The percentage reduction in serum uric acid levels is calculated by comparing the treated groups with the hyperuricemic control group.

Visualizations

Signaling Pathway: Purine Metabolism and Xanthine Oxidase Inhibition

This diagram illustrates the purine degradation pathway, highlighting the central role of xanthine oxidase and the mechanism of its inhibition by imidazole derivatives.

Purine_Metabolism Purine Metabolism and Xanthine Oxidase Inhibition cluster_legend Legend AMP AMP IMP IMP AMP->IMP Inosine Inosine IMP->Inosine GMP GMP GMP->IMP Adenosine Adenosine Adenosine->Inosine Hypoxanthine Hypoxanthine Inosine->Hypoxanthine Guanosine Guanosine Guanine Guanine Guanosine->Guanine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO Guanine->Xanthine XO Xanthine Oxidase (XO) Imidazole Imidazole Derivatives Imidazole->XO key1 Metabolite key2 Enzyme key3 Inhibitor key4 End Product (Elevated in Hyperuricemia) key1_box key2_box key3_box key4_box

Caption: Purine metabolism pathway and the point of xanthine oxidase inhibition.

Experimental Workflow: Drug Discovery of Imidazole-Based XO Inhibitors

This diagram outlines the typical workflow for the discovery and preclinical evaluation of imidazole derivatives as xanthine oxidase inhibitors.

Drug_Discovery_Workflow Experimental Workflow for XO Inhibitor Discovery cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_sar Lead Optimization cluster_invivo In Vivo Evaluation synthesis Synthesis of Imidazole Derivatives invitro_assay Xanthine Oxidase Inhibition Assay synthesis->invitro_assay ic50 IC50 Determination invitro_assay->ic50 kinetics Enzyme Kinetic Studies (e.g., Lineweaver-Burk) ic50->kinetics sar Structure-Activity Relationship (SAR) Analysis ic50->sar kinetics->sar docking Molecular Docking Studies sar->docking hyperuricemia_model Potassium Oxonate-Induced Hyperuricemia Model sar->hyperuricemia_model Lead Compounds docking->synthesis Rational Design efficacy Evaluation of Hypouricemic Effect hyperuricemia_model->efficacy toxicity Preliminary Toxicity Assessment efficacy->toxicity

Caption: Drug discovery workflow for imidazole-based xanthine oxidase inhibitors.

Logical Relationship: Structure-Activity Relationship (SAR) of Imidazole Derivatives

This diagram illustrates the key structural features of imidazole derivatives that influence their xanthine oxidase inhibitory activity.

SAR_Logic Structure-Activity Relationship of Imidazole XO Inhibitors imidazole_core Imidazole Core substituents_phenyl Substituents on Phenyl Ring (R) imidazole_core->substituents_phenyl substituents_imidazole Substituents on Imidazole Ring imidazole_core->substituents_imidazole linker Linker between Phenyl and Imidazole imidazole_core->linker hydrophobic Hydrophobic/Lipophilic groups at 4'-position increase activity substituents_phenyl->hydrophobic steric Steric bulk at certain positions can enhance or decrease activity substituents_phenyl->steric electronic Electron-withdrawing/donating groups influence binding affinity substituents_phenyl->electronic h_bond Hydrogen bond donors/acceptors interact with active site residues substituents_imidazole->h_bond linker->h_bond

Caption: Key structural determinants for the activity of imidazole XO inhibitors.

References

Unlocking the Antiviral Potential of 1-Hydroxyimidazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless challenge of emerging and evolving viral pathogens necessitates a continuous search for novel antiviral agents. Among the diverse heterocyclic compounds explored for their therapeutic potential, 1-hydroxyimidazole derivatives have emerged as a promising class of molecules exhibiting significant antiviral activity against a range of DNA and RNA viruses. This technical guide provides a comprehensive overview of the current state of research on the antiviral potential of 1-hydroxyimidazole derivatives, with a focus on their synthesis, in vitro efficacy, mechanisms of action, and structure-activity relationships.

Core Antiviral Activity: Quantitative Data Summary

The antiviral efficacy of 1-hydroxyimidazole derivatives has been evaluated against several viruses. The following tables summarize the key quantitative data from various in vitro studies, providing a comparative overview of their potency and safety profiles.

Table 1: Antiviral Activity of 1-Hydroxyimidazole Derivatives against Orthopoxviruses

Compound IDVirusCell LineIC₅₀ (µg/mL)CC₅₀ (µg/mL)Selectivity Index (SI)Reference
33c Vaccinia VirusVero1.29 ± 0.09>100>77.5[1]
4a Vaccinia Virus---1072[2]
4a Variola Virus---373[2]

Table 2: Antiviral Activity of Imidazole Derivatives against Other Viruses

Compound IDVirusCell LineEC₅₀CC₅₀Selectivity Index (SI)Reference
35b Herpes Simplex Virus-1 (KOS)-59 mg/mL--[1]
35b Herpes Simplex Virus-2 (G)-50 mg/mL--[1]
36a Vaccinia Virus-0.1 µM--[1]
36b Bovine Viral Diarrhea Virus-1.5 µM--[1]
36c Bovine Viral Diarrhea Virus-0.8 µM--[1]
36d Bovine Viral Diarrhea Virus-1.0 µM--[1]
29e HIV-1-0.18 µM--[1]
29b HIV-1-0.20 µM--[1]
16a Hepatitis C VirusHuh 5.2 replicon36.6 µg/mL>100 µg/mL>2.7[1]
3d Herpes Simplex Virus-1-Active--[3]
4a Herpes Simplex Virus-1-Active--[3]
4d Herpes Simplex Virus-1-Active--[3]
3d Coxsackievirus B3-Active--[3]
4c Coxsackievirus B3-Active--[3]

Synthesis of 1-Hydroxyimidazole Derivatives

A common and effective method for the synthesis of 1-hydroxyimidazole derivatives involves the condensation of oximes with salicylaldehyde derivatives and ammonium acetate in glacial acetic acid.[1] This one-pot synthesis provides a straightforward route to a variety of substituted 1-hydroxyimidazoles, allowing for the exploration of structure-activity relationships.

Mechanism of Action

The precise molecular mechanisms underlying the antiviral activity of 1-hydroxyimidazole derivatives are still under investigation. However, research on related imidazole compounds suggests several potential modes of action:

  • Inhibition of Viral Enzymes: Imidazole-containing compounds have been shown to inhibit crucial viral enzymes such as proteases and polymerases (including reverse transcriptase), which are essential for viral replication.[1] For instance, some imidazole derivatives have demonstrated inhibitory activity against the main protease (Mpro) of SARS-CoV-2 and the reverse transcriptase of HIV-1.[1][4]

  • Interference with Viral Entry: Some derivatives may block the initial stages of viral infection, such as attachment to host cell receptors or fusion of the viral envelope with the cell membrane.

  • Modulation of Host Cell Signaling Pathways: Viruses often manipulate host cell signaling pathways to facilitate their replication. While direct evidence for 1-hydroxyimidazole derivatives is limited, other antiviral compounds are known to modulate pathways like the MAPK signaling cascade, which can be either beneficial or detrimental to viral replication depending on the virus and the specific pathway components involved.[5][6] For example, some viruses activate the Raf/MEK/ERK1/2 cascade to promote their replication, and inhibitors of this pathway have shown antiviral effects.[5]

Below is a generalized diagram illustrating a potential mechanism of action where a 1-hydroxyimidazole derivative inhibits a viral enzyme crucial for its replication cycle.

G Generalized Antiviral Mechanism of 1-Hydroxyimidazole Derivatives cluster_virus Viral Replication Cycle cluster_compound Therapeutic Intervention Virus Virus Viral_Entry Viral Entry Virus->Viral_Entry Uncoating Uncoating Viral_Entry->Uncoating Replication Viral Genome Replication Uncoating->Replication Assembly Assembly Replication->Assembly Release Release of New Virions Assembly->Release Compound 1-Hydroxyimidazole Derivative Target Viral Enzyme (e.g., Polymerase, Protease) Compound->Target Inhibition SAR_Diagram Structure-Activity Relationship of 1-Hydroxyimidazole Derivatives cluster_info Key SAR Insights node1 N_Hydroxy N-Hydroxy Group: Crucial for activity against Vaccinia Virus R1 R1 (e.g., 2-hydroxyphenyl): Modification can enhance cytotoxicity R2 R2 (e.g., N-phenylcarbamoyl): Can cause cytotoxicity and loss of activity Scaffold 1-Hydroxyimidazole Scaffold Position1 N1-OH Position2 C2-R1 Position5 C5-R2 Position1->N_Hydroxy Position2->R1 Position5->R2 Antiviral_Screening_Workflow In Vitro Antiviral Screening Workflow Start Synthesized 1-Hydroxyimidazole Derivatives Cytotoxicity Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Start->Antiviral CC50 Determine CC₅₀ Cytotoxicity->CC50 EC50 Determine EC₅₀/IC₅₀ Antiviral->EC50 Data_Analysis Data Analysis SI Calculate Selectivity Index (SI = CC₅₀ / EC₅₀) Data_Analysis->SI CC50->Data_Analysis EC50->Data_Analysis Lead_Identification Lead Compound Identification SI->Lead_Identification

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic Acid Amide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives, a class of compounds with potential applications in medicinal chemistry. The synthetic route is based on a three-step process involving amide coupling, bromination, and selective debromination, starting from 1-methyl-1H-imidazole-5-carboxylic acid.[1] These protocols are designed to be reproducible and scalable for research and development purposes. Additionally, this document outlines potential biological applications and visualizes the synthetic workflow and a relevant biological pathway.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry, forming the core structure of numerous biologically active compounds.[2] The imidazole ring's unique electronic properties and ability to engage in various biological interactions make it a privileged scaffold in drug discovery.[3] Specifically, substituted imidazole carboxamides have been explored for various therapeutic applications, including as antibacterial agents.[4]

The 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide scaffold is of particular interest as the bromine atom provides a handle for further functionalization, such as through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening.[5] The synthesis described herein follows a robust three-step sequence to afford the target compounds in good yield and purity.[1]

Synthesis Pathway Overview

The synthesis commences with the formation of an amide bond between 1-methyl-1H-imidazole-5-carboxylic acid and a selected primary or secondary amine. This is followed by the bromination of the imidazole ring. The final step involves a selective debromination to yield the desired 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivative.

G cluster_0 cluster_1 cluster_2 A 1-Methyl-1H-imidazole- 5-carboxylic Acid + Amine B Step 1: Amide Coupling (HATU, DIPEA, DMF) A->B C 1-Methyl-1H-imidazole- 5-carboxamide Derivative B->C D Step 2: Bromination (NBS, Chloroform) C->D E Dibromo-1-methyl-1H-imidazole- 5-carboxamide Derivative D->E F Step 3: Selective Debromination (MeMgI, Ether) E->F G 4-Bromo-1-methyl-1H-imidazole- 5-carboxamide Derivative (Final Product) F->G

Caption: Synthetic workflow for 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amides.

Experimental Protocols

General Materials and Methods

All reagents should be of analytical grade and used as received from commercial suppliers unless otherwise stated. Anhydrous solvents should be used where specified. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

Protocol 1: Synthesis of N-Aryl-1-methyl-1H-imidazole-5-carboxamide (Intermediate A)

This protocol describes the amide coupling of 1-methyl-1H-imidazole-5-carboxylic acid with a representative amine, 3-chloro-4-fluoroaniline, using HATU as the coupling agent.[1]

Materials:

  • 1-methyl-1H-imidazole-5-carboxylic acid

  • 3-chloro-4-fluoroaniline

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • To a solution of 1-methyl-1H-imidazole-5-carboxylic acid (1.0 eq) in anhydrous DMF, add the desired amine (e.g., 3-chloro-4-fluoroaniline, 1.1 eq), HATU (1.2 eq), and DIPEA (2.0 eq) sequentially.[1]

  • Stir the reaction mixture at room temperature for 10-18 hours.[1] Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water, which will cause the product to precipitate.[1]

  • Filter the solid precipitate and wash it with dichloromethane.[1]

  • Dry the solid under vacuum to obtain the crude N-Aryl-1-methyl-1H-imidazole-5-carboxamide (Intermediate A). The product can be used in the next step without further purification if purity is sufficient.

Protocol 2: Synthesis of N-Aryl-2,4-dibromo-1-methyl-1H-imidazole-5-carboxamide (Intermediate B)

This protocol details the bromination of Intermediate A using N-Bromosuccinimide (NBS).

Materials:

  • Intermediate A (from Protocol 3.2)

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) (catalytic amount)

  • Chloroform

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend Intermediate A (1.0 eq) in chloroform.

  • Add NBS (2.5 eq) and a catalytic amount of AIBN.[1]

  • Stir the mixture at room temperature for 30 minutes, then heat to 50 °C and stir for 12 hours.[1]

  • After cooling to room temperature, concentrate the reaction mixture under reduced pressure to remove the solvent.[1]

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Intermediate B.

Protocol 3: Synthesis of N-Aryl-4-bromo-1-methyl-1H-imidazole-5-carboxamide (Final Product)

This protocol describes the selective debromination of Intermediate B to yield the final product.

Materials:

  • Intermediate B (from Protocol 3.3)

  • Methylmagnesium iodide (MeMgI) solution (e.g., 3M in diethyl ether)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve Intermediate B (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the methylmagnesium iodide solution (1.1 eq).[6]

  • Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by TLC.

  • Quench the reaction by carefully adding saturated ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final N-Aryl-4-bromo-1-methyl-1H-imidazole-5-carboxamide.

Data Presentation

The following table summarizes the expected outcomes for the synthesis of a representative derivative, N-(3-chloro-4-fluorophenyl)-4-bromo-1-methyl-1H-imidazole-5-carboxamide.

StepReactionKey ReagentsSolventTime (h)Temp (°C)Expected Yield (%)Purity (%) (by HPLC)
1 Amide CouplingHATU, DIPEADMF15RT80-90>95
2 BrominationNBS, AIBNChloroform125070-80>90
3 DebrominationMeMgITHF2060-70>98

Potential Applications and Biological Context

While the specific biological activity of 4-bromo-1-methyl-1H-imidazole-5-carboxylic acid amide derivatives is not extensively documented, the broader class of imidazole-containing compounds is known to exhibit a wide range of pharmacological activities.[7] These include antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2]

Many antibacterial agents function by inhibiting essential cellular processes in bacteria, such as cell wall synthesis, protein synthesis, or DNA replication. Imidazole derivatives have been shown to interfere with these pathways.[4] The synthesized compounds could be screened for their efficacy against various bacterial strains, particularly drug-resistant ones.

G cluster_0 Bacterial Cell A Precursors B Cell Wall Synthesis (e.g., Peptidoglycan formation) A->B C Stable Cell Wall B->C D Imidazole Derivative (Potential Inhibitor) D->B Inhibition

Caption: Potential mechanism of action for antibacterial imidazole derivatives.

Furthermore, the imidazole scaffold is a common feature in kinase inhibitors, which are a major class of anticancer drugs. These drugs typically target specific signaling pathways that are dysregulated in cancer cells. The synthesized derivatives could be evaluated for their ability to inhibit various kinases involved in cancer progression.

Disclaimer: The biological activities mentioned are based on the broader class of imidazole derivatives and are for contextual purposes only. The specific activity of the synthesized compounds must be determined through appropriate biological assays.

References

Application Notes and Protocols for 4-Methyl-1H-imidazole-5-carboxylic acid as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available data on the specific biological activity, signaling pathways, and quantitative binding affinities for 4-Methyl-1H-imidazole-5-carboxylic acid as a ligand in drug development is limited. The following application notes and protocols are based on the general properties of imidazole-based ligands and established methodologies for ligand characterization. The data presented in tables and the pathways in diagrams are illustrative examples to guide researchers in their experimental design and data presentation.

Application Notes

This compound is a heterocyclic compound featuring both imidazole and carboxylic acid functional groups.[1] This structure makes it a versatile ligand with potential applications in coordination chemistry and drug discovery.

1.1 Coordination Chemistry and Material Science

Imidazole and carboxylate groups are excellent coordinating moieties for metal ions.[2] Consequently, this compound is a prime candidate for the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers.[3][4][5] MOFs constructed from imidazole-based ligands have shown potential in gas storage, catalysis, and sensing.[6] The methyl group on the imidazole ring can influence the resulting framework's topology and pore size, potentially leading to materials with novel properties.

1.2 Drug Development and Medicinal Chemistry

The imidazole nucleus is a common scaffold in many biologically active compounds and approved drugs, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.[7][8][9] Derivatives of imidazole-carboxylic acids have been investigated as antiplatelet agents, acting as antagonists for various receptors.[10] The structural features of this compound make it a valuable starting point or fragment for the design of novel therapeutic agents. Its potential biological activity would need to be determined through systematic screening and characterization.

Experimental Protocols

The following are generalized protocols that can be adapted to study this compound as a ligand.

2.1 Protocol for Synthesis of a Metal-Organic Framework (MOF)

This protocol describes a general solvothermal method for synthesizing a MOF using this compound as the organic linker.

Materials:

  • This compound (ligand)

  • Metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), Diethylformamide (DEF), Ethanol)

  • Teflon-lined stainless steel autoclave

Procedure:

  • In a glass vial, dissolve this compound (e.g., 0.1 mmol, 12.6 mg) in the chosen solvent (e.g., 5 mL of DMF).

  • In a separate vial, dissolve the metal salt (e.g., 0.1 mmol of Zn(NO₃)₂·6H₂O, 29.7 mg) in the same solvent (e.g., 5 mL of DMF).

  • Mix the two solutions in the Teflon liner of the autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).

  • Allow the autoclave to cool slowly to room temperature.

  • Crystals of the MOF product should have formed. Collect the crystals by filtration.

  • Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Dry the product, for instance, in a vacuum oven at a moderate temperature (e.g., 60 °C).

  • Characterize the resulting MOF using techniques such as Single-Crystal X-ray Diffraction (SC-XRD) to determine its structure.[11]

2.2 Protocol for Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique to directly measure the thermodynamic parameters of binding between a ligand and a target macromolecule (e.g., a protein).[12][13] This protocol provides a general framework for an ITC experiment.

Materials:

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES).

  • This compound (ligand) solution.

  • ITC instrument.

Procedure:

  • Sample Preparation:

    • Prepare a solution of the target protein (e.g., 20-50 µM) in the ITC buffer. Dialyze the protein against the ITC buffer extensively to ensure a perfect buffer match.[14]

    • Prepare a concentrated stock solution of the ligand. Dissolve this compound in the final dialysis buffer to a concentration approximately 10-20 times that of the protein (e.g., 200-500 µM).[15]

    • Degas both the protein and ligand solutions immediately before the experiment to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature (e.g., 25 °C).[13]

    • Set the reference power and stirring speed (e.g., 5 µcal/sec and 750 rpm).[15]

  • Experiment Execution:

    • Load the protein solution into the sample cell.

    • Load the ligand solution into the injection syringe.

    • Perform an initial small injection (e.g., 0.5 µL) to remove any ligand that may have diffused from the syringe, followed by a series of injections (e.g., 20-30 injections of 2 µL each) with sufficient spacing between them for the signal to return to baseline (e.g., 180 seconds).[15]

  • Control Experiment:

    • Perform a control titration by injecting the ligand solution into the buffer alone to measure the heat of dilution.[12]

  • Data Analysis:

    • Subtract the heat of dilution from the main experimental data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Data Presentation (Illustrative Examples)

The following tables represent hypothetical data that could be generated from the experiments described above.

Table 1: Illustrative Thermodynamic Binding Parameters of this compound to Target Protein X as Determined by ITC.

ParameterValue
Stoichiometry (n)1.05 ± 0.05
Dissociation Constant (Kd)15.2 ± 1.8 µM
Enthalpy Change (ΔH)-8.5 ± 0.7 kcal/mol
Entropy Change (ΔS)5.2 cal/mol/deg

Table 2: Illustrative Inhibitory Activity of this compound against Target Enzyme Y.

Assay TypeInducerIC50 (µM)
Enzyme Activity AssaySubstrate Z25.6 ± 3.1
Competitive Binding AssayLabeled Ligand A18.9 ± 2.5

Visualizations (Illustrative Examples)

The following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow and a hypothetical signaling pathway.

G cluster_0 Phase 1: Synthesis & Characterization cluster_1 Phase 2: Binding & Functional Assays cluster_2 Phase 3: Structural & In-Cellulo Studies cluster_3 Outcome A Ligand Synthesis (this compound) C Initial Binding Screen (e.g., SPR, DSF) A->C B Target Protein Expression & Purification B->C D Thermodynamic Characterization (Isothermal Titration Calorimetry) C->D E Functional/Enzyme Assay D->E F Structural Determination (X-ray Crystallography) D->F G Cell-Based Assays (Target Engagement) E->G H Lead Compound Profile F->H G->H

Caption: A general workflow for characterizing a novel ligand.

G extracellular External Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor kinase1 Kinase A receptor->kinase1 Activates kinase2 Kinase B kinase1->kinase2 Activates transcription_factor Transcription Factor kinase2->transcription_factor Activates gene_expression Cell Proliferation & Survival transcription_factor->gene_expression ligand 4-Methyl-1H-imidazole- 5-carboxylic acid (Hypothetical Inhibitor) ligand->kinase1 Inhibits

Caption: A hypothetical signaling pathway inhibited by the ligand.

References

Application Notes and Protocols: Coordination Chemistry Applications of Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole carboxylic acids are a versatile class of organic ligands in coordination chemistry. Their unique structural features, combining the aromatic imidazole ring with one or more carboxylate groups, allow for a rich variety of coordination modes with metal ions. The imidazole ring offers nitrogen donor atoms, while the carboxylic acid moieties provide oxygen donors. This multi-functionality enables the construction of diverse metal-organic complexes, from discrete molecules to one-, two-, and three-dimensional coordination polymers, including metal-organic frameworks (MOFs).[1][2] The resulting coordination compounds exhibit a wide range of applications in catalysis, bioinorganic chemistry, drug development, and materials science. This document provides an overview of these applications, supported by quantitative data, detailed experimental protocols, and visual diagrams to illustrate key concepts.

Applications in Catalysis

Coordination complexes of imidazole carboxylic acids with transition metals, particularly palladium and iron, have emerged as effective catalysts for various organic transformations. The imidazole moiety can form stable N-heterocyclic carbene (NHC) complexes, which are known for their high catalytic activity and stability.

Hydrogenation of Nitroaromatics

Amphiphilic palladium NHC-complexes derived from imidazole-4,5-dicarboxylic acid have shown excellent catalytic activity in the hydrogenation of nitroaromatics in water, a green solvent. These catalysts facilitate the reduction of nitro groups to amines, which are important intermediates in the synthesis of pharmaceuticals and fine chemicals.[3]

Quantitative Data: Catalytic Hydrogenation

CatalystSubstrateApparent Rate Constant (k_app)SolventRef.
Palladium(II) bis-NHC complex with butyl substituents from imidazole-4,5-dicarboxylic acidp-nitrophenol1.53 min⁻¹Water[3]
Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Logical Relationship: General Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Product Reductive Elimination->Ar-Ar' Ar-X Aryl Halide Ar-X->Oxidative Addition Ar'-B(OR)2 Boronic Acid/Ester Ar'-B(OR)2->Transmetalation Base Base Base->Transmetalation

Suzuki-Miyaura Catalytic Cycle
Decarboxylative Alkylation

Iron clusters coordinated by imidazole derivatives catalyze the decarboxylative alkylation of carboxylic acids under visible light irradiation. This reaction is significant for its tolerance of easily oxidizable functional groups, which is attributed to the weaker oxidation ability of the in-situ generated oxo-bridged iron clusters.[6][7]

Applications in Bioinorganic Chemistry and Drug Development

The structural similarity of the imidazole group to the side chain of histidine makes imidazole carboxylic acid complexes relevant to bioinorganic chemistry. These complexes have been extensively investigated for their therapeutic potential.

Anticancer Activity

Metal complexes of imidazole derivatives have shown significant cytotoxicity against various cancer cell lines. The mechanism of action often involves interaction with DNA, induction of apoptosis through intrinsic and extrinsic pathways, generation of reactive oxygen species (ROS), and activation of autophagy.[8][9][10]

Quantitative Data: Anticancer Activity (IC₅₀ Values)

Complex/CompoundCell LineIC₅₀ (µM)Cancer TypeRef.
Platinum complex with N¹-functionalized imidazole (II1)DLD-157.4Colorectal[8]
Platinum complex with N¹-functionalized imidazole (II1)MCF-779.9Breast[8]
Gold(I)-bridged diimidazole complex (II13)A2780<2 (approx.)Ovarian[8]
Gold(I)-bridged diimidazole complex (II13)A2780cisR0.75Ovarian (cisplatin-resistant)[8]
Ruthenium(II) complex with imidazole and p-cymene (II47)HeLa16.7Cervical[8]
Copper(II) complex with imidazole-substituted terpyridine (II56)A5490.81Lung[8][10]
Zinc complex 2aA549197.8Lung[11]
Zinc complex 2cMeWo75.7Melanoma[11]
Zinc complex 2cT2483.2Bladder[11]

Signaling Pathway: Proposed Anticancer Mechanism of an Imidazole-Platinum Complex

Anticancer_Mechanism cluster_cell Cancer Cell Pt_Complex Imidazole-Pt Complex ROS ↑ Reactive Oxygen Species (ROS) Pt_Complex->ROS Caspase8 Caspase-8 Activation Pt_Complex->Caspase8 Extrinsic Pathway p38_pathway p38 Pathway Activation Pt_Complex->p38_pathway Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Intrinsic Pathway Apoptosis Apoptosis Caspase9->Apoptosis Caspase8->Apoptosis Autophagy_proteins ↑ Beclin-1, LC3 p38_pathway->Autophagy_proteins Autophagy Autophagy Autophagy_proteins->Autophagy

Anticancer signaling pathway
Metallo-β-Lactamase (MBL) Inhibition

The rise of antibiotic resistance is a major global health threat. Metallo-β-lactamases are enzymes produced by bacteria that can hydrolyze a broad spectrum of β-lactam antibiotics. Derivatives of 1H-imidazole-2-carboxylic acid have been identified as potent inhibitors of MBLs, particularly VIM-type enzymes. These inhibitors can restore the efficacy of antibiotics like meropenem.[12][13]

Quantitative Data: Metallo-β-Lactamase Inhibition

Inhibitor CompoundEnzymeIC₅₀ (µM)Ref.
Imidazole derivativeIMP-139[14]
Imidazole derivativeIMP-146[14]
1H-imidazole-2-carboxylic acid derivative (28)VIM-20.018[13]
1H-imidazole-2-carboxylic acid derivative (28)VIM-50.018[13]

Applications in Materials Science

The ability of imidazole carboxylic acids to act as versatile linkers has led to the development of a vast number of metal-organic frameworks (MOFs) with interesting properties and applications.

Gas Adsorption and Storage

MOFs constructed from imidazole dicarboxylates and various metal ions (e.g., Zn²⁺, Cd²⁺) can exhibit porous structures with high surface areas, making them suitable for gas adsorption and storage applications. The specific uptake capacity depends on the metal center, the exact ligand structure, and the resulting framework topology. For instance, a magnesium-based MOF with open metal sites has shown selective adsorption of CO₂ and H₂.[15]

Quantitative Data: Gas Adsorption in Imidazole-based MOFs

MOF MaterialGasAdsorption CapacityConditionsRef.
Mg-MOF-1 [Mg(3,5-PDC)(H₂O)]CO₂~0.7 mmol/g298 K, 1 atm[15]
Mg-MOF-1 [Mg(3,5-PDC)(H₂O)]H₂~0.8 wt%77 K, 1 atm[15]
Luminescence and Sensing

Lanthanide complexes and MOFs incorporating imidazole carboxylic acid ligands can exhibit characteristic luminescence properties, including long lifetimes and high quantum yields.[1][16] These materials have potential applications as sensors for metal ions, small molecules, and as biomarkers. For example, 1H-imidazole-4,5-dicarboxylic acid-functionalized silver nanoparticles have been developed as colorimetric sensors for Zn²⁺ and homocysteine.[10][17]

Quantitative Data: Luminescent Sensing

Sensor MaterialAnalyteDetection LimitMethodRef.
IDCA-functionalized AgNPsZn²⁺2.38 µMColorimetric[10][17]
IDCA-functionalized AgNPsHomocysteine0.54 nMColorimetric[10][17]
Imidazole-derived fluorescent sensor (TS) for Cu(II)Cu²⁺0.09 µMFluorescence[12]
Imidazole-derived fluorescent sensor (AS) for Cu(II)Cu²⁺0.28 µMFluorescence[12]

Experimental Protocols

Protocol 1: Synthesis of 1H-Imidazole-2-Carboxylic Acid[1][6]

This protocol describes the oxidation of imidazole-2-carboxaldehyde to 1H-imidazole-2-carboxylic acid.

Materials:

  • Imidazole-2-carboxaldehyde

  • 30% Aqueous hydrogen peroxide (H₂O₂)

  • Water

  • Diethyl ether

Procedure:

  • Dissolve imidazole-2-carboxaldehyde (2.88 g, 0.030 mol) in water (10 ml) in a round-bottom flask equipped with a magnetic stir bar.

  • Slowly add 30% aqueous H₂O₂ solution (10 g) dropwise to the stirred solution at room temperature.

  • Continue stirring the reaction mixture at room temperature for 72 hours.

  • After 72 hours, remove the water by distillation under reduced pressure at room temperature to yield a white crystalline solid. Note: Avoid heating as it can cause decarboxylation.

  • Wash the resulting solid with a stirred mixture of diethyl ether/water (4:1) to remove any residual peroxide.

  • Dry the solid to obtain 1H-imidazole-2-carboxylic acid.

Characterization:

  • Yield: ~97.5%

  • Melting Point: 156-158 °C

  • ¹H NMR (400 MHz, D₂O): δ 7.56 (2H, s, Im-H)

  • ¹³C NMR (400 MHz, D₂O): δ 158.86, 141.02, 120.49 ppm

Experimental Workflow: Synthesis of 1H-Imidazole-2-Carboxylic Acid

Synthesis_Protocol cluster_synthesis Synthesis Start Dissolve Imidazole-2-carboxaldehyde in Water Add_H2O2 Add 30% H₂O₂ dropwise at room temperature Start->Add_H2O2 Stir Stir for 72 hours at room temperature Add_H2O2->Stir Evaporate Remove water in vacuo at room temperature Stir->Evaporate Wash Wash with Diethyl ether/Water (4:1) Evaporate->Wash Dry Dry the solid product Wash->Dry End Obtain 1H-Imidazole-2-carboxylic acid Dry->End

Synthesis of 1H-imidazole-2-carboxylic acid
Protocol 2: Hydrothermal Synthesis of a Cadmium-Imidazole Dicarboxylate MOF[18]

This protocol outlines the microwave-assisted hydrothermal synthesis of a 3D coordination polymer, [Cd(μ₃-HIDC)(bbi)₀.₅]ₙ.

Materials:

  • Cadmium nitrate tetrahydrate (Cd(NO₃)₂·4H₂O)

  • 4,5-Imidazoledicarboxylic acid (H₃IDC)

  • 1,1'-(1,4-butanediyl)bis(imidazole) (bbi)

  • N,N-Dimethylformamide (DMF)

  • Deionized water

Procedure:

  • In a Teflon-lined stainless steel autoclave, combine Cd(NO₃)₂·4H₂O (0.062 g, 0.2 mmol), H₃IDC (0.031 g, 0.2 mmol), and bbi (0.019 g, 0.1 mmol).

  • Add a solvent mixture of DMF (5 mL) and deionized water (5 mL).

  • Seal the autoclave and heat it to 140 °C for 30 minutes under microwave irradiation.

  • Allow the autoclave to cool to room temperature.

  • Collect the resulting colorless block-shaped crystals by filtration.

  • Wash the crystals with deionized water and ethanol.

  • Dry the crystals in air.

Characterization:

  • The resulting MOF, [Cd(μ₃-HIDC)(bbi)₀.₅]ₙ, forms a 3D structure and is stable up to 330 °C.

  • It exhibits strong blue fluorescent emission at room temperature.

Protocol 3: Evaluation of Anticancer Activity using the MTT Assay[8]

This protocol provides a general procedure for determining the half-maximal inhibitory concentration (IC₅₀) of a metal complex against a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete cell culture medium

  • The imidazole carboxylic acid metal complex to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Isopropanol or DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the metal complex in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the complex. Include a control group with medium only (no complex).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium containing MTT and add a solvent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the control. Plot the cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Experimental Workflow: MTT Assay

MTT_Assay_Workflow Seed_Cells Seed cancer cells in a 96-well plate Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Treat_Cells Treat cells with serial dilutions of the metal complex Incubate_24h->Treat_Cells Incubate_48_72h Incubate for 48-72h Treat_Cells->Incubate_48_72h Add_MTT Add MTT solution Incubate_48_72h->Add_MTT Incubate_3_4h Incubate for 3-4h Add_MTT->Incubate_3_4h Solubilize Dissolve formazan crystals Incubate_3_4h->Solubilize Measure_Absorbance Measure absorbance with a plate reader Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and determine IC₅₀ Measure_Absorbance->Analyze_Data Result IC₅₀ value Analyze_Data->Result

References

One-Pot Synthesis of Imidazole-5-Carboxylic Acid Derivatives: Application Notes and Protocols for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of imidazole-5-carboxylic acid derivatives, a class of compounds with significant potential in drug discovery. These derivatives are key pharmacophores in a variety of biologically active molecules, exhibiting a broad range of therapeutic activities, including anti-inflammatory, anticancer, and antiviral effects. Their mechanism of action often involves the inhibition of crucial enzymes such as cyclooxygenase (COX) and poly(ADP-ribose) polymerase (PARP).

Applications in Drug Discovery

Imidazole-5-carboxylic acid derivatives are versatile scaffolds in medicinal chemistry due to their ability to interact with various biological targets. Their structural features allow for diverse substitutions, enabling the fine-tuning of their pharmacological properties.

Anti-inflammatory Agents: Certain derivatives of imidazole-5-carboxylic acid have been identified as potent inhibitors of cyclooxygenase (COX) enzymes, particularly COX-2.[1][2] By blocking the COX pathway, these compounds can effectively reduce the production of prostaglandins, which are key mediators of inflammation and pain.

Anticancer Therapeutics: A significant area of interest is the development of imidazole-5-carboxylic acid derivatives as inhibitors of poly(ADP-ribose) polymerase (PARP).[1][2] PARP enzymes are critical for DNA repair. In cancer cells with existing DNA repair defects, such as those with BRCA mutations, inhibiting PARP leads to synthetic lethality, a promising strategy for targeted cancer therapy.

Experimental Protocols

This section details two distinct one-pot methods for the synthesis of imidazole-carboxylic acid derivatives.

Protocol 1: One-Pot Reductive Cyclization for Benzimidazole-5-Carboxylic Acid Derivatives

This protocol describes the synthesis of a substituted benzimidazole-5-carboxylic acid derivative via a one-pot reductive cyclization reaction using sodium dithionite.[1]

Materials:

  • Ethyl 4-(methylamino)-3-nitrobenzoate

  • Substituted aromatic aldehyde (e.g., 3-bromo-4-hydroxy-5-methoxybenzaldehyde)

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

  • Crushed ice

  • Standard laboratory glassware and stirring apparatus

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • In a round-bottom flask, combine ethyl 4-(methylamino)-3-nitrobenzoate (1 eq), the desired aromatic aldehyde (1 eq), and sodium dithionite (4 eq) in DMSO.

  • Reflux the reaction mixture with stirring at 90°C for approximately 3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture onto crushed ice to precipitate the product.

  • Collect the solid precipitate by filtration and dry thoroughly. This yields the ethyl ester of the benzimidazole-5-carboxylic acid derivative.

  • For the hydrolysis of the ester to the carboxylic acid, suspend the dried solid in ethanol.

  • Add a 33% aqueous solution of sodium hydroxide and reflux the mixture.

  • After the hydrolysis is complete (monitored by TLC), cool the reaction mixture and acidify to precipitate the final carboxylic acid product.

  • Filter, wash with water, and dry the final product.

Protocol 2: One-Pot, Microwave-Assisted Synthesis of Ethyl Imidazole-4-Carboxylates

This protocol outlines a rapid, one-pot, multi-component synthesis of substituted ethyl imidazole-4-carboxylates under microwave irradiation. While this yields the 4-carboxylate isomer, the methodology is relevant and adaptable for the synthesis of related imidazole cores.[3]

Materials:

  • Ethyl 2-chloroacetoacetate

  • Triethylamine (TEA)

  • Primary amine (e.g., benzylamine)

  • Aldehyde (e.g., formaldehyde, benzaldehyde)

  • Acetonitrile

  • Microwave reactor

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • In a microwave-safe vial, dissolve ethyl 2-chloroacetoacetate (1 eq) in acetonitrile.

  • Add triethylamine (1 eq) to the solution at room temperature with stirring.

  • To the resulting solution, add the primary amine (1.05 eq) and stir until the initial color disappears.

  • Add the aldehyde (2 eq) to the reaction mixture.

  • Seal the vial and subject it to microwave irradiation at a suitable temperature and time (e.g., 120°C for 10-20 minutes).

  • After cooling, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ethyl imidazole-4-carboxylate derivative.

Data Presentation

The following tables summarize representative yields for the one-pot synthesis of various imidazole-carboxylic acid derivatives.

Table 1: Synthesis of Benzimidazole-5-Carboxylic Acid Derivatives via Reductive Cyclization

Aldehyde SubstituentProductYield (%)Reference
3-Bromo-4-hydroxy-5-methoxy2-(3-Bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acidNot Specified[1]
Various aromatic aldehydesSubstituted 2-aryl-1H-benzo[d]imidazole-5-carboxylatesGood[4]

Table 2: Microwave-Assisted Synthesis of Ethyl Imidazole-4-Carboxylates

Primary AmineAldehydeProductYield (%)Reference
BenzylamineFormaldehydeEthyl 3-benzyl-3H-imidazole-4-carboxylate71[3]
BenzylamineButanalEthyl 3-benzyl-2-propyl-3H-imidazole-4-carboxylate70[3]
(R)-1-PhenylethylamineFormaldehydeEthyl 5-methyl-3-((R)-1-phenylethyl)-3H-imidazole-4-carboxylate75[3]
AnilineFormaldehydeEthyl 5-methyl-3-phenyl-3H-imidazole-4-carboxylate80[3]

Mandatory Visualization

G cluster_start Starting Materials start1 Ethyl 4-(alkylamino)- 3-nitrobenzoate reaction One-Pot Reductive Cyclization (Reflux, 90°C) start1->reaction start2 Aromatic Aldehyde start2->reaction reagents Sodium Dithionite DMSO reagents->reaction intermediate Ethyl Imidazole-5-carboxylate Derivative reaction->intermediate hydrolysis Base Hydrolysis (NaOH, EtOH, Reflux) intermediate->hydrolysis product Imidazole-5-carboxylic Acid Derivative hydrolysis->product G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX PGH2 Prostaglandin H2 COX->PGH2 Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Inhibitor Imidazole-5-carboxylic Acid Derivative Inhibitor->COX Inhibition G cluster_dna_damage DNA Damage Response cluster_repair DSB Repair Pathways SSB Single-Strand Break (SSB) PARP PARP Enzyme SSB->PARP recruits Replication DNA Replication SSB->Replication unrepaired BER Base Excision Repair (BER) PARP->BER initiates DSB Double-Strand Break (DSB) Replication->DSB HR Homologous Recombination (HR) (Functional in Normal Cells) DSB->HR HR_deficient Defective HR (e.g., BRCA-mutant Cancer Cells) DSB->HR_deficient CellViability Cell Viability HR->CellViability Apoptosis Cell Death (Apoptosis) HR_deficient->Apoptosis Inhibitor Imidazole-5-carboxylic Acid Derivative (PARP Inhibitor) Inhibitor->PARP Inhibition

References

Application Notes and Protocols for the Synthesis of 4-Methyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed experimental protocols for the synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid, a valuable building block in medicinal chemistry and drug development. The described methodology is based on a two-stage process: the synthesis of an ester precursor, ethyl 4-methyl-1H-imidazole-5-carboxylate, followed by its hydrolysis to the target carboxylic acid.

Experimental Protocols

Stage 1: Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate

This protocol is adapted from established methods for the synthesis of 4,5-disubstituted imidazoles. The reaction involves the condensation of ethyl 2-chloroacetoacetate with formamidine acetate.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Formamidine acetate

  • Absolute ethanol

  • Sodium acetate

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve formamidine acetate (1.0 eq) and sodium acetate (1.0 eq) in absolute ethanol (100 mL).

  • To this stirring solution, add ethyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature and then filter to remove the precipitated sodium chloride.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in diethyl ether (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) followed by brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-methyl-1H-imidazole-5-carboxylate.

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Stage 2: Hydrolysis of Ethyl 4-methyl-1H-imidazole-5-carboxylate to this compound

This protocol is based on standard procedures for the hydrolysis of imidazole esters.[1]

Materials:

  • Ethyl 4-methyl-1H-imidazole-5-carboxylate (from Stage 1)

  • 10% Aqueous sodium hydroxide (NaOH) solution

  • Acetone

  • Concentrated hydrochloric acid (HCl)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • pH meter or pH paper

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • In a 100 mL round-bottom flask, dissolve ethyl 4-methyl-1H-imidazole-5-carboxylate (1.0 eq) in a mixture of acetone (50 mL) and 10% aqueous sodium hydroxide solution (50 mL).

  • Heat the mixture to reflux with stirring for 3-5 hours. Monitor the disappearance of the starting material by TLC.

  • After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath.

  • Carefully acidify the cold reaction mixture to a pH of approximately 5-6 by the dropwise addition of concentrated hydrochloric acid. A precipitate should form.

  • Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water (2 x 20 mL).

  • Dry the solid under vacuum to obtain this compound. The product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Data Presentation

The following table summarizes the typical quantitative data for the synthesis of this compound. Please note that yields are representative and can vary based on reaction scale and purification efficiency.

StepReactant 1Reactant 2SolventTemperatureTime (h)Yield (%)
Stage 1 Ethyl 2-chloroacetoacetateFormamidine acetateEthanolReflux4-660-75
Stage 2 Ethyl 4-methyl-1H-imidazole-5-carboxylate10% aq. NaOHAcetone/WaterReflux3-585-95

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Ester Synthesis cluster_stage2 Stage 2: Hydrolysis start1 Start Materials: Ethyl 2-chloroacetoacetate, Formamidine acetate reaction1 Condensation Reaction start1->reaction1 Ethanol, Reflux workup1 Workup & Purification reaction1->workup1 product1 Ethyl 4-methyl-1H-imidazole-5-carboxylate workup1->product1 start2 Ester Precursor product1->start2 reaction2 Base Hydrolysis start2->reaction2 10% NaOH, Reflux workup2 Acidification & Isolation reaction2->workup2 product2 This compound workup2->product2

Caption: Overall workflow for the two-stage synthesis of this compound.

Reaction_Scheme cluster_reaction1 Stage 1: Ester Synthesis cluster_reaction2 Stage 2: Hydrolysis r1 Ethyl 2-chloroacetoacetate intermediate r1->intermediate + p1 Formamidine acetate p1->intermediate product1 Ethyl 4-methyl-1H-imidazole-5-carboxylate intermediate->product1 Ethanol, Reflux r2 Ethyl 4-methyl-1H-imidazole-5-carboxylate intermediate2 r2->intermediate2 + p2 1) NaOH, H2O 2) H+ p2->intermediate2 product2 This compound intermediate2->product2

Caption: Chemical reaction scheme for the synthesis of this compound.

References

Application Notes and Protocols: 4-Methyl-1H-imidazole-5-carboxylic Acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-imidazole-5-carboxylic acid is a versatile heterocyclic building block with significant applications in organic synthesis, particularly in the development of pharmacologically active compounds. Its imidazole core is a common motif in numerous natural products and synthetic drugs, imparting a range of biological activities. The presence of both a carboxylic acid and a methyl-substituted imidazole ring allows for diverse chemical modifications, making it a valuable starting material for the synthesis of complex molecular architectures.

This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in the synthesis of bioactive molecules, with a focus on its role as a precursor for potent enzyme inhibitors.

Key Applications in Drug Discovery

A primary application of this compound lies in the synthesis of xanthine oxidase inhibitors. Xanthine oxidase is a critical enzyme in the purine catabolism pathway, responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[1][2] Elevated levels of uric acid can lead to hyperuricemia, a condition that is a precursor to gout.[1] By inhibiting xanthine oxidase, the production of uric acid is reduced, offering a therapeutic strategy for the management of gout.

Derivatives of this compound have been shown to be potent non-purine xanthine oxidase inhibitors, with some exhibiting inhibitory potencies comparable to or exceeding that of the commercially available drug, Febuxostat.

Quantitative Data: Xanthine Oxidase Inhibition

The following table summarizes the in vitro inhibitory activity (IC50) of exemplary compounds derived from a related scaffold, 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid, against xanthine oxidase.

Compound IDR GroupIC50 (µM)
4d 4-Fluorobenzyl0.003
4e 4-Chlorobenzyl0.003
4f 4-Bromobenzyl0.006
Febuxostat (Reference Drug)0.01

Data sourced from a study on 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives.

Signaling Pathway: Uric Acid Production

The following diagram illustrates the role of xanthine oxidase in the purine degradation pathway, leading to the production of uric acid. Inhibition of this enzyme is a key therapeutic target for hyperuricemia and gout.

UricAcidPathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O -> H2O2 UricAcid Uric Acid Xanthine->UricAcid O2, H2O -> H2O2 XanthineOxidase Xanthine Oxidase XanthineOxidase:e->Hypoxanthine:w XanthineOxidase:e->Xanthine:w Inhibitor 4-Methyl-1H-imidazole- 5-carboxylic acid Derivatives Inhibitor->XanthineOxidase Inhibition

Caption: Uric acid production pathway via xanthine oxidase.

Experimental Protocols

The following protocols provide detailed methodologies for key synthetic transformations of this compound.

Protocol 1: Esterification to Ethyl 4-Methyl-1H-imidazole-5-carboxylate

This protocol describes the Fischer esterification of this compound to its corresponding ethyl ester, a common intermediate for further derivatization.

Reaction Scheme:

Materials:

  • This compound

  • Absolute Ethanol (reagent grade)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ethyl Acetate

  • Brine

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq).

  • Add a large excess of absolute ethanol to act as both reactant and solvent.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous solution of sodium bicarbonate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure Ethyl 4-methyl-1H-imidazole-5-carboxylate.

Expected Yield: 75-85%

Protocol 2: Amide Coupling to N-Substituted-4-methyl-1H-imidazole-5-carboxamide

This protocol details the synthesis of an amide derivative from this compound using the coupling agent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Reaction Scheme:

Materials:

  • This compound

  • Amine (R-NH₂) (1.1 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate

  • 5% aqueous Lithium Chloride (LiCl) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and HATU (1.2 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (2.5 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 10-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer with 5% aqueous LiCl solution (to remove DMF), followed by saturated aqueous NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-4-methyl-1H-imidazole-5-carboxamide.

Expected Yield: 80-90%[1]

Experimental Workflow: Synthesis and Evaluation of Xanthine Oxidase Inhibitors

The following diagram outlines a typical workflow for the synthesis and biological evaluation of novel xanthine oxidase inhibitors starting from this compound.

Workflow Start 4-Methyl-1H-imidazole- 5-carboxylic acid Step1 Esterification or Amide Coupling Start->Step1 Intermediate Imidazole Ester/Amide Intermediate Step1->Intermediate Step2 Further Derivatization (e.g., N-alkylation, substituent introduction) Intermediate->Step2 Library Library of Target Compounds Step2->Library Step3 Purification and Characterization (HPLC, NMR, MS) Library->Step3 PureCompounds Pure Compounds Step3->PureCompounds Step4 In vitro Xanthine Oxidase Inhibition Assay PureCompounds->Step4 IC50 Determination of IC50 Values Step4->IC50 SAR Structure-Activity Relationship (SAR) Analysis IC50->SAR

Caption: General workflow for inhibitor synthesis and evaluation.

Conclusion

This compound is a valuable and versatile starting material in medicinal chemistry and organic synthesis. Its utility in the construction of potent xanthine oxidase inhibitors highlights its importance in the development of novel therapeutics for hyperuricemia and gout. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this important heterocyclic building block.

References

Application Notes: 4-Methyl-1H-imidazole-5-carboxylic Acid as a Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-1H-imidazole-5-carboxylic acid is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid imidazole core, substituted with both a methyl group and a carboxylic acid, provides a valuable scaffold for the synthesis of a diverse range of biologically active molecules. The imidazole moiety, being a common feature in many endogenous molecules and approved drugs, offers favorable properties for molecular recognition by biological targets. This document provides an overview of the applications of this compound, with a focus on its use in the development of potent enzyme inhibitors and receptor antagonists. Detailed protocols for the synthesis and evaluation of exemplary derivatives are also presented.

I. Application in the Development of Xanthine Oxidase Inhibitors for Gout Therapy

A primary application of this compound is in the synthesis of potent xanthine oxidase (XO) inhibitors. Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine and xanthine to uric acid.[1][2] Overproduction of uric acid leads to hyperuricemia, a condition that can result in the deposition of monosodium urate crystals in the joints, causing the painful inflammatory condition known as gout.[1][2] Therefore, inhibition of xanthine oxidase is a major therapeutic strategy for the management of gout.[1]

Derivatives of this compound have been shown to be highly effective, non-purine inhibitors of xanthine oxidase, with some compounds exhibiting potency comparable to the marketed drug Febuxostat.[3]

Quantitative Data: Inhibition of Xanthine Oxidase

The following table summarizes the in vitro inhibitory activity of a series of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives against xanthine oxidase.

Compound IDR GroupIC50 (µM)[3]
4d 4-F0.003
4e 4-Cl0.003
4f 4-Br0.006
Febuxostat (positive control)0.01

IC50 values represent the concentration of the compound required to inhibit 50% of the xanthine oxidase activity in vitro.

Signaling Pathway: Purine Metabolism and Gout Pathogenesis

The following diagram illustrates the role of xanthine oxidase in the purine metabolism pathway and the mechanism of action of xanthine oxidase inhibitors.

Gout_Pathway cluster_XO2 Purine_Nucleotides Purine Nucleotides Hypoxanthine Hypoxanthine Purine_Nucleotides->Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid Gout Gout (Crystal Deposition) Uric_Acid->Gout XO_Inhibitor Xanthine Oxidase Inhibitors XO1 Xanthine Oxidase XO_Inhibitor->XO1 Inhibition XO2 Xanthine Oxidase XO_Inhibitor->XO2 Inhibition

Caption: Role of Xanthine Oxidase in Gout Pathogenesis.

Experimental Protocols

A common starting material for the synthesis of various derivatives is the ethyl ester of this compound.

Materials:

  • Ethyl 2-chloroacetoacetate

  • Ammonium acetate

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

Procedure:

  • A mixture of ethyl 2-chloroacetoacetate (1 eq.) and ammonium acetate (2.5 eq.) in ethanol is heated at reflux for 4 hours.

  • The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel to afford ethyl 4-methyl-1H-imidazole-5-carboxylate.

This protocol describes a general procedure for the synthesis of the potent xanthine oxidase inhibitors.

Experimental Workflow:

Synthesis_Workflow Start Ethyl 4-methyl-1H- imidazole-5-carboxylate Step1 N-Hydroxylation Start->Step1 Intermediate1 Ethyl 1-hydroxy-4-methyl- 1H-imidazole-5-carboxylate Step1->Intermediate1 Step2 Reaction with Benzimidoyl Chloride Intermediate1->Step2 Intermediate2 Ethyl 1-hydroxy-4-methyl- 2-phenyl-1H-imidazole- 5-carboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Final_Product 1-Hydroxy-4-methyl-2-phenyl- 1H-imidazole-5-carboxylic Acid Derivatives Step3->Final_Product

Caption: Synthetic workflow for Xanthine Oxidase Inhibitors.

Step 1: N-Hydroxylation of Ethyl 4-methyl-1H-imidazole-5-carboxylate

  • To a solution of ethyl 4-methyl-1H-imidazole-5-carboxylate (1 eq.) in a suitable solvent (e.g., DMF), is added a hydroxylating agent (e.g., m-CPBA) at 0 °C. The reaction is stirred at room temperature until completion (monitored by TLC). The reaction is then quenched and the product is extracted and purified.

Step 2: Synthesis of Ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate

  • The N-hydroxylated intermediate (1 eq.) is reacted with a substituted benzimidoyl chloride (1.1 eq.) in the presence of a base (e.g., triethylamine) in an anhydrous solvent (e.g., dichloromethane) at room temperature. The reaction is monitored by TLC. Upon completion, the mixture is washed, dried, and the solvent is evaporated. The crude product is purified by chromatography.

Step 3: Hydrolysis to the Carboxylic Acid

  • The resulting ester (1 eq.) is dissolved in a mixture of ethanol and an aqueous solution of a base (e.g., 2M NaOH). The mixture is heated at reflux until the hydrolysis is complete (monitored by TLC). The ethanol is removed under reduced pressure, and the aqueous solution is acidified with HCl to precipitate the carboxylic acid. The solid is collected by filtration, washed with water, and dried.

This spectrophotometric assay measures the ability of a compound to inhibit the activity of xanthine oxidase.

Materials:

  • Xanthine Oxidase (from bovine milk)[4]

  • Xanthine[4]

  • Test compounds and positive control (e.g., Allopurinol)[4]

  • Potassium phosphate buffer (50 mM, pH 7.5)[4]

  • Dimethyl sulfoxide (DMSO)[4]

  • 96-well UV-transparent microplate[4]

  • Spectrophotometer (microplate reader)[4]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL).

    • Prepare a stock solution of xanthine in the same buffer.

    • Dissolve test compounds and allopurinol in DMSO to prepare stock solutions.

  • Assay Setup (in a 96-well plate):

    • Blank: 150 µL buffer + 50 µL test compound vehicle (DMSO in buffer).

    • Control (No Inhibitor): 100 µL buffer + 50 µL xanthine oxidase solution + 50 µL vehicle.

    • Test: 100 µL buffer + 50 µL xanthine oxidase solution + 50 µL test compound at various concentrations.

    • Positive Control: 100 µL buffer + 50 µL xanthine oxidase solution + 50 µL allopurinol at various concentrations.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the xanthine solution to all wells.

  • Immediately measure the absorbance at 295 nm every minute for 10-15 minutes using a microplate reader. The rate of uric acid formation is determined from the linear portion of the absorbance curve.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

II. Application in the Development of P2Y1 Receptor Antagonists

Derivatives of this compound have also been explored as antagonists of the P2Y1 receptor, a G-protein coupled receptor involved in platelet aggregation. P2Y1 receptor antagonists are of interest as potential antiplatelet therapeutic agents for the prevention of thrombosis.

Further research is required to provide detailed quantitative data and specific protocols for this application.

Conclusion

This compound is a valuable and versatile building block in drug discovery. Its utility has been demonstrated in the synthesis of highly potent xanthine oxidase inhibitors for the treatment of gout. The synthetic routes to derivatives of this scaffold are accessible, and the resulting compounds exhibit significant biological activity. Further exploration of this building block in the development of other therapeutic agents, such as P2Y1 receptor antagonists, is warranted. The protocols provided herein serve as a guide for researchers to synthesize and evaluate novel compounds based on this promising scaffold.

References

Application Notes and Protocols for 4-Methyl-1H-imidazole-5-carboxylic Acid in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-Methyl-1H-imidazole-5-carboxylic acid and its derivatives in pharmaceutical research and development. The imidazole scaffold is a versatile pharmacophore present in numerous biologically active compounds.[1] This document details the synthesis, potential therapeutic applications, and relevant experimental protocols for researchers investigating this class of molecules.

Introduction to this compound

This compound is a heterocyclic compound that has emerged as a valuable building block in medicinal chemistry. Its derivatives have shown significant potential in various therapeutic areas, most notably as inhibitors of xanthine oxidase for the treatment of gout. The imidazole ring system is a common feature in many approved drugs and natural products, owing to its ability to participate in various biological interactions.

Therapeutic Applications

The primary therapeutic application of this compound derivatives lies in the inhibition of xanthine oxidase, a key enzyme in purine metabolism that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[2] Overproduction of uric acid leads to hyperuricemia, a precursor to gout. By inhibiting xanthine oxidase, these compounds can effectively lower uric acid levels in the blood.

Beyond gout, the imidazole core is associated with a wide range of pharmacological activities, including:

  • Anticancer: Certain imidazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.

  • Antiviral: The imidazole scaffold is a component of several antiviral agents.

  • Antimicrobial: Imidazole-based compounds have been developed as antibacterial and antifungal drugs.

Quantitative Data Summary

The following tables summarize the inhibitory activity of various 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives against xanthine oxidase.

Compound IDRIC₅₀ (µM)[2]
4aH1.2
4d4-F0.003
4e4-Cl0.003
4f4-Br0.006
6aH>50
6d4-F15.3
6e4-Cl10.8
6f4-Br12.5
Febuxostat-0.01

Table 1: In vitro xanthine oxidase inhibitory activity of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives (4a-4f) and their 1-methoxy analogs (6a-6f) compared to the standard drug Febuxostat.

Experimental Protocols

Synthesis of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acid Derivatives

This protocol describes a general method for synthesizing derivatives of this compound, specifically focusing on the 1-hydroxy-2-phenyl substituted analogs which have shown potent xanthine oxidase inhibitory activity.[2]

Materials:

  • Appropriately substituted benzaldehyde

  • Ethyl 2-amino-3-oxobutanoate hydrochloride

  • Hydroxylamine hydrochloride

  • Sodium acetate

  • Ethanol

  • Glacial acetic acid

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of Ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate:

    • To a solution of the appropriately substituted benzaldehyde (1 mmol) and ethyl 2-amino-3-oxobutanoate hydrochloride (1 mmol) in ethanol, add hydroxylamine hydrochloride (1.1 mmol) and sodium acetate (2 mmol).

    • Reflux the mixture for 4-6 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

  • Hydrolysis to Carboxylic Acid:

    • Dissolve the synthesized ester (1 mmol) in a mixture of ethanol and 10% aqueous sodium hydroxide solution.

    • Stir the mixture at room temperature for 2-4 hours.

    • Monitor the reaction by TLC.

    • After completion, acidify the reaction mixture with 1N hydrochloric acid to pH 3-4.

    • Collect the precipitated solid by filtration, wash with water, and dry to obtain the final carboxylic acid derivative.

Characterization:

  • Confirm the structure of the synthesized compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

Xanthine Oxidase Inhibition Assay

This colorimetric assay determines the inhibitory effect of a compound on xanthine oxidase activity by measuring the formation of uric acid from xanthine.

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Phosphate buffer (pH 7.5)

  • Test compound (this compound derivative)

  • Allopurinol (positive control)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the test compound and allopurinol in DMSO.

  • In a 96-well plate, add 50 µL of phosphate buffer to each well.

  • Add 25 µL of the test compound solution at various concentrations to the sample wells. Add 25 µL of DMSO to the control and blank wells. Add 25 µL of allopurinol solution to the positive control wells.

  • Add 25 µL of xanthine solution to all wells except the blank.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of xanthine oxidase solution to all wells.

  • Incubate the plate at 25°C for 30 minutes.

  • Measure the absorbance at 295 nm using a microplate reader.

  • Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Asample - Ablank) / (Acontrol - Ablank)] * 100

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Lineweaver-Burk Plot Analysis for Inhibition Mechanism

This analysis helps to determine the mode of enzyme inhibition (e.g., competitive, non-competitive, mixed).[2]

Procedure:

  • Perform the xanthine oxidase inhibition assay as described above, but with varying concentrations of both the substrate (xanthine) and the inhibitor.

  • Measure the initial reaction velocity (V) at each substrate and inhibitor concentration.

  • Plot the reciprocal of the velocity (1/V) against the reciprocal of the substrate concentration (1/[S]) for each inhibitor concentration.

  • Analyze the resulting Lineweaver-Burk plots.

    • Competitive inhibition: Lines intersect at the y-axis.

    • Non-competitive inhibition: Lines intersect at the x-axis.

    • Mixed inhibition: Lines intersect in the second quadrant (to the left of the y-axis and above the x-axis).[2]

    • Uncompetitive inhibition: Lines are parallel.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Test compound

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Treat the cells with various concentrations of the test compound and incubate for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes to ensure complete solubilization.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

This broth microdilution method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Test compound

  • Standard antibiotic (e.g., Ciprofloxacin)

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compound and the standard antibiotic in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension. Include a growth control well (bacteria in MHB without any compound) and a sterility control well (MHB only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Signaling Pathways and Mechanisms of Action

Xanthine oxidase inhibitors, such as derivatives of this compound, exert their therapeutic effects by modulating specific signaling pathways. The primary mechanism involves the reduction of uric acid and reactive oxygen species (ROS) production.

Xanthine Oxidase and Inflammatory Signaling

Xanthine oxidase is a significant source of ROS, which can act as signaling molecules to activate pro-inflammatory pathways.[3] Inhibition of xanthine oxidase can therefore mitigate inflammation.

Xanthine_Oxidase_Inflammation cluster_stimulus Pro-inflammatory Stimuli cluster_cell Cell Stimuli e.g., LPS, Cytokines XO Xanthine Oxidase (XO) Stimuli->XO Upregulation ROS Reactive Oxygen Species (ROS) XO->ROS Production IKK IKK ROS->IKK Activation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Activation Inhibitor 4-Methyl-1H-imidazole- 5-carboxylic acid derivative Inhibitor->XO

Caption: Xanthine Oxidase-Mediated NF-κB Activation Pathway.

Experimental Workflow for Screening Xanthine Oxidase Inhibitors

The following workflow outlines the general steps for identifying and characterizing novel xanthine oxidase inhibitors derived from this compound.

XO_Inhibitor_Screening_Workflow Start Start Synthesis Synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid derivatives Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Primary_Screening Primary Screening: Xanthine Oxidase Inhibition Assay Purification->Primary_Screening Hit_Identification Hit Identification (IC₅₀ determination) Primary_Screening->Hit_Identification Mechanism_Study Mechanism of Action Study: Lineweaver-Burk Analysis Hit_Identification->Mechanism_Study Active Compounds End End Hit_Identification->End Inactive Compounds Cell_Based_Assays Cell-Based Assays: Cytotoxicity (MTT), Antimicrobial (MIC) Mechanism_Study->Cell_Based_Assays Lead_Optimization Lead Optimization Cell_Based_Assays->Lead_Optimization Lead_Optimization->Synthesis

Caption: Workflow for Xanthine Oxidase Inhibitor Discovery.

References

Application Notes and Protocols for the Synthesis of Non-Purine Xanthine Oxidase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and evaluation of non-purine xanthine oxidase (XO) inhibitors, a critical class of therapeutic agents for managing hyperuricemia and related conditions such as gout.[1][2][3] Xanthine oxidase is a key enzyme in purine metabolism, catalyzing the oxidation of hypoxanthine to xanthine and subsequently to uric acid.[2][4][5] Elevated levels of uric acid can lead to the deposition of urate crystals in joints and tissues, causing painful inflammatory responses.[2] Non-purine inhibitors, such as febuxostat and topiroxostat, offer alternatives to purine analogs like allopurinol, potentially reducing the risk of certain side effects.[1][2] This document outlines various synthetic strategies for creating diverse chemical scaffolds with XO inhibitory activity, presents detailed experimental protocols, and summarizes structure-activity relationship (SAR) data.

Key Chemical Scaffolds and Synthetic Strategies

The development of non-purine XO inhibitors has explored a wide range of heterocyclic and aromatic structures. The following sections detail the synthesis of representative scaffolds that have shown promising inhibitory potential.

Benzothiazole Derivatives

The benzothiazole scaffold is a prominent structural motif in the design of novel non-purine XO inhibitors.[6] A general and effective method for the synthesis of 2-arylbenzothiazoles involves the condensation of a substituted benzoic acid with 2-aminothiophenol in the presence of a dehydrating agent like polyphosphoric acid (PPA).[6]

Pyrimidine and Triazole Derivatives

Pyrimidine and triazole-containing compounds have demonstrated potent XO inhibitory activity.[1][2] Synthetic strategies often involve multi-step reactions to construct the core heterocyclic rings and introduce various substituents to explore SAR. For instance, 1,2,3-triazole derivatives can be synthesized via click chemistry or other cyclization reactions.[2]

Chalcones and Flavonoids

Chalcones and their cyclized counterparts, flavonoids, are naturally occurring compounds that have been investigated for their XO inhibitory properties.[1][7] The synthesis of chalcones typically involves the Claisen-Schmidt condensation of an appropriate aldehyde and ketone. Flavonoids can then be synthesized from chalcones through oxidative cyclization. The inhibitory activity of flavonoids is influenced by the hydroxylation pattern and the presence of a C2-C3 double bond.[8]

Coumarin Derivatives

Coumarins represent another class of heterocyclic compounds with potential XO inhibitory effects.[1] Synthetic approaches to 3-phenylcoumarins, for example, can be achieved through various condensation and cyclization reactions, with substituents on the phenyl ring playing a crucial role in modulating activity.

Data Presentation: In Vitro Xanthine Oxidase Inhibitory Activity

The following tables summarize the in vitro XO inhibitory activity (IC50 values) for several classes of non-purine inhibitors. Lower IC50 values indicate greater potency.

Table 1: 2-Benzamido-4-methylthiazole-5-carboxylic Acid Derivatives [6]

Compound IDR-group (Substituent on Benzamide Ring)IC50 (µM)
5aH1.23
5b4-F0.57
5c4-Cl0.91
5d4-Br1.05
5e4-CH31.54
5f4-OCH31.89
5g4-NO22.11
Allopurinol (Standard)-2.45

Table 2: Chalcone Derivatives [1]

Compound IDSubstituentsIC50 (µM)
7-0.084
8-0.102
9-0.064
Allopurinol (Standard)-2.588

Table 3: 3-Phenylcoumarin Derivatives [1]

Compound IDSubstituentsIC50 (nM)
34-91
Febuxostat (Standard)-20

Table 4: 1-Hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acid Derivatives [9]

Compound IDSubstituentsIC50 (µM)
4d-0.003
4e-0.003
4f-0.003

Table 5: Naphthoflavone Derivatives [10]

Compound IDSubstituentsIC50 (µM)
NF-4p-fluoro phenyl0.62

Experimental Protocols

Protocol 1: General Synthesis of 2-Arylbenzothiazole Derivatives[6]

Materials:

  • Substituted benzoic acid

  • 2-Aminothiophenol

  • Polyphosphoric acid (PPA)

  • 10% Sodium bicarbonate solution

  • Water

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Silica gel for column chromatography

  • Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • A mixture of a substituted benzoic acid (1 mmol) and 2-aminothiophenol (1.2 mmol) in polyphosphoric acid (10 g) is heated at 120°C for 4 hours.

  • The reaction mixture is cooled to room temperature and then poured into a stirred 10% sodium bicarbonate solution.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-arylbenzothiazole derivative.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Protocol 2: In Vitro Xanthine Oxidase Inhibition Assay[6][11]

Materials:

  • Xanthine oxidase (from bovine milk)

  • Xanthine

  • Potassium Phosphate Buffer (50-100 mM, pH 7.5-7.8)[11]

  • Synthesized inhibitor compounds

  • Allopurinol (as a positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well UV-transparent microplate[11]

  • Microplate reader capable of measuring absorbance at 295 nm[11]

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine oxidase in phosphate buffer (e.g., 0.1 units/mL).[11]

    • Prepare a stock solution of xanthine in phosphate buffer.

    • Prepare stock solutions of the test compounds and allopurinol in DMSO.[11]

  • Assay Setup (in a 96-well plate):

    • In each well, add 50 µL of phosphate buffer, 25 µL of the test compound solution (at various concentrations), and 25 µL of the xanthine oxidase solution.[6]

    • Include control wells containing the vehicle (DMSO) instead of the test compound and blank wells without the enzyme.[11]

  • Pre-incubation:

    • Pre-incubate the mixture at 25°C for 15 minutes.[6]

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 50 µL of the xanthine solution to each well.[6]

    • Immediately measure the absorbance at 295 nm using a microplate reader and continue to record the absorbance every minute for 10-15 minutes to monitor the formation of uric acid.[6][11]

  • Data Analysis:

    • Calculate the rate of uric acid formation for each concentration.

    • Determine the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100

    • Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.

Visualizations

Xanthine_Oxidase_Pathway Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Oxidation UricAcid Uric Acid Xanthine->UricAcid Oxidation Inflammation Inflammation (e.g., Gout) UricAcid->Inflammation Crystal Deposition XO1 Xanthine Oxidase XO1->Xanthine ROS Reactive Oxygen Species (ROS) XO1->ROS XO2 Xanthine Oxidase XO2->UricAcid XO2->ROS Inhibitor Non-Purine Inhibitor Inhibitor->XO1 Inhibitor->XO2

Caption: Xanthine oxidase signaling pathway and point of inhibition.

Experimental_Workflow cluster_synthesis Synthesis of Inhibitors cluster_assay Biological Evaluation start Starting Materials (e.g., Benzoic Acid, 2-Aminothiophenol) reaction Chemical Reaction (e.g., Condensation) start->reaction purification Purification (e.g., Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization product Pure Inhibitor Compound characterization->product assay_prep Assay Preparation (Enzyme, Substrate, Inhibitor Dilutions) product->assay_prep incubation Incubation assay_prep->incubation measurement Spectrophotometric Measurement (295 nm) incubation->measurement analysis Data Analysis (% Inhibition, IC50) measurement->analysis result Inhibitory Activity Data analysis->result

Caption: General experimental workflow for synthesis and evaluation.

References

Preparation of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid and its derivatives. These compounds are of significant interest in medicinal chemistry, particularly as inhibitors of enzymes such as xanthine oxidase, and for their potential antiviral properties.

Application Notes

1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid and its derivatives are a class of heterocyclic compounds that have shown promising biological activities. The core imidazole structure, substituted at the 1, 2, 4, and 5 positions, allows for a variety of modifications to modulate their pharmacological properties.

Key Applications:

  • Xanthine Oxidase Inhibition: Certain derivatives of this scaffold have demonstrated potent inhibitory activity against xanthine oxidase, an enzyme involved in the production of uric acid. This makes them potential therapeutic agents for the treatment of hyperuricemia and gout.[1]

  • Antiviral Activity: Several ester and amide derivatives have been synthesized and evaluated for their antiviral properties, particularly against orthopoxviruses like the Vaccinia virus.[2]

The synthetic strategy generally involves a multi-step process, beginning with the formation of the 1-hydroxyimidazole core, followed by functional group manipulations to generate the desired carboxylic acid, ester, or amide derivatives.

Synthetic Workflow

The overall synthetic strategy for the preparation of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid and its derivatives can be summarized in the following workflow:

G cluster_0 Step 1: Synthesis of Key Intermediate cluster_1 Step 2: Imidazole Ring Formation (Radziszewski Reaction) cluster_2 Step 3: Derivative Synthesis A Ethyl Acetoacetate B Nitrosation (Sodium Nitrite, Acetic Acid) A->B C Ethyl 2-(hydroxyimino)-3-oxobutanoate B->C F Cyclization in Acetic Acid C->F D Benzaldehyde D->F E Ammonium Acetate E->F G Ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate F->G H Hydrolysis (e.g., NaOH) G->H J Amidation (e.g., Primary/Secondary Amine) G->J I 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid H->I K Amide Derivatives J->K

Caption: Synthetic workflow for the preparation of the target compounds.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 2-(hydroxyimino)-3-oxobutanoate

This protocol describes the synthesis of a key intermediate required for the imidazole ring formation.

Materials:

  • Ethyl acetoacetate

  • Sodium nitrite (NaNO₂)

  • Glacial acetic acid

  • Deionized water

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Round bottom flask

Procedure:

  • In a round bottom flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate in glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Separately, prepare a solution of sodium nitrite in deionized water.

  • Slowly add the sodium nitrite solution to the cooled ethyl acetoacetate solution while maintaining the temperature below 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 30-60 minutes.

  • Quench the reaction by pouring the mixture into a separatory funnel containing crushed ice and water.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be further purified by vacuum distillation or used directly in the next step.

Protocol 2: Synthesis of Ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate

This protocol outlines the formation of the 1-hydroxyimidazole ring via a modified Radziszewski reaction.[2][3]

Materials:

  • Ethyl 2-(hydroxyimino)-3-oxobutanoate

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Reflux condenser

Procedure:

  • In a round bottom flask, dissolve ethyl 2-(hydroxyimino)-3-oxobutanoate, benzaldehyde, and ammonium acetate in glacial acetic acid.

  • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, pour the reaction mixture into ice-water.

  • Collect the precipitated solid by filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate.

Protocol 3: Synthesis of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.[4]

Materials:

  • Ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Ethanol or a mixture of Tetrahydrofuran (THF) and water

  • Hydrochloric acid (HCl)

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • pH meter or pH paper

Procedure:

  • Suspend ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (e.g., 2M) to the suspension.

  • Stir the mixture at room temperature or gently heat to reflux until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure.

  • Dilute the remaining aqueous solution with water and cool in an ice bath.

  • Acidify the solution to a pH of approximately 3-4 with dilute hydrochloric acid.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid.

Protocol 4: Synthesis of 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxamide Derivatives

This protocol details the conversion of the ethyl ester to various amide derivatives.[2]

Materials:

  • Ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate

  • Primary or secondary amine (e.g., butylamine, cyclopropylamine)

  • Pyridine or another suitable solvent

  • Magnetic stirrer and stir bar

  • Round bottom flask

  • Reflux condenser

Procedure:

  • Dissolve ethyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylate in an excess of the desired primary or secondary amine. Alternatively, a suitable solvent like pyridine can be used.

  • Reflux the reaction mixture for a period ranging from 6 to 54 hours, depending on the reactivity of the amine.[2] The reaction progress should be monitored by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the excess amine and solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

Table 1: Synthesis Yields
StepProductTypical Yield (%)Reference
1. Nitrosation of Ethyl AcetoacetateEthyl 2-(hydroxyimino)-3-oxobutanoate~85-90%
2. Imidazole Ring FormationEthyl 1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylateVaries[5][6]
3. Hydrolysis of Ethyl Ester1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid~95%[4]
4. Amidation with ButylamineN-butyl-1-hydroxy-4-methyl-2-phenyl-1H-imidazole-5-carboxamideVaries[2]
Table 2: Biological Activity Data
Compound IDR Group (at position 5)Xanthine Oxidase IC₅₀ (µM)Antiviral (Vaccinia) CC₅₀ (µM)Antiviral (Vaccinia) SIReference
4d -CO-NH-(4-fluorobenzyl)0.003Not ReportedNot Reported[1]
4e -CO-NH-(4-chlorobenzyl)0.003Not ReportedNot Reported[1]
4f -CO-NH-(4-bromobenzyl)0.006Not ReportedNot Reported[1]
1f -COOEt (with 4-(trifluoromethyl)phenyl at position 2)Not Reported321.97919[2]
Febuxostat -0.01Not ApplicableNot Applicable[1]

IC₅₀: Half-maximal inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI: Selectivity Index (CC₅₀/IC₅₀).

Signaling Pathway and Logical Relationships

The inhibitory action of these compounds on xanthine oxidase interrupts a key metabolic pathway.

G Hypoxanthine Hypoxanthine XanthineOxidase Xanthine Oxidase Hypoxanthine->XanthineOxidase Substrate Xanthine Xanthine Xanthine->XanthineOxidase Substrate UricAcid Uric Acid XanthineOxidase->Xanthine Catalyzes XanthineOxidase->UricAcid Catalyzes Inhibitor 1-hydroxy-4-methyl-2-phenyl- 1H-imidazole-5-carboxylic acid derivative Inhibitor->XanthineOxidase Inhibits

Caption: Inhibition of the uric acid synthesis pathway.

References

Troubleshooting & Optimization

Troubleshooting low yield in 4-Methyl-1H-imidazole-5-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering low yields in the synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid.

Troubleshooting Guide

This guide addresses common issues that can lead to suboptimal yields during the synthesis of this compound.

Question: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in the synthesis of this compound can stem from several factors, from starting materials to reaction conditions and work-up procedures. A systematic approach to troubleshooting is recommended.

1. Purity of Starting Materials:

  • Issue: Impurities in starting materials can interfere with the reaction, leading to the formation of side products and a lower yield of the desired product.

  • Recommendation: Ensure all reactants and solvents are of high purity. If necessary, purify starting materials before use. For example, in syntheses starting from precursors like 1H-Imidazole-4,5-dicarboxylic acid, ensure its purity is greater than 98%.

2. Incomplete Reaction:

  • Issue: The reaction may not have gone to completion, leaving unreacted starting materials.

  • Troubleshooting Steps:

    • Reaction Time: The reaction may require a longer duration. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.

    • Temperature: The reaction temperature may be too low. Gradually increase the temperature and monitor the effect on the reaction progress. For some imidazole syntheses, refluxing at temperatures around 90°C is necessary.[1]

    • Reagent Stoichiometry: Incorrect stoichiometry of reactants can lead to incomplete conversion. Carefully check the molar ratios of your reactants.

3. Side Reactions:

  • Issue: Competing side reactions can consume starting materials and reduce the yield of the target molecule. A common side reaction is the formation of isomeric products or over-alkylation.

  • Troubleshooting Steps:

    • Control of Reaction Conditions: Strictly control the reaction temperature and the rate of addition of reagents to minimize side product formation.

    • Protecting Groups: In some cases, using protecting groups on reactive sites of the starting material can prevent unwanted side reactions.

4. Product Degradation:

  • Issue: The desired product may be unstable under the reaction or work-up conditions, leading to degradation.

  • Troubleshooting Steps:

    • pH Control: Imidazole derivatives can be sensitive to pH. Ensure the pH of the reaction mixture and during work-up is maintained in a range where the product is stable.

    • Temperature during Work-up: Avoid excessive heat during purification steps like solvent evaporation.

5. Inefficient Purification:

  • Issue: A significant amount of the product may be lost during the purification process.

  • Troubleshooting Steps:

    • Extraction: Optimize the pH of the aqueous phase during liquid-liquid extraction to ensure the product is in a form that is soluble in the organic solvent.

    • Crystallization: If purifying by crystallization, carefully select the solvent system and control the cooling rate to maximize crystal formation and recovery.

    • Chromatography: For column chromatography, select an appropriate stationary phase and eluent system to achieve good separation from impurities.

Here is a logical workflow for troubleshooting low yield:

Troubleshooting_Workflow start Low Yield Observed check_purity 1. Check Purity of Starting Materials start->check_purity monitor_reaction 2. Monitor Reaction Progress (TLC/HPLC) check_purity->monitor_reaction If pure analyze_side_products 3. Analyze for Side Products (NMR/MS) monitor_reaction->analyze_side_products If incomplete optimize_workup 4. Optimize Work-up and Purification analyze_side_products->optimize_workup If side products present final_product Improved Yield optimize_workup->final_product After optimization

Caption: A stepwise workflow for troubleshooting low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and established method for synthesizing imidazole carboxylic acids involves the partial decarboxylation of a corresponding dicarboxylic acid. For instance, imidazole-4,5-dicarboxylic acid can be selectively decarboxylated to yield imidazole-4(or 5)-carboxylic acid.[2][3] Another approach involves the oxidation of a suitable precursor, such as 4-hydroxymethylimidazoles.[3] Syntheses can also be achieved through multi-component reactions or by building the imidazole ring from acyclic precursors.

Q2: Are there any known side products to be aware of during the synthesis?

Yes, several side products can form depending on the synthetic route. If starting from a dicarboxylic acid precursor, incomplete decarboxylation can leave residual starting material. The formation of the isomeric product, 4-methyl-1H-imidazole-2-carboxylic acid, is also a possibility. In reactions involving methylation, over-methylation can occur, leading to the formation of quaternary imidazolium salts. The presence of electron-donating groups on aryl substituents in related syntheses has been shown to lead to poor reactivity and lower yields.[4]

Q3: What are the recommended purification methods for this compound?

The purification of this compound typically involves the following methods:

  • Crystallization: This is a common method for purifying solid carboxylic acids. The choice of solvent is crucial and may require some experimentation. A common procedure involves dissolving the crude product in a suitable solvent and allowing it to cool slowly to form crystals.

  • Column Chromatography: For separating the desired product from closely related impurities, column chromatography over silica gel can be effective. A suitable eluent system, often a mixture of a polar and a non-polar solvent, needs to be determined, for example, using ethyl acetate over silica gel.[5]

  • Acid-Base Extraction: Exploiting the acidic nature of the carboxylic acid and the basic nature of the imidazole ring, the product can be selectively extracted. By adjusting the pH of the aqueous solution, the compound can be moved between aqueous and organic layers, separating it from neutral or basic/acidic impurities.

Q4: How can I confirm the identity and purity of my final product?

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the chemical structure of the molecule.

  • Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent method for assessing the purity of the final product.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. For instance, the related 1H-Imidazole-4,5-dicarboxylic acid has a melting point of approximately 283-289 °C (with decomposition).[6]

Data Presentation

Table 1: Reported Yields for Related Imidazole Carboxylic Acid Syntheses

Starting Material(s)ProductReagents and ConditionsYield (%)Reference
Imidazole, Formaldehyde, Nitric AcidImidazole-4,5-dicarboxylic acid1) Reflux with KOH; 2) Oxidation with HNO₃ at 100-140°C75-80%[6]
Ethyl 4-(methylamino)-3-nitrobenzoate, 3-bromo-4-hydroxy-5-methoxybenzaldehyde2-(3-bromo-4-hydroxy-5-methoxyphenyl)-1-methyl-1H-benzo[d]imidazole-5-carboxylic acid1) Na₂S₂O₄, DMSO, 90°C; 2) EtOH, NaOH, refluxNot specified[1]
Imidoyl chlorides, Ethyl isocyanoacetate1,5-diaryl-1H-imidazole-4-carboxylate estersVaries depending on substituents18-83%[4]
1,2-Diaza-1,3-dienes, Primary amines, Aldehydes3-Alkyl- and 3-arylimidazole-4-carboxylatesMicrowave irradiation at 150°C31-80%[7]

Experimental Protocols

Protocol 1: Synthesis of Imidazole-4,5-dicarboxylic Acid (Precursor to Imidazole Carboxylic Acids)

This protocol is adapted from a patented process and describes a high-yield synthesis of a common precursor.

Materials:

  • Imidazole

  • Aqueous formaldehyde solution (37% w/w)

  • Potassium hydroxide (KOH)

  • Nitric acid (65%)

Procedure:

  • Dissolve 68 g of imidazole in 245 g of a 37% aqueous formaldehyde solution.

  • Add 28 g of potassium hydroxide to the solution and reflux the mixture for 3 hours.

  • In a separate stirred flask equipped with a column, contact thermometer, and dropping funnel, heat 1.3 liters of 65% nitric acid to boiling.

  • Slowly add the imidazole-formaldehyde reaction mixture to the boiling nitric acid.

  • Distill off the water of reaction as approximately 5-8% nitric acid.

  • Cool the reaction mixture in an ice bath to precipitate the imidazole-4,5-dicarboxylic acid.

  • Filter the crystals under suction, wash with 150 ml of water, and dry. A total yield of approximately 77% can be expected.[6]

Protocol 2: General One-Pot Synthesis of Benzimidazole-5-carboxylic Acid Derivatives

This protocol illustrates a general method for synthesizing related imidazole-containing carboxylic acids.

Materials:

  • Ethyl 4-(alkyl/arylamino)-3-nitrobenzoate

  • Aromatic/heteroaromatic aldehyde

  • Sodium dithionite (Na₂S₂O₄)

  • Dimethyl sulfoxide (DMSO)

  • Ethanol (EtOH)

  • Sodium hydroxide (NaOH)

Procedure:

  • A reaction mixture containing the ethyl 4-(alkyl/arylamino)-3-nitrobenzoate, the aldehyde, and sodium dithionite in DMSO is refluxed with stirring at 90°C for a specified time (e.g., 3 hours).[1]

  • The reaction progress is monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured over crushed ice.

  • The precipitated solid (the ester intermediate) is collected by filtration and dried.

  • The ester is then hydrolyzed by refluxing with a solution of NaOH in ethanol to yield the final carboxylic acid product.[1]

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Ring Formation/Modification cluster_step2 Step 2: Final Conversion start_materials Starting Materials (e.g., Diaminomaleonitrile or Substituted Anilines) intermediate Imidazole Ester or Dicarboxylic Acid Intermediate start_materials->intermediate Cyclization/ Oxidation final_product 4-Methyl-1H-imidazole- 5-carboxylic acid intermediate->final_product Hydrolysis/ Decarboxylation

Caption: A generalized two-step synthetic pathway to the target molecule.

References

Technical Support Center: Purification of 4-Methyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) for the purification of 4-Methyl-1H-imidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter when synthesizing this compound?

A1: Common impurities can include unreacted starting materials, reagents, and side-products from the synthesis. A potential side reaction is the decarboxylation of the product, especially if the reaction is performed at high temperatures, leading to the formation of 4-methylimidazole.

Q2: My purified this compound is discolored. What could be the cause?

A2: Discoloration often arises from trace impurities or degradation products. Recrystallization, sometimes with the addition of activated charcoal, can be an effective method to remove colored impurities.

Q3: I am having trouble getting my compound to crystallize during recrystallization. What can I do?

A3: If crystallization is slow or does not occur, try the following:

  • Scratch the inside of the flask with a glass rod at the solvent-air interface to create nucleation sites.

  • Add a seed crystal of pure this compound if available.

  • Cool the solution slowly. A gradual decrease in temperature often yields purer crystals.

  • Reduce the volume of the solvent by evaporation to increase the concentration of the compound.

Q4: During acid-base extraction, an emulsion has formed between the aqueous and organic layers. How can I resolve this?

A4: Emulsions can be broken by:

  • Adding a small amount of brine (saturated NaCl solution). This increases the ionic strength of the aqueous layer and can help force the separation of the layers.[1]

  • Allowing the mixture to stand for a longer period.

  • Gently swirling the separatory funnel instead of vigorous shaking.

Q5: What is the best way to monitor the purity of my fractions during column chromatography?

A5: Thin-layer chromatography (TLC) is a quick and effective method to monitor the separation. Spot the collected fractions on a TLC plate alongside a sample of the crude mixture and the pure compound (if available). This will allow you to identify which fractions contain the desired product and to assess their purity before combining them.

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Solution
Oiling Out The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.Use a lower-boiling point solvent. Alternatively, add more solvent to the heated mixture to ensure the compound fully dissolves before cooling.
Low Recovery The compound is too soluble in the chosen solvent, even at low temperatures. The volume of solvent used was too large.Select a solvent in which the compound has lower solubility at cold temperatures. Use the minimum amount of hot solvent required to dissolve the compound.
No Crystal Formation The solution is not sufficiently saturated, or there are no nucleation sites.Concentrate the solution by evaporating some of the solvent. Induce crystallization by scratching the flask or adding a seed crystal.
Impure Crystals The cooling process was too rapid, trapping impurities within the crystal lattice.Allow the solution to cool to room temperature slowly before placing it in an ice bath. A second recrystallization may be necessary.
Column Chromatography Issues
Problem Possible Cause Solution
Poor Separation The solvent system (eluent) is not optimized. The column was not packed properly.Optimize the eluent system using TLC. A good starting point for polar compounds is a mixture of a nonpolar and a polar solvent, such as ethyl acetate/hexane or methanol/dichloromethane.[2] Ensure the column is packed uniformly to avoid channeling.
Compound Stuck on Column The compound is highly polar and strongly adsorbed to the stationary phase (e.g., silica gel).Increase the polarity of the eluent. For acidic compounds like this one, adding a small amount of acetic acid or formic acid to the eluent can help with elution. For basic compounds, a small amount of triethylamine or ammonia may be used.[3]
Streaking of Spots on TLC The compound is interacting too strongly with the acidic silica gel on the TLC plate.Add a small percentage of a modifier to your TLC developing solvent, such as acetic acid for an acidic compound, to improve the spot shape.[3]

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude this compound in various solvents (e.g., water, ethanol, methanol, ethyl acetate) to find a suitable one where the compound is soluble when hot but sparingly soluble when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to the crude compound until it is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator until a constant weight is achieved.

Protocol 2: Purification by Acid-Base Extraction
  • Dissolution: Dissolve the crude product in an organic solvent such as ethyl acetate.

  • Basification: Transfer the organic solution to a separatory funnel and extract with an aqueous base (e.g., 1 M NaOH or saturated NaHCO₃ solution). The this compound will deprotonate and move into the aqueous layer as its salt. Repeat the extraction on the organic layer to ensure complete transfer.

  • Separation: Combine the aqueous extracts. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a dilute acid (e.g., 1 M HCl) with stirring until the solution is acidic (check with pH paper). The purified this compound should precipitate out of the solution.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with cold water to remove any remaining salts.

  • Drying: Dry the purified product.

Protocol 3: Purification by Column Chromatography
  • Stationary Phase: Use silica gel as the stationary phase.

  • Eluent Selection: Determine a suitable eluent system by TLC. A common mobile phase for polar compounds is a mixture of ethyl acetate and hexane, or dichloromethane and methanol.[2] For this acidic compound, adding a small amount (e.g., 0.5-1%) of acetic acid to the eluent can improve the separation and peak shape.

  • Column Packing: Pack the column with silica gel as a slurry in the initial eluent.

  • Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and load it onto the top of the column.

  • Elution: Run the column by passing the eluent through it, collecting fractions. You can use an isocratic elution (constant eluent composition) or a gradient elution (gradually increasing the polarity of the eluent).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Data Presentation

Note: The following tables contain representative data for illustrative purposes, as specific experimental values for this compound were not available in the searched literature.

Table 1: Example of Recrystallization Solvent Screening

Solvent Solubility (Cold) Solubility (Hot) Crystal Quality Recovery
WaterSparingly SolubleSolubleGood~85%
EthanolSolubleVery SolublePoor~40%
Ethyl AcetateInsolubleSparingly Soluble--
AcetoneSolubleVery SolublePoor~50%

Table 2: Example of Column Chromatography Conditions and Results

Parameter Condition 1 Condition 2
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Silica Gel (60 Å, 230-400 mesh)
Eluent 10% Methanol in Dichloromethane5% Methanol in Dichloromethane + 0.5% Acetic Acid
Purity of Product ~90%>98%
Yield ~70%~65%

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Options cluster_analysis Analysis & Final Product Crude_Product Crude Product Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Chromatography Column Chromatography Crude_Product->Chromatography Pure_Product Pure Product Recrystallization->Pure_Product Acid_Base->Pure_Product Chromatography->Pure_Product Analysis Purity Analysis (TLC, HPLC, NMR) Pure_Product->Analysis

Caption: General workflow for the purification of this compound.

Acid_Base_Extraction Start Crude Product in Organic Solvent Add_Base Extract with Aqueous Base (e.g., NaOH) Start->Add_Base Organic_Layer Organic Layer (Neutral Impurities) Add_Base->Organic_Layer Separate Aqueous_Layer Aqueous Layer (Product as Salt) Add_Base->Aqueous_Layer Separate Acidify Acidify Aqueous Layer (e.g., HCl) Aqueous_Layer->Acidify Precipitate Precipitated Pure Product Acidify->Precipitate Filter Filter and Dry Precipitate->Filter Final_Product Pure this compound Filter->Final_Product

Caption: Logical steps for purification via acid-base extraction.

References

Technical Support Center: Synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to produce this compound?

A common and effective method involves a two-step process:

  • Synthesis of the ester precursor: Ethyl 4-methyl-1H-imidazole-5-carboxylate is synthesized. A frequent approach is the reaction of ethyl 2-formamido-3-oxobutanoate with a source of ammonia, which upon cyclization yields the imidazole ring.

  • Hydrolysis: The resulting ethyl ester is then hydrolyzed under basic conditions to yield the final product, this compound.

Q2: My reaction yield for the imidazole ring formation is low. What are the likely causes and how can I improve it?

Low yields in imidazole synthesis can often be attributed to several factors. Incomplete reactions, side-product formation, and suboptimal reaction conditions are common culprits. To enhance the yield, consider the following:

  • Purity of Starting Materials: Ensure that the starting materials, particularly the ethyl 2-formamido-3-oxobutanoate, are of high purity. Impurities can interfere with the cyclization reaction.

  • Reaction Temperature: The temperature for the cyclization reaction is critical. It should be high enough to drive the reaction to completion but not so high as to cause decomposition of the reactants or products. Monitoring the reaction by Thin Layer Chromatography (TLC) can help determine the optimal temperature and reaction time.

  • pH Control: The pH of the reaction mixture can influence the rate of reaction and the formation of byproducts. Careful control of pH is recommended.

Q3: I am observing significant impurity in my final product after hydrolysis. What could this impurity be and how can I remove it?

A common impurity is the unreacted starting material, ethyl 4-methyl-1H-imidazole-5-carboxylate, due to incomplete hydrolysis. Another possibility is the formation of side products from degradation if the reaction conditions are too harsh.

Purification Strategy: A standard method for purification is through acid-base extraction. By dissolving the crude product in a basic aqueous solution (e.g., sodium bicarbonate), the carboxylic acid will form a salt and dissolve in the aqueous layer, while the less acidic ester starting material will remain in the organic layer. After separating the layers, the aqueous layer can be acidified (e.g., with HCl) to precipitate the pure this compound, which can then be collected by filtration.

Q4: Can I use a different base for the hydrolysis of the ethyl ester?

Yes, while sodium hydroxide is commonly used, other bases like potassium hydroxide can also be effective for the hydrolysis. The choice of base and its concentration can affect the reaction time and yield. It is advisable to perform small-scale optimization experiments to determine the best conditions for your specific setup.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low to no formation of ethyl 4-methyl-1H-imidazole-5-carboxylate Inactive or impure starting materials.Verify the purity of your reagents, particularly the ethyl 2-formamido-3-oxobutanoate.
Incorrect reaction temperature or time.Optimize the reaction temperature and monitor the reaction progress using TLC to determine the ideal reaction duration.
Suboptimal pH for the cyclization.Adjust and monitor the pH of the reaction mixture.
Incomplete hydrolysis of the ethyl ester Insufficient amount of base.Use a molar excess of the base to ensure complete hydrolysis.
Short reaction time or low temperature.Increase the reaction time and/or temperature. Monitor the disappearance of the starting material by TLC.
Formation of an unknown byproduct Side reactions due to harsh conditions.Consider milder reaction conditions (e.g., lower temperature, different base). Isolate and characterize the byproduct to understand the side reaction.
Contaminated reagents or solvents.Use pure, dry solvents and fresh reagents.
Difficulty in precipitating the final product after acidification Product is too soluble in the reaction mixture.Cool the solution in an ice bath to reduce solubility. If precipitation is still difficult, consider extracting the product into an organic solvent after acidification.
Incorrect pH for precipitation.Ensure the pH is sufficiently acidic to fully protonate the carboxylate. Check the pH with a pH meter or pH paper.

Data Presentation

Table 1: Effect of Base on the Hydrolysis of Ethyl 4-methyl-1H-imidazole-5-carboxylate

Base Concentration Reaction Time (hours) Yield (%) Reference
Sodium Hydroxide10% aqueous solution395[US8618308B2]
Potassium Hydroxide1-2% aqueous solutionNot specifiedNot specified[CN105693619A]

Note: Yields can vary based on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 4-methyl-1H-imidazole-5-carboxylate (Illustrative)

This protocol is based on general methods for imidazole synthesis and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve ethyl 2-formamido-3-oxobutanoate in a suitable solvent such as ethanol.

  • Reagent Addition: Add a source of ammonia, such as ammonium acetate, to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction time can vary but is typically several hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of ethyl acetate and hexane) to yield pure ethyl 4-methyl-1H-imidazole-5-carboxylate.

Protocol 2: Hydrolysis of Ethyl 4-methyl-1H-imidazole-5-carboxylate

This protocol is adapted from a procedure for a similar compound with a reported high yield. [US8618308B2]

  • Reaction Setup: In a round-bottom flask, dissolve ethyl 4-methyl-1H-imidazole-5-carboxylate in a suitable solvent like acetone.

  • Base Addition: Add a 10% aqueous solution of sodium hydroxide to the flask.

  • Reaction: Heat the mixture to reflux for approximately 3 hours. Monitor the reaction by TLC to confirm the disappearance of the starting ester.

  • Cooling and Acidification: After the reaction is complete, cool the mixture to 10°C. Adjust the pH to approximately 6.4 using concentrated hydrochloric acid to precipitate the product.

  • Isolation: Collect the precipitated solid by filtration, wash it with water, and dry it to obtain this compound.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Ester Synthesis cluster_step2 Step 2: Hydrolysis Ethyl_2-formamido-3-oxobutanoate Ethyl 2-formamido- 3-oxobutanoate Ethyl_Ester Ethyl 4-methyl-1H- imidazole-5-carboxylate Ethyl_2-formamido-3-oxobutanoate->Ethyl_Ester Cyclization Ammonia_Source Ammonia Source (e.g., NH4OAc) Ammonia_Source->Ethyl_Ester Carboxylic_Acid 4-Methyl-1H-imidazole- 5-carboxylic acid Ethyl_Ester->Carboxylic_Acid Hydrolysis Base Base (e.g., NaOH) Base->Carboxylic_Acid

Caption: Synthetic pathway for this compound.

Experimental_Workflow Start Start Setup Reaction Setup: - Dissolve starting materials - Inert atmosphere if needed Start->Setup Reaction Run Reaction: - Control Temperature - Monitor by TLC Setup->Reaction Workup Reaction Work-up: - Quench reaction - Solvent removal Reaction->Workup Purification Purification: - Extraction - Chromatography - Recrystallization Workup->Purification Analysis Product Analysis: - NMR, MS, etc. Purification->Analysis End End Analysis->End

Caption: General experimental workflow for synthesis.

Troubleshooting_Tree cluster_purity Purity Checks cluster_conditions Condition Optimization cluster_workup Post-Reaction Checks Start Low Yield Issue Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Review Reaction Conditions Start->Check_Conditions Check_Workup Evaluate Work-up & Purification Start->Check_Workup Purity_OK Purity OK? Check_Purity->Purity_OK Temp_Time Optimize Temp & Time Check_Conditions->Temp_Time Solvent_Base Screen Solvents & Bases Check_Conditions->Solvent_Base Extraction_pH Check Extraction pH Check_Workup->Extraction_pH Column_Conditions Optimize Chromatography Check_Workup->Column_Conditions Purity_OK->Check_Conditions Yes Repurify Repurify or Use New Batch Purity_OK->Repurify No

Caption: Troubleshooting decision tree for low reaction yield.

Technical Support Center: Synthesis of Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of imidazole carboxylic acids.

Troubleshooting Guides

This section addresses specific issues in a question-and-answer format, providing potential causes and actionable solutions to streamline your experimental workflow.

Issue 1: Low or No Yield of the Desired Imidazole Carboxylic Acid

Q: My reaction has resulted in a very low yield or no product at all. What are the common causes and how can I troubleshoot this?

A: Low or no yield is a frequent issue that can often be traced back to several key factors. Below is a systematic guide to diagnosing and resolving the problem.

Potential Causes & Solutions:

  • Decarboxylation: Imidazole carboxylic acids are prone to losing CO2, especially at elevated temperatures. This is one of the most common side reactions leading to yield loss.

    • Solution: Maintain strict temperature control. Use the lowest possible temperature that allows the reaction to proceed. During workup, avoid heating to concentrate the solution; instead, use a rotary evaporator under reduced pressure at room temperature.[1]

  • Incomplete Hydrolysis of Ester Precursors: Many synthetic routes involve the hydrolysis of an imidazole ester. If this step is incomplete, the yield of the final carboxylic acid will be reduced.

    • Solution: Ensure complete hydrolysis by using a sufficient excess of a base like potassium hydroxide and allowing for adequate reaction time. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

  • Suboptimal pH for Product Isolation: The amphoteric nature of the imidazole ring means the carboxylic acid product can be soluble in both acidic and basic aqueous solutions.

    • Solution: To maximize precipitation, carefully adjust the pH of the reaction mixture to the isoelectric point of your specific imidazole carboxylic acid, which is typically in the pH range of 2-6.[1]

  • Poor Regioselectivity in N-Alkylation: When synthesizing N-alkylated imidazole carboxylic acids, a mixture of regioisomers can form, reducing the yield of the desired product.[2]

    • Solution: The choice of base, solvent, and alkylating agent can influence the regioselectivity. For instance, using a bulkier base or a non-polar solvent may favor alkylation at the less sterically hindered nitrogen. Protecting groups can also be employed to direct the alkylation to the desired nitrogen.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield check_decarboxylation Check for Decarboxylation (LC-MS, NMR) start->check_decarboxylation check_hydrolysis Verify Ester Hydrolysis (TLC, HPLC) start->check_hydrolysis check_pH Optimize Isolation pH start->check_pH check_regioisomers Analyze for Regioisomers (NMR, HPLC) start->check_regioisomers solution_decarboxylation Reduce Reaction Temperature check_decarboxylation->solution_decarboxylation solution_hydrolysis Increase Base/Reaction Time check_hydrolysis->solution_hydrolysis solution_pH Adjust pH to Isoelectric Point check_pH->solution_pH solution_regioisomers Modify Base/Solvent/ Protecting Group check_regioisomers->solution_regioisomers Radziszewski Reactants Dicarbonyl + Aldehyde + Ammonia DesiredProduct Imidazole Carboxylic Acid Reactants->DesiredProduct Main Reaction SideProduct2 Oxazole Derivative Reactants->SideProduct2 Side Reaction SideProduct1 Decarboxylated Imidazole DesiredProduct->SideProduct1 High Temp. HPLC_Workflow SamplePrep Prepare Sample (Dissolve in Mobile Phase) Injection Inject onto C18 Column SamplePrep->Injection GradientElution Gradient Elution (Water/Acetonitrile with Acid) Injection->GradientElution Detection UV Detection GradientElution->Detection Analysis Analyze Chromatogram (Identify Peaks, Assess Purity) Detection->Analysis

References

Technical Support Center: Optimizing Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during imidazole synthesis.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during your experiments.

Problem: Low or No Product Yield

A low yield of the desired imidazole product is a frequent issue. The following guide provides a systematic approach to identify and resolve the root cause.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting start Low or No Yield Observed check_reagents 1. Verify Reagent Quality and Stoichiometry start->check_reagents reagents_ok Reagents & Ratios Correct? check_reagents->reagents_ok fix_reagents Action: Use purified reagents. Verify stoichiometry. reagents_ok->fix_reagents No check_conditions 2. Evaluate Reaction Conditions reagents_ok->check_conditions Yes fix_reagents->check_reagents conditions_ok Temp., Time, Atmosphere Optimal? check_conditions->conditions_ok optimize_conditions Action: Optimize temperature and time. Ensure inert atmosphere if required. conditions_ok->optimize_conditions No check_catalyst 3. Assess Catalyst Activity conditions_ok->check_catalyst Yes optimize_conditions->check_conditions catalyst_ok Catalyst Active & Loading Correct? check_catalyst->catalyst_ok optimize_catalyst Action: Screen different catalysts/loadings. Use fresh catalyst. catalyst_ok->optimize_catalyst No check_solvent 4. Investigate Solvent Effects catalyst_ok->check_solvent Yes optimize_catalyst->check_catalyst solvent_ok Solvent Appropriate & Anhydrous? check_solvent->solvent_ok optimize_solvent Action: Screen different solvents. Use anhydrous solvent. solvent_ok->optimize_solvent No purification_issue 5. Review Purification Method solvent_ok->purification_issue Yes optimize_solvent->check_solvent purification_ok Product Lost During Workup? purification_issue->purification_ok optimize_purification Action: Modify extraction/chromatography. Consider alternative purification. purification_ok->optimize_purification No success Yield Improved purification_ok->success Yes optimize_purification->purification_issue

Caption: A step-by-step workflow for troubleshooting low product yield in imidazole synthesis.

Problem: Significant Side Product Formation

The formation of unwanted byproducts can complicate purification and reduce the yield of the target imidazole.

Q: How can I minimize side product formation in my reaction?

A: Several strategies can be employed to enhance the selectivity of your imidazole synthesis:

  • Optimize Catalyst Loading: The concentration of the catalyst is crucial. For some syntheses, a higher catalyst loading does not necessarily improve the yield and may promote side reactions. It is recommended to perform a catalyst loading study to find the optimal concentration for your specific reaction.[1]

  • Control Reaction Temperature: Temperature significantly influences reaction selectivity. Lowering the temperature may favor the desired kinetic product, while a higher temperature might be necessary to ensure the desired reaction pathway is dominant.[1]

  • Choice of Catalyst: The nature of the catalyst dictates the reaction pathway. If one catalyst results in poor selectivity, screening other types of catalysts is a standard approach to identify a more suitable one.[1]

  • Purity of Starting Materials: Impurities in the reactants can lead to undesired side reactions. Ensure high purity of all starting materials.[1]

Logical Flow for Minimizing Side Products

SideProductTroubleshooting start High Level of Side Products analyze_side_products 1. Characterize Side Products (if possible) start->analyze_side_products temp_optimization 2. Optimize Reaction Temperature analyze_side_products->temp_optimization temp_decision Lower/Higher Temp. Reduce Side Products? temp_optimization->temp_decision adjust_temp Action: Adjust temperature based on findings. temp_decision->adjust_temp Yes catalyst_optimization 3. Optimize Catalyst temp_decision->catalyst_optimization No success Selectivity Improved adjust_temp->success catalyst_decision Different Catalyst/Loading Improve Selectivity? catalyst_optimization->catalyst_decision adjust_catalyst Action: Screen different catalysts and loadings. catalyst_decision->adjust_catalyst Yes solvent_screening 4. Screen Solvents catalyst_decision->solvent_screening No adjust_catalyst->success solvent_decision Different Solvent Improve Selectivity? solvent_screening->solvent_decision adjust_solvent Action: Select solvent that minimizes side products. solvent_decision->adjust_solvent Yes solvent_decision->success No, review reaction mechanism adjust_solvent->success

Caption: A logical workflow for minimizing the formation of side products during imidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic methods for preparing imidazoles?

A1: Several methods are widely used for imidazole synthesis, including:

  • Debus-Radziszewski Synthesis: This is a classic multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia. While it is a versatile method, it can sometimes suffer from low yields.[2][3]

  • Van Leusen Imidazole Synthesis: This method utilizes tosylmethyl isocyanide (TosMIC) and an imine, and is known for its versatility in creating substituted imidazoles.[4]

  • Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields compared to conventional heating methods.[5]

Q2: My Debus-Radziszewski synthesis is giving a very low yield. What are the likely causes?

A2: The Debus-Radziszewski reaction is known to sometimes provide poor yields.[2] Common reasons for this include:

  • Side Reactions: Competing reaction pathways can lead to the formation of byproducts, reducing the yield of the desired imidazole.[2]

  • Reaction Conditions: The choice of solvent, temperature, and catalyst can have a significant impact on the reaction outcome. Optimization of these parameters is often necessary.

  • Purity of Reactants: Impurities in the starting materials can inhibit the reaction or lead to the formation of side products.

Q3: What are the advantages of using microwave-assisted synthesis for imidazoles?

A3: Microwave-assisted synthesis offers several benefits over conventional heating methods, including:

  • Reduced Reaction Times: Reactions can often be completed in minutes rather than hours.[5][6]

  • Improved Yields: Microwave heating can lead to higher product yields.[5][6]

  • Cleaner Reactions: Often, fewer byproducts are formed, simplifying purification.[7]

  • Energy Efficiency: Microwave synthesis is considered a greener chemistry approach due to its energy efficiency.[8]

Q4: How do I choose the right catalyst for my imidazole synthesis?

A4: The choice of catalyst depends on the specific reaction and desired outcome. A wide range of catalysts can be used, including:

  • Acid Catalysts: Solid acid catalysts and biodegradable acids like lactic acid have been shown to be effective.[2]

  • Heterogeneous Catalysts: Reusable catalysts like magnetic iron oxide nanoparticles can facilitate the reaction and are easily separated from the reaction mixture.[1][9]

  • Metal-Based Catalysts: Copper-based catalysts, such as CuI, have been used to achieve high yields in short reaction times.[2] Screening different catalysts is often the best approach to find the most effective one for your specific synthesis.

Data Presentation

Table 1: Comparison of Catalyst Performance in 2,4,5-Trisubstituted Imidazole Synthesis

CatalystCatalyst LoadingTemperature (°C)Reaction TimeYield (%)Reusability (Cycles)SolventReference
CuI15 mol%Reflux20 min95Not ReportedButanol[2]
CuCl₂·2H₂O10 mol%Microwave (300W)12 min92Not ReportedSolvent-free[2]
MIL-101(Cr)5 mg12010 min955Solvent-free[2]
Fe₃O₄ Nanoparticles15 mol%505 hHighYesSolvent-free[2]
Fe₃O₄@chitosan-Reflux-Excellent6Ethanol[2]

Table 2: Influence of Solvent on the Yield of 2,4,5-Triaryl-1H-imidazoles

SolventYield (%)
Ethanol-Water (1:1)90
Ethanol85
Water70
Methanol80
Acetonitrile75
Dichloromethane65
Toluene60
Data adapted from a study on taurine-catalyzed synthesis.

Experimental Protocols

Protocol 1: General Procedure for Debus-Radziszewski Synthesis of 2,4,5-Trisubstituted Imidazoles

  • Reaction Setup: In a round-bottom flask, dissolve the 1,2-dicarbonyl compound (e.g., benzil, 1 equivalent) and the aldehyde (1 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.[10]

  • Addition of Ammonia Source: Add an excess of an ammonia source, typically ammonium acetate (2-3 equivalents).

  • Reaction: Heat the mixture to reflux with stirring for the desired amount of time (typically 4-8 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by vacuum filtration. If not, the solvent volume can be reduced using a rotary evaporator to induce crystallization.[10]

  • Purification: The crude product can be washed with a cold solvent (e.g., ethanol) and further purified by recrystallization from a suitable solvent.[10]

Protocol 2: General Procedure for Microwave-Assisted Synthesis of 2,4,5-Trisubstituted Imidazoles

  • Reactant Mixture: In a microwave-safe reaction vessel, combine the 1,2-dicarbonyl compound (1 equivalent), the aldehyde (1 equivalent), and ammonium acetate (excess).[5]

  • Microwave Irradiation: The reaction vessel is sealed and subjected to microwave irradiation at a specified power and for a set time (e.g., 700W for 3-5 minutes).[7] The optimal conditions should be determined for each specific reaction.

  • Work-up: After irradiation, the reaction mixture is allowed to cool to room temperature. The product is then typically precipitated by the addition of ice-cold water and neutralized.[7]

  • Isolation and Purification: The solid product is collected by filtration and can be purified by recrystallization from a suitable solvent like ethanol.[7]

References

Technical Support Center: Column Chromatography Purification of Imidazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the column chromatography purification of imidazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the column chromatography of imidazole derivatives?

A1: The most frequent challenges include co-elution with impurities, significant peak tailing or streaking, low recovery of the purified product, and on-column degradation of the target compound. These issues often stem from the basic nature of the imidazole ring and its interaction with the acidic silica gel stationary phase.

Q2: How do I select an appropriate solvent system for my imidazole derivative?

A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your target compound on a Thin Layer Chromatography (TLC) plate. Common solvent systems for imidazole derivatives include ethyl acetate/hexane and dichloromethane/methanol.[1][2] The polarity can be adjusted by varying the ratio of the solvents. If your compound is highly polar, a system with a higher proportion of a polar solvent like methanol will be necessary.[1]

Q3: When should I consider using a stationary phase other than silica gel?

A3: If you experience significant tailing or low product recovery that cannot be resolved by modifying the mobile phase, switching to a different stationary phase is a good strategy. For basic compounds like imidazoles, neutral or basic alumina can be a better alternative as it minimizes the strong acidic interactions that cause these issues on silica gel.[1] For less polar compounds, reverse-phase chromatography using a C18 bonded silica gel might also be an option.[1]

Troubleshooting Guides

Problem 1: Co-elution of the Imidazole Derivative with Impurities

Question: My imidazole derivative is eluting with starting materials or other impurities. How can I improve the separation?

Answer: Co-elution is a common challenge that can be addressed through several optimization strategies:

  • Optimize the Mobile Phase:

    • Solvent System Modification: Experiment with different solvent systems to alter the selectivity. Common systems include ethyl acetate/hexane and dichloromethane/methanol.[1]

    • Polarity Gradient: Employ a step or linear gradient by gradually increasing the polarity of the mobile phase during elution.[1]

    • Basic Modifier: Adding a small amount (0.1-1%) of a basic modifier like triethylamine or pyridine to the mobile phase can improve separation by interacting with the silica gel and the basic nitrogen of the imidazole.[1]

  • Change the Stationary Phase:

    • Alumina: For basic compounds, switching to neutral or basic alumina can provide better separation and reduce tailing compared to silica gel.[1]

    • Different Silica Gel: Consider using silica gel with a different pore size or a bonded phase silica (e.g., C18 for reverse-phase chromatography).[1]

  • Improve Sample Loading:

    • Dry Loading: Adsorbing your sample onto a small amount of silica gel and loading it as a dry powder often leads to sharper bands and better separation than wet loading.[1]

Problem 2: Significant Peak Tailing or Streaking

Question: My purified imidazole derivative shows significant tailing on the column. What is the cause and how can I fix it?

Answer: Tailing is often a result of strong interactions between the basic imidazole ring and the acidic silanol groups on the surface of the silica gel.[1]

  • Add a Basic Modifier: Incorporating a small amount of a base, such as triethylamine or pyridine (typically 0.1-1%), into your eluent can neutralize the acidic sites on the silica gel, leading to improved peak shape.[1][2]

  • Use an Alternative Stationary Phase: Switching to a more basic stationary phase like neutral or basic alumina can prevent the strong acidic interactions that lead to tailing.[1]

Problem 3: Low Yield of Purified Product

Question: My product yield is very low after column chromatography. What are the potential reasons and solutions?

Answer: Low recovery can be due to several factors, including irreversible adsorption on the column or decomposition of the compound.

  • Irreversible Adsorption: The basic nature of the imidazole ring can lead to strong binding to the acidic silica gel.

    • Solution: Add a basic modifier like triethylamine (0.1-1%) to the mobile phase to reduce this interaction.[3] Using neutral or basic alumina as the stationary phase can also mitigate this issue.[3]

  • Compound Decomposition: Some imidazole derivatives may be unstable on silica gel.

    • Solution: Test the stability of your compound on a TLC plate by spotting it and letting it sit for a few hours before eluting. If decomposition is observed, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a base.[4]

  • Improper Elution: Your compound may have eluted in earlier or later fractions than expected.

    • Solution: Analyze all collected fractions, including the initial solvent front, by TLC to ensure you have not missed the product.[4]

Quantitative Data Summary

ParameterRecommended Value/RangePurposeReference(s)
Silica Gel to Crude Product Ratio (by weight) 40:1 to 100:1To ensure adequate separation capacity.[1][3]
Basic Modifier Concentration (e.g., Triethylamine) 0.1 - 1% (v/v) in the mobile phaseTo neutralize acidic sites on silica gel, reducing peak tailing and improving recovery.[1][2]

Experimental Protocols

Protocol 1: General Flash Column Chromatography of a Substituted Imidazole
  • Column Preparation:

    • Select a column of an appropriate size based on the amount of crude material. A general guideline is a 40:1 to 100:1 ratio of silica gel to crude product by weight.[1][3]

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pack the column with the slurry, ensuring there are no air bubbles or cracks. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Preparation and Loading:

    • Wet Loading: Dissolve the crude imidazole derivative in a minimal amount of the initial mobile phase or a slightly more polar solvent.[1] Carefully add the solution to the top of the column.

    • Dry Loading: For compounds with poor solubility in the mobile phase, dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder.[1] Carefully add this powder to the top of the column.

  • Elution:

    • Begin eluting with the least polar mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., from 95:5 hexane/ethyl acetate to 80:20). This can be done in a stepwise or linear gradient fashion.[1]

    • If tailing is observed, consider adding 0.5% triethylamine to the mobile phase.[1]

  • Fraction Collection and Analysis:

    • Collect fractions and monitor the elution using Thin Layer Chromatography (TLC).

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified imidazole derivative.[1]

Visualizations

Troubleshooting_Workflow Start Start Purification Problem Poor Separation or Tailing? Start->Problem Run Column Solution 1. Add 0.1-1% Triethylamine to Eluent 2. Try Dry Loading 3. Switch to Alumina Problem->Solution Yes Check Problem Solved? Problem->Check No Solution->Check Re-run Column End Pure Product Check->End Yes End_Fail Further Optimization Needed Check->End_Fail No

Caption: A troubleshooting workflow for common column chromatography issues.

Mobile_Phase_Selection Start Crude Imidazole Derivative TLC Run TLC with various solvent systems (e.g., Hex/EtOAc, DCM/MeOH) Start->TLC CheckRf Is Rf between 0.2 and 0.4? TLC->CheckRf AdjustPolarity Adjust Solvent Ratio CheckRf->AdjustPolarity No Column Proceed to Column Chromatography CheckRf->Column Yes AdjustPolarity->TLC

Caption: A logical diagram for selecting the optimal mobile phase.

References

Technical Support Center: Recrystallization of 4-Methyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the recrystallization of 4-Methyl-1H-imidazole-5-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges during the purification of this compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound, offering practical solutions and preventative measures.

ProblemPotential CauseSuggested Solution
Compound will not dissolve Incorrect solvent; insufficient solvent.Test a range of solvents with varying polarities. Ensure enough solvent is added to dissolve the compound at the solvent's boiling point.
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Evaporate some of the solvent to increase the concentration of the compound. Induce crystallization by scratching the inside of the flask or by adding a seed crystal.[1] Cooling the solution in an ice bath can also promote crystallization.[1]
"Oiling out" occurs The melting point of the compound is lower than the boiling point of the solvent; the solution is too concentrated.Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool slowly.[2][3] Using a co-solvent system can also help prevent oiling out.[1]
Crystals form too quickly The solution cooled too rapidly, trapping impurities.Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[1]
Recrystallized product is still impure Insoluble impurities were not removed; a single recrystallization was insufficient.Perform a hot gravity filtration of the dissolved sample to remove insoluble impurities before cooling.[1] A second recrystallization may be necessary to achieve the desired purity.[1]
Low recovery of the purified product Too much solvent was used; premature crystallization during filtration.Use the minimum amount of hot solvent necessary for dissolution. To prevent premature crystallization during hot filtration, use a slight excess of solvent and then evaporate it after filtration.[3]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[1] Given the polar nature of the imidazole and carboxylic acid groups, polar solvents should be tested. A systematic approach to solvent screening is recommended, starting with solvents like water, ethanol, isopropanol, or acetone.[4] Solvent mixtures, such as ethanol/water, can also be effective.[4]

Q2: How can I induce crystallization if no crystals form?

A2: If crystals do not form spontaneously from a supersaturated solution, you can try several techniques to induce crystallization. These include:

  • Scratching: Gently scratch the inner surface of the flask at the solution-air interface with a glass rod to create nucleation sites.[1]

  • Seeding: Add a few pure crystals of the compound (a "seed crystal") to the solution to initiate crystal growth.[1]

  • Cooling: Further cool the solution in an ice bath to decrease the solubility of the compound.[1]

Q3: My compound "oiled out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the compound's melting point is lower than the solvent's boiling point or if the solution is too concentrated.[2][3] To resolve this, reheat the solution until the oil redissolves, add a small amount of additional solvent to lower the saturation point, and allow the solution to cool more slowly.[2]

Q4: The recrystallized product has a poor color. How can I fix this?

A4: If the product has an undesirable color, it may be due to colored impurities. These can sometimes be removed by adding a small amount of activated carbon to the hot solution before the hot gravity filtration step. The colored impurities adsorb onto the surface of the activated carbon, which is then removed during filtration.

Q5: How many times should I recrystallize my product?

A5: A single recrystallization may not be sufficient to achieve high purity, especially if the crude product is very impure.[1] A second recrystallization can significantly improve purity, though some product loss is expected with each recrystallization step.[1] The purity of the product should be assessed after each recrystallization (e.g., by melting point determination or chromatography) to determine if further purification is necessary.

Experimental Protocols

Single-Solvent Recrystallization
  • Solvent Selection: In a test tube, add a small amount of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and observe the solubility. An ideal solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.[1]

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Dry the crystals in a desiccator or a vacuum oven.[4]

Two-Solvent Recrystallization
  • Solvent Selection: Choose a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is insoluble, ensuring the two solvents are miscible.

  • Dissolution: Dissolve the crude compound in the minimum amount of the hot "good" solvent.

  • Addition of "Poor" Solvent: While the solution is still hot, slowly add the "poor" solvent dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4 and 5 from the single-solvent recrystallization protocol.

Logical Workflow

Recrystallization_Troubleshooting start Start Recrystallization dissolve Dissolve Crude Compound in Hot Solvent start->dissolve cool Cool Solution dissolve->cool crystals_form Crystals Form? cool->crystals_form oiling_out Oiling Out Occurs cool->oiling_out collect Collect and Dry Crystals crystals_form->collect Yes no_crystals No Crystals crystals_form->no_crystals No impure Product Impure? collect->impure induce Induce Crystallization (Scratch, Seed, Cool) no_crystals->induce induce->crystals_form reheat_add_solvent Reheat, Add More Solvent, Cool Slowly oiling_out->reheat_add_solvent reheat_add_solvent->cool end Pure Product impure->end No rerun Repeat Recrystallization with Hot Filtration impure->rerun Yes rerun->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Catalyst selection for imidazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Catalyst Selection in Imidazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on selecting the optimal catalyst and troubleshooting common issues in imidazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for imidazole synthesis?

A1: A wide range of catalysts are employed, broadly categorized as:

  • Copper Catalysts: Copper(I) and Copper(II) salts such as CuI, CuCl₂, and CuSO₄ are highly effective, particularly in multicomponent reactions for synthesizing tri- and tetrasubstituted imidazoles.[1][2][3] They are valued for their efficiency and economic viability.[3]

  • Acid Catalysts: Both solid acids (e.g., silica-supported sulfonic acid) and biodegradable organic acids like lactic acid can effectively catalyze imidazole synthesis, sometimes achieving near-quantitative yields.[4]

  • Heterogeneous Catalysts: These are catalysts in a different phase from the reactants, offering significant advantages in separation and reusability.[5][6] Examples include magnetic iron oxide nanoparticles (Fe₃O₄ MNPs) and reusable nickel complexes.[3][4]

  • Other Metal Catalysts: Zinc chloride (ZnCl₂), often in a low-melting mixture with urea, and various nickel complexes have proven effective.[3] Erbium triflate and gold catalysts have also been used for specific multicomponent syntheses.[3]

Q2: How do I choose the right catalyst for my specific substrates?

A2: Catalyst selection is substrate-dependent. A general workflow can guide your choice. For multicomponent reactions involving benzil, an aldehyde, and a nitrogen source like ammonium acetate, copper iodide (CuI) is a robust and frequently used catalyst that shows good yields across a variety of substituted aldehydes.[7] For the classic Debus-Radziszewski synthesis, which can suffer from low yields, employing a catalyst is highly recommended over the traditional uncatalyzed reaction.[4] Solid acid catalysts are a good starting point for this method.[4]

Q3: What are the advantages of homogeneous vs. heterogeneous catalysts for imidazole synthesis?

A3: Both catalyst types offer distinct advantages. The choice depends on the specific requirements of your synthesis, such as scale, purity requirements, and cost considerations.

FeatureHomogeneous Catalysts (e.g., CuI, ZnCl₂)Heterogeneous Catalysts (e.g., Fe₃O₄ NPs, Polymer-supported)
Activity & Selectivity Often higher activity and selectivity due to well-defined active sites.[8]May have lower selectivity and potential mass transfer limitations.[6][8]
Reaction Conditions Typically operate at lower temperatures.[6]Often require higher temperatures but are generally more stable under harsh conditions.[6]
Catalyst Separation Separation from the product can be difficult and costly, often requiring extraction or chromatography.[6][8]Easily separated from the reaction mixture by simple filtration.[5][6]
Recycling & Reuse Recycling is often expensive and complex.[6]Straightforward recycling and reuse, making them cost-effective and environmentally friendly for larger scale operations.[5]

Troubleshooting Guide

Q1: My reaction yield is low. What are the potential catalyst-related causes?

A1: Low yields are a common problem and can often be traced back to the catalytic system.[4] Consider the following:

  • Inappropriate Catalyst Choice: The traditional uncatalyzed Debus-Radziszewski synthesis is known for being inefficient.[4] Introducing a catalyst, such as a solid acid or a copper salt, can significantly improve yields.[4]

  • Suboptimal Catalyst Loading: Catalyst concentration is critical. For a typical copper-catalyzed reaction, loading can range from 5 to 20 mol%.[7] Lowering the catalyst loading may decrease the yield or increase reaction time, so optimization is key.[7]

  • Catalyst Deactivation: Some catalysts can be poisoned by impurities in the reactants or solvent. Nitrogen-containing compounds, in particular, can sometimes act as deactivating ligands for metal catalysts.[9]

  • Poor Solvent Choice: The solvent can dramatically affect catalyst performance and reactant solubility. For copper-catalyzed systems, solvents like butanol or even solvent-free ("neat") conditions, especially with microwave irradiation, have proven effective.[4][7] Protic solvents like methanol or water may lead to poor yields in some cases.[7][10]

Q2: I am observing significant side product formation. How can my catalyst choice affect this?

A2: Side product formation is often linked to catalyst selectivity and reaction conditions. A highly selective catalyst will favor the desired reaction pathway. If you observe side products, consider screening a different class of catalysts. For instance, in some preparations of 2,4(5)-diarylimidazoles, the formation of 2-aroyl-4(5)-arylimidazoles as side products is highly dependent on the reaction conditions.[3] Optimizing temperature and reaction time can also minimize side reactions.

Q3: My heterogeneous catalyst seems to have deactivated after one run. What are common reasons and how can I prevent this?

A3: Catalyst deactivation upon recycling can occur due to several factors:

  • Leaching: The active metal species may leach from the solid support into the reaction mixture.

  • Fouling: The catalyst surface can be blocked by adsorbed products, byproducts, or decomposition products.

  • Sintering: At high temperatures, the small catalyst nanoparticles can agglomerate into larger particles, reducing the active surface area. To prevent deactivation, ensure the catalyst is thoroughly washed and dried between runs. It may also be necessary to perform a regeneration or reactivation step, the specifics of which depend on the catalyst. Using a catalyst with a more robust support or linkage can also prevent leaching.

Data & Protocols

Table 1: Comparison of Reaction Conditions for Copper-Catalyzed Synthesis of a Trisubstituted Imidazole*

Reaction: 4-chlorobenzaldehyde (1 mmol) + benzoin (1 mmol) + ammonium acetate (3 mmol) in a solvent.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (min)Yield (%)Reference
CuI20DMSO1409075[7]
CuI20ButanolReflux2085[7]
CuI15ButanolReflux2085[7]
CuI10ButanolReflux2582[7]
CuI5ButanolReflux3080[7]
CuCl20DMSO1409060[7]
CuBr20DMSO1409068[7]
Experimental Protocol: General Procedure for CuI-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles[4][7]
  • Reaction Setup: In a round-bottom flask, combine the aldehyde (1.0 mmol), benzoin or benzil (1.0 mmol), ammonium acetate (3.0 mmol), and Copper(I) Iodide (CuI) (15 mol%, 0.028 g).

  • Solvent Addition: Add butanol (7 mL) to the flask.

  • Reaction: Place a condenser on the flask and reflux the mixture with stirring. Monitor the reaction's progress using Thin Layer Chromatography (TLC). Typical reaction times are 20-90 minutes, depending on the substrates.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Isolation: Pour the reaction mixture into crushed ice.

  • Purification: Collect the resulting precipitate by vacuum filtration. If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure imidazole product.

Visual Guides

Catalyst_Selection_Workflow sub Define Substrates & Target Imidazole screen Initial Catalyst Screening (e.g., CuI, Acid Catalyst, Heterogeneous) sub->screen protocol Select Initial Protocol (e.g., Reflux, Microwave) screen->protocol run Run Small-Scale Test Reaction protocol->run analyze Analyze Yield & Purity (TLC, NMR, LC-MS) run->analyze optimize Optimize Conditions (Temp, Solvent, Loading) analyze->optimize Low Yield or Impure scaleup Scale-Up Synthesis analyze->scaleup Good Yield & Purity optimize->run Re-test Troubleshooting_Flowchart start Problem: Low Reaction Yield cat_choice Is the catalyst appropriate? (e.g., uncatalyzed Debus-Radziszewski) start->cat_choice cat_load Is catalyst loading optimized? (Try 5, 10, 15 mol%) start->cat_load conditions Are reaction conditions optimal? (Solvent, Temperature) start->conditions reagents Are reagents pure & dry? start->reagents sol_cat Action: Introduce a catalyst (e.g., CuI, Solid Acid) cat_choice->sol_cat sol_load Action: Screen different loadings cat_load->sol_load sol_cond Action: Screen solvents (e.g., Butanol) & vary temperature. Consider microwave. conditions->sol_cond sol_reagents Action: Purify/dry reagents and solvent reagents->sol_reagents

References

Technical Support Center: Synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Methyl-1H-imidazole-5-carboxylic acid. The following information addresses common issues related to solvent effects and other experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A1: this compound is typically synthesized via multi-step reaction sequences. Common strategies include the Radziszewski reaction and its modifications, or building the imidazole ring from acyclic precursors. The Radziszewski reaction involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. For this compound, this would typically involve the reaction of a derivative of 2,3-butanedione, glyoxal, and ammonia, followed by oxidation of a precursor functional group to the carboxylic acid. Another approach involves the cyclization of intermediates derived from aminomalononitrile.

Q2: How does the choice of solvent impact the synthesis of this compound?

A2: The solvent plays a critical role in the synthesis of imidazole derivatives by influencing reactant solubility, reaction rate, and the stability of intermediates and transition states. Polar solvents are generally preferred for imidazole synthesis. For instance, in related imidazole syntheses, polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) have been used successfully.[1][2] Protic solvents such as ethanol, often in a mixture with water, have also been shown to provide high yields in the synthesis of other imidazole derivatives.[3] The choice of solvent can also affect side reactions, such as N-alkylation or the formation of byproducts.

Q3: My reaction yield is low. What are the potential causes related to the solvent?

A3: Low yields can often be attributed to several factors, with solvent choice being a key parameter.

  • Poor Solubility of Reactants: If your starting materials are not fully dissolved, the reaction will be slow and incomplete. Consider a solvent that better solubilizes all reactants.

  • Suboptimal Polarity: The polarity of the solvent can significantly affect the reaction rate. For many imidazole syntheses, more polar solvents lead to better outcomes.

  • Side Reactions: The solvent can influence the prevalence of side reactions. For example, in the presence of certain bases and alkylating agents, the solvent can play a role in undesired N-alkylation of the imidazole ring.

  • Product Precipitation: In some cases, the desired product might be insoluble in the reaction solvent and precipitate out, which can sometimes hinder the reaction's progress or complicate purification.

Q4: I am observing significant impurity formation. How can the solvent choice help in minimizing byproducts?

A4: The formation of impurities is a common issue. The solvent can influence the reaction pathway and the stability of intermediates, thereby affecting the product distribution.

  • Polarity and Selectivity: Adjusting the solvent polarity can sometimes favor the desired reaction pathway over side reactions.

  • Protic vs. Aprotic Solvents: Protic solvents can participate in hydrogen bonding and may stabilize certain intermediates or reactants differently than aprotic solvents, thus altering the selectivity.

  • Work-up Procedure: The solvent used during the reaction and the work-up can impact the ease of purification. A solvent that allows for easy extraction or crystallization of the final product can significantly improve purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on solvent-related effects.

Issue Potential Cause Troubleshooting Steps
Low or No Product Formation Poor solubility of starting materials.- Use a more polar solvent like DMF or DMSO. - Consider a co-solvent system (e.g., ethanol/water) to improve solubility.
Reaction temperature is too low.- Increase the reaction temperature, but monitor for potential degradation.
Inefficient cyclization reaction.- Acetic acid has been reported as a beneficial solvent for similar cyclizations.
Formation of Multiple Products Side reactions are occurring.- If N-alkylation is an issue, consider a less nucleophilic solvent. - Optimize the reaction temperature and time.
Isomer formation.- The choice of solvent can sometimes influence the regioselectivity of the reaction. Experiment with different solvent polarities.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solvent.- After the reaction, try to precipitate the product by adding a less polar anti-solvent. - Optimize the pH during workup to precipitate the carboxylic acid.
Oily product instead of a solid.- Try crystallizing from a different solvent system. A mixture of a good solvent and a poor solvent is often effective.

Quantitative Data on Solvent Effects

Imidazole Derivative Solvent System Yield (%) Reference Compound Class
2,4,5-Triaryl-1H-imidazolesEthanol/Water (1:1)90Tri-substituted Imidazole
2,4,5-Trisubstituted ImidazolesEthanol94Tri-substituted Imidazole
1-Methyl-4-nitro-1H-imidazole-5-carboxylic acidSulfuric Acid/Sodium Nitrite90Substituted Imidazole Carboxylic Acid
1,5-Diaryl-1H-imidazole-4-carboxylic acidsMethanol (for precursor synthesis)-Di-substituted Imidazole Carboxylic Acid
Benzimidazole-5-carboxylic acid derivativeDMSOGoodBenzimidazole Derivative

Experimental Protocols

A common general procedure for the synthesis of imidazole carboxylic acids involves the hydrolysis of a corresponding ester precursor. The choice of solvent for the hydrolysis step is crucial for achieving high yields.

Protocol: Hydrolysis of Ethyl 4-Methyl-1H-imidazole-5-carboxylate

  • Dissolution: Dissolve ethyl 4-methyl-1H-imidazole-5-carboxylate in a suitable solvent. Common choices include aqueous solutions of bases like sodium hydroxide or potassium hydroxide in solvents such as ethanol or methanol. An ethanol/water mixture is often effective.

  • Hydrolysis: Add a stoichiometric excess of a strong base (e.g., 2-3 equivalents of NaOH or KOH).

  • Heating: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • If an organic co-solvent was used, remove it under reduced pressure.

    • Dilute the remaining aqueous solution with water.

    • Carefully acidify the solution with a mineral acid (e.g., HCl) to a pH of approximately 3-4. The product, this compound, should precipitate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Visualizations

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Product Yield check_solubility Are all reactants soluble in the chosen solvent? start->check_solubility change_solvent Switch to a more polar solvent (e.g., DMF, DMSO) or a co-solvent system. check_solubility->change_solvent No check_temp Is the reaction temperature optimal? check_solubility->check_temp Yes change_solvent->check_temp increase_temp Gradually increase reaction temperature while monitoring for degradation. check_temp->increase_temp No check_catalyst Is a catalyst required and active? check_temp->check_catalyst Yes increase_temp->check_catalyst optimize_catalyst Screen different catalysts or check the activity of the current one. check_catalyst->optimize_catalyst No/Unsure success Improved Yield check_catalyst->success Yes optimize_catalyst->success

Caption: Troubleshooting workflow for addressing low product yield.

Decision Tree for Solvent Selection

solvent_selection start Starting Material Properties polar_reactants Are reactants polar? start->polar_reactants nonpolar_reactants Are reactants non-polar? start->nonpolar_reactants protic_solvent Consider protic polar solvents (e.g., Ethanol, Ethanol/Water) polar_reactants->protic_solvent aprotic_solvent Consider aprotic polar solvents (e.g., DMF, DMSO, Acetonitrile) polar_reactants->aprotic_solvent nonpolar_solvent Consider non-polar solvents (e.g., Toluene, Chloroform) - Less common for this synthesis nonpolar_reactants->nonpolar_solvent check_side_reactions Are side reactions a concern? protic_solvent->check_side_reactions aprotic_solvent->check_side_reactions final_choice Select optimal solvent and proceed with small-scale trials. nonpolar_solvent->final_choice aprotic_for_less_h_bonding Aprotic solvents may reduce side reactions involving H-bonding. check_side_reactions->aprotic_for_less_h_bonding Yes check_side_reactions->final_choice No aprotic_for_less_h_bonding->final_choice

Caption: Decision tree for selecting a suitable solvent.

References

Technical Support Center: Overcoming Challenges in Scaling Up Imidazole Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for imidazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up imidazole synthesis. Below, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up imidazole synthesis?

A1: The primary challenges encountered during the scale-up of imidazole synthesis include managing reaction exotherms, ensuring efficient mixing, dealing with the precipitation of products or intermediates, controlling byproduct formation, and ensuring consistent yields and purity.[1] Heat transfer becomes less efficient in larger reactors, which can lead to temperature gradients and the formation of undesired side products.

Q2: Which synthesis method is most suitable for large-scale production?

A2: The choice of synthesis method for large-scale production depends on several factors, including the desired substitution pattern, availability and cost of starting materials, and environmental considerations. The Debus-Radziszewski synthesis is a versatile and commonly used method for producing multi-substituted imidazoles on a large scale.[2][3] For specific applications, other methods like the Marckwald synthesis for 2-mercaptoimidazoles may be more appropriate.[4][5]

Q3: How can I minimize the environmental impact of imidazole synthesis during scale-up?

A3: To minimize the environmental impact, consider using greener solvents like glycerol or employing solvent-free reaction conditions, often facilitated by microwave irradiation.[6][7] Utilizing reusable catalysts can also significantly reduce waste.[7] Performing a thorough process hazard analysis is crucial to ensure the safe handling and disposal of all chemicals involved.

Troubleshooting Guides

Low Yield

Q4: My Debus-Radziszewski reaction is giving a low yield upon scale-up. What are the potential causes and how can I improve it?

A4: Low yields in the Debus-Radziszewski synthesis are a common problem during scale-up.[1][8] Several factors can contribute to this issue:

  • Suboptimal Reaction Temperature: Ensure the reaction is maintained at the optimal temperature. Inefficient heat transfer in large reactors can create cool spots, slowing down the reaction rate. A systematic increase in temperature while monitoring the reaction progress is recommended.[8]

  • Insufficient Mixing: Inadequate agitation can lead to localized concentration gradients and reduced reaction rates. Ensure the stirring mechanism is appropriate for the scale of the reaction.

  • Poor Quality of Reactants: The purity of starting materials is critical. Impurities in the dicarbonyl compound, aldehyde, or ammonia source can lead to side reactions and lower yields.[9]

  • Inappropriate Solvent: The choice of solvent affects the solubility of reactants and the overall reaction rate. While glacial acetic acid is traditional, other solvents like ethanol or even solvent-free conditions have proven effective.[4][6]

  • Catalyst Inefficiency: While often performed without a catalyst, the addition of a Lewis or Brønsted acid catalyst can significantly improve yields.[7][8]

Q5: My metal-catalyzed imidazole synthesis is not going to completion. What should I do?

A5: Incomplete conversion in metal-catalyzed reactions can be due to several factors:

  • Catalyst Deactivation: The catalyst may be sensitive to air, moisture, or impurities in the starting materials or solvent. Ensure all components are dry and the reaction is performed under an inert atmosphere if necessary.

  • Incorrect Ligand Choice: The ligand plays a crucial role in the catalytic cycle. The chosen ligand may not be optimal for the specific substrates or reaction conditions.

  • Insufficient Catalyst Loading: On a larger scale, the relative amount of catalyst may need to be adjusted. A slight increase in catalyst loading might be necessary to drive the reaction to completion.

  • Substrate Reactivity: Some substrates are inherently less reactive. In such cases, a higher reaction temperature or a more active catalyst system may be required.

Impurity Formation

Q6: I am observing significant byproduct formation in my scaled-up imidazole synthesis. How can I minimize this?

A6: Byproduct formation is a common issue when reaction conditions are not well-controlled during scale-up.

  • Temperature Control: As mentioned, localized overheating can lead to side reactions. Ensure uniform heating and efficient heat dissipation.

  • Stoichiometry of Reactants: Carefully control the molar ratios of your reactants. An excess of one reactant can lead to the formation of undesired products.[10]

  • Order of Addition: The sequence in which reactants are added can influence the reaction pathway. A controlled, slow addition of one reactant to the mixture of others can sometimes minimize side reactions.

  • Reaction Time: Prolonged reaction times, even at the optimal temperature, can sometimes lead to the formation of degradation products. Monitor the reaction progress and stop it once the desired product formation has maximized.[8]

Q7: I am getting a mixture of regioisomers. How can I improve the regioselectivity?

A7: The formation of regioisomers is a challenge, particularly with unsymmetrical starting materials.

  • Protecting Groups: In some cases, using protecting groups on one of the reactive sites can direct the reaction to the desired position.

  • Catalyst/Ligand System: In metal-catalyzed reactions, the choice of catalyst and ligand can have a profound impact on regioselectivity. Experiment with different ligand systems to find the one that provides the highest selectivity for the desired isomer.

  • Reaction Conditions: Temperature and solvent can also influence regioselectivity. A systematic study of these parameters may be necessary to optimize for the desired product.

Purification Challenges

Q8: My imidazole derivative is difficult to purify by column chromatography. What are some alternative strategies?

A8: Purification of imidazoles can be challenging due to their basicity and polarity.[11]

  • Acid-Base Extraction: Take advantage of the basic nature of the imidazole ring. The crude product can be dissolved in an organic solvent and extracted with a dilute acid. The protonated imidazole will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified and the product re-extracted into an organic solvent.[9]

  • Recrystallization: If a suitable solvent can be found, recrystallization is an excellent method for purifying solid products on a large scale. A solvent screen is often necessary to identify the ideal solvent or solvent mixture.[11]

  • Use of Different Adsorbents: If you are experiencing issues with silica gel (e.g., tailing or irreversible adsorption), consider using a different stationary phase like alumina (basic or neutral) for column chromatography.[11]

Q9: My product is "oiling out" during recrystallization. What should I do?

A9: "Oiling out" occurs when the compound comes out of solution as a liquid instead of a solid. This can be addressed by:

  • Slowing Down Crystallization: Allow the solution to cool more slowly. You can also try adding the anti-solvent (if using a two-solvent system) more slowly.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites and induce crystallization.

  • Seeding: Adding a small crystal of the pure product to the cooled solution can initiate crystallization.

  • Changing the Solvent System: The current solvent system may not be appropriate. Experiment with different solvents or solvent ratios.[11]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of 2,4,5-Triphenylimidazole via Debus-Radziszewski Reaction.

Catalyst/ReagentSolventTemperature (°C)TimeYield (%)Reference
Glacial Acetic AcidGlacial Acetic Acid100-1201-2 h~85-95[4]
Silicotungstic Acid (7.5 mol%)EthanolReflux-94[7]
Boric Acid (5 mol%)Aqueous Media (Ultrasound)Room Temp40-70 minQuantitative[7]
Lactic Acid (1 ml)-160-92[7]
Microwave IrradiationSolvent-free-5 min99[7]
GlycerolGlycerol90-Good[6]

Table 2: Optimization of Microwave-Assisted Debus-Radziszewski Synthesis. [10]

Microwave Power (watt)Time (min)Molar Ratio (Dione:Ammonium Acetate:Aldehyde)Yield (%)
54061:5:1-
72071:5:1>70

Experimental Protocols

Protocol 1: Debus-Radziszewski Synthesis of 2,4,5-Triphenylimidazole[5]

Materials:

  • Benzil

  • Benzaldehyde

  • Ammonium acetate

  • Glacial acetic acid

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine benzil (1.0 eq), benzaldehyde (1.0 eq), and ammonium acetate (10.0 eq).

  • Add glacial acetic acid as the solvent.

  • Heat the mixture to reflux with stirring for 1-2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water.

  • Collect the precipitated product by vacuum filtration.

  • Wash the solid with water to remove any residual acetic acid and ammonium salts.

  • Recrystallize the crude product from ethanol to obtain pure 2,4,5-triphenylimidazole.

Protocol 2: Marckwald Synthesis of 2-Mercapto-4-phenylimidazole[5]

Materials:

  • α-Aminoacetophenone hydrochloride

  • Potassium thiocyanate

  • Water

Procedure:

  • Dissolve α-aminoacetophenone hydrochloride (1.0 eq) in water in a round-bottom flask.

  • Add an aqueous solution of potassium thiocyanate (1.1 eq) to the flask.

  • Heat the mixture to reflux for 2 hours.

  • Cool the reaction mixture in an ice bath. The product will precipitate out of the solution.

  • Collect the 2-mercapto-4-phenylimidazole by vacuum filtration.

  • Wash the solid with cold water and dry.

Protocol 3: Copper-Catalyzed Synthesis of Substituted Imidazoles[5]

Materials:

  • Benzil

  • Substituted aldehyde

  • Ammonium acetate

  • Copper(I) iodide (CuI)

  • Ethanol

Procedure:

  • In a round-bottom flask, mix benzil (1.0 eq), a substituted aldehyde (1.0 eq), ammonium acetate (2.0 eq), and a catalytic amount of copper(I) iodide (CuI, 10 mol%).

  • Add ethanol as the solvent.

  • Reflux the mixture for 1-3 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, cool the mixture and pour it into ice water.

  • Collect the precipitate by filtration.

  • Wash the solid with water and recrystallize from ethanol.

Mandatory Visualization

Troubleshooting_Low_Yield start Low Yield in Imidazole Synthesis check_temp Verify Reaction Temperature start->check_temp check_mixing Assess Mixing Efficiency check_temp->check_mixing Temp OK optimize_conditions Systematically Optimize Conditions (Temperature, Time, Stoichiometry) check_temp->optimize_conditions Temp Not Optimal check_reagents Check Purity of Reactants check_mixing->check_reagents Mixing OK check_mixing->optimize_conditions Mixing Inefficient check_solvent Evaluate Solvent System check_reagents->check_solvent Reagents OK check_reagents->optimize_conditions Impure Reagents consider_catalyst Consider Catalyst Addition/Optimization check_solvent->consider_catalyst Solvent OK check_solvent->optimize_conditions Suboptimal Solvent consider_catalyst->optimize_conditions Catalyst OK consider_catalyst->optimize_conditions Catalyst Ineffective yield_improved Yield Improved? optimize_conditions->yield_improved end_success Process Optimized yield_improved->end_success Yes end_further_investigation Further Investigation Needed (e.g., alternative route) yield_improved->end_further_investigation No

Caption: Troubleshooting workflow for low yield in imidazole synthesis.

Synthesis_Method_Selection start Select Imidazole Synthesis Method substitution_pattern Desired Substitution Pattern? start->substitution_pattern multi_substituted Multi-substituted (e.g., 2,4,5-trisubstituted) substitution_pattern->multi_substituted Multi mercapto_substituted 2-Mercapto-substituted substitution_pattern->mercapto_substituted 2-Mercapto other_substituted Other specific substitution substitution_pattern->other_substituted Other debus_radziszewski Debus-Radziszewski Synthesis multi_substituted->debus_radziszewski marckwald Marckwald Synthesis mercapto_substituted->marckwald metal_catalyzed Metal-Catalyzed Cross-Coupling or other modern methods other_substituted->metal_catalyzed considerations Further Considerations: - Scale - Cost - Environmental Impact - Substrate Scope debus_radziszewski->considerations marckwald->considerations metal_catalyzed->considerations

Caption: Logical flow for selecting a suitable imidazole synthesis method.

References

Validation & Comparative

4-Methyl-1H-imidazole-5-carboxylic acid vs. other imidazole inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of imidazole-based inhibitors targeting various enzymes critical in disease pathways. While direct experimental data for 4-Methyl-1H-imidazole-5-carboxylic acid as an enzyme inhibitor is not extensively available in the current scientific literature, this document will focus on well-characterized imidazole derivatives to illustrate their comparative performance and the methodologies used for their evaluation. We will explore inhibitors of p38 Mitogen-Activated Protein Kinase (MAPK), Metallo-β-Lactamase, and 20-HETE Synthase, highlighting the structural diversity and inhibitory potential within the imidazole class.

Introduction to Imidazole-Based Inhibitors

The imidazole scaffold is a versatile heterocyclic motif widely employed in medicinal chemistry due to its ability to engage in various biological interactions. Its unique electronic properties and capacity for substitution at multiple positions allow for the fine-tuning of inhibitory activity and selectivity against a range of enzymatic targets. Imidazole derivatives have been successfully developed as inhibitors for enzymes implicated in inflammation, cancer, and infectious diseases.

Comparative Analysis of Imidazole Inhibitors

This section details the inhibitory activities of representative imidazole-based compounds against their respective enzyme targets. The data is presented to facilitate a clear comparison of their potency.

p38 MAP Kinase Inhibitors

The p38 MAP kinase is a key enzyme in the cellular response to inflammatory cytokines and environmental stress, making it a prime target for anti-inflammatory drug development.[1][2][3] Imidazole-based compounds have been at the forefront of p38 MAPK inhibitor research.

CompoundTargetIC50 (nM)Assay TypeReference
SB203580 (Adezmapimod)p38α MAPK222.44 ± 5.98In vitro kinase assay[4]
Compound AA6p38α MAPK403.57 ± 6.35In vitro kinase assay[4]
A 4-aryl-5-heteroaryl imidazolep38 MAP kinase0.24p38 MAP kinase inhibition assay[1]

Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Lower values indicate higher potency.

Metallo-β-Lactamase Inhibitors

Metallo-β-lactamases (MBLs) are bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics. The development of MBL inhibitors is a critical strategy to combat antibiotic resistance.

CompoundTargetIC50 (µM)Assay TypeReference
Imidazole Derivative 1MBL (IMP-1)39In vitro enzyme inhibition assay[5]
Imidazole Derivative 2MBL (IMP-1)46In vitro enzyme inhibition assay[5]
20-HETE Synthase Inhibitors

20-Hydroxyeicosatetraenoic acid (20-HETE) is a metabolite of arachidonic acid involved in the regulation of vascular tone and blood pressure. Inhibitors of 20-HETE synthase are being investigated as potential treatments for hypertension.

CompoundTargetIC50 (nM)Assay TypeReference
Dimethylaminohexyloxy Imidazole Derivative20-HETE Synthase8.8In vitro enzyme inhibition assay[6]

Signaling Pathways and Experimental Workflows

Visualizing the biological context and experimental procedures is crucial for understanding the action and evaluation of these inhibitors.

p38_MAPK_Signaling_Pathway Environmental Stress Environmental Stress Inflammatory Cytokines Inflammatory Cytokines MAPKKK MAPKKK Inflammatory Cytokines->MAPKKK MKK3/6 MKK3/6 MAPKKK->MKK3/6 p38 MAPK p38 MAPK MKK3/6->p38 MAPK Downstream Substrates Downstream Substrates p38 MAPK->Downstream Substrates Inflammation Inflammation Downstream Substrates->Inflammation Apoptosis Apoptosis Downstream Substrates->Apoptosis Cell Cycle Regulation Cell Cycle Regulation Downstream Substrates->Cell Cycle Regulation Imidazole Inhibitors Imidazole Inhibitors Imidazole Inhibitors->p38 MAPK Kinase_Inhibition_Assay_Workflow Prepare Reagents Prepare Reagents Incubate Kinase and Inhibitor Incubate Kinase and Inhibitor Initiate Reaction with ATP Initiate Reaction with ATP Incubate Kinase and Inhibitor->Initiate Reaction with ATP Stop Reaction Stop Reaction Initiate Reaction with ATP->Stop Reaction Detect Signal Detect Signal Stop Reaction->Detect Signal Data Analysis (IC50) Data Analysis (IC50) Detect Signal->Data Analysis (IC50)

References

In Vitro Validation of 4-Methyl-1H-imidazole-5-carboxylic Acid Derivatives as Potent Xanthine Oxidase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro performance of novel 4-Methyl-1H-imidazole-5-carboxylic acid derivatives against established xanthine oxidase (XO) inhibitors. The data presented is compiled from recent studies to facilitate the evaluation of these compounds as potential therapeutic agents for hyperuricemia and related conditions.

Comparative Performance Data

The inhibitory potency of this compound derivatives against xanthine oxidase has been evaluated and compared with the commercially available drugs, Febuxostat and Allopurinol. The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency.

CompoundTarget EnzymeIC50 (µM)Assay Method
This compound Derivative (4d) [1]Xanthine Oxidase0.003 Spectrophotometric
This compound Derivative (4e) [1]Xanthine Oxidase0.003 Spectrophotometric
This compound Derivative (4f) [1]Xanthine Oxidase0.006 Spectrophotometric
Febuxostat [1][2]Xanthine Oxidase0.01 (comparable) / 8.77 µg/mlSpectrophotometric
Allopurinol [2][3]Xanthine Oxidase9.07 µg/ml / 2.84 µMSpectrophotometric

Note: The IC50 values for Febuxostat and Allopurinol may vary slightly between different studies and assay conditions.

Experimental Protocols

Detailed methodologies for the key in vitro experiments are provided below to ensure reproducibility and facilitate comparative analysis.

In Vitro Xanthine Oxidase Inhibition Assay

This spectrophotometric assay measures the enzymatic activity of xanthine oxidase by monitoring the formation of uric acid from its substrate, xanthine.[4][5]

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Test compounds (this compound derivatives)

  • Reference compounds (Febuxostat, Allopurinol)

  • Potassium Phosphate Buffer (pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of xanthine in potassium phosphate buffer.

    • Dissolve test and reference compounds in DMSO to create stock solutions. Further dilute with buffer to achieve a range of desired concentrations.

    • Prepare a working solution of xanthine oxidase in cold phosphate buffer immediately before use.

  • Assay Setup (in a 96-well plate):

    • Blank: Buffer and vehicle (DMSO).

    • Control (No Inhibitor): Buffer, xanthine oxidase solution, and vehicle.

    • Test: Buffer, xanthine oxidase solution, and test compound at various concentrations.

    • Positive Control: Buffer, xanthine oxidase solution, and reference compound at various concentrations.

  • Reaction and Measurement:

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine substrate solution to all wells.

    • Immediately measure the increase in absorbance at 295 nm at regular intervals for 5-10 minutes using a microplate reader. The rate of increase in absorbance corresponds to the rate of uric acid formation.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition for each concentration using the following formula: % Inhibition = [(Ratecontrol - Ratetest) / Ratecontrol] x 100

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric method used to assess the cytotoxic effects of the compounds on cell viability.[6][7]

Materials:

  • Human cell line (e.g., HepG2, HEK293)

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • The following day, replace the medium with fresh medium containing various concentrations of the test and reference compounds. Include a vehicle control (DMSO).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (Absorbancetest / Absorbancecontrol) x 100

    • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the CC50 (half-maximal cytotoxic concentration) value.

Visualizations

Purine Metabolism and Xanthine Oxidase Inhibition

The following diagram illustrates the central role of xanthine oxidase in the purine metabolism pathway and the mechanism of its inhibition by the test compounds. Xanthine oxidase is a key enzyme that catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[8][9][10] Elevated levels of uric acid can lead to conditions such as gout. The this compound derivatives, along with established drugs like Allopurinol and Febuxostat, act by inhibiting this enzyme, thereby reducing uric acid production.

Purine_Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2, H2O UricAcid Uric Acid Xanthine->UricAcid O2, H2O XO1 Xanthine Oxidase XO1->Hypoxanthine XO2 Xanthine Oxidase XO2->Xanthine Inhibitors 4-Methyl-1H-imidazole-5-carboxylic acid derivatives Febuxostat Allopurinol Inhibitors->XO1 Inhibition Inhibitors->XO2 Inhibition

Caption: Inhibition of Xanthine Oxidase in the Purine Metabolism Pathway.

Experimental Workflow: In Vitro Validation

The logical workflow for the in vitro validation of this compound derivatives is depicted below. The process begins with the primary screening for xanthine oxidase inhibition, followed by the determination of potency (IC50). A crucial subsequent step is the assessment of cytotoxicity to determine the compound's selectivity index, a key parameter in early drug discovery.

Experimental_Workflow start Start: Synthesis of Derivatives primary_assay Primary Screening: Xanthine Oxidase Inhibition start->primary_assay ic50 Potency Determination: IC50 Calculation primary_assay->ic50 selectivity Selectivity Index (CC50 / IC50) ic50->selectivity cytotoxicity Cytotoxicity Assessment: MTT Assay (CC50) cytotoxicity->selectivity end Lead Compound Identification selectivity->end

Caption: Workflow for In Vitro Validation of Novel Enzyme Inhibitors.

References

A Comparative Guide to Imidazole Synthesis: From Classic Reactions to Modern Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

The imidazole ring is a cornerstone of medicinal chemistry and materials science, found in essential biomolecules like histidine and in numerous pharmaceuticals.[1][2][3] The synthesis of this vital heterocyclic scaffold has evolved significantly since its discovery. This guide provides a comparative analysis of key imidazole synthesis methods, offering researchers, scientists, and drug development professionals a comprehensive overview of classical and modern techniques, supported by experimental data and detailed protocols.

Classical Synthesis Methods: The Foundation

Traditional methods for imidazole synthesis, developed in the 19th and early 20th centuries, are still relevant and form the basis for many modern adaptations.

1. Debus-Radziszewski Synthesis

First reported by Heinrich Debus in 1858 and later expanded upon by Bronisław Radziszewski, this is a multicomponent reaction that condenses a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or a primary amine) to form the imidazole ring.[4][5][6][7][8][9] Formamide can often be used as a convenient substitute for ammonia.[3][10] This method is used commercially for the production of several imidazole derivatives.[4][5]

  • Starting Materials: 1,2-dicarbonyl (e.g., glyoxal, benzil), aldehyde, ammonia/primary amine.[4][8]

  • Advantages: One-pot synthesis, atom economy, readily available starting materials.[7]

  • Disadvantages: Can result in low yields and side reactions under certain conditions.[9][11]

Debus_Radziszewski cluster_reactants Reactants cluster_process Process cluster_product Product Dicarbonyl 1,2-Dicarbonyl Condensation Condensation Dicarbonyl->Condensation Aldehyde Aldehyde Aldehyde->Condensation Ammonia Ammonia (x2) Ammonia->Condensation Imidazole Substituted Imidazole Condensation->Imidazole

Caption: General scheme of the Debus-Radziszewski imidazole synthesis.

2. Wallach Synthesis

The Wallach synthesis involves treating N,N'-disubstituted oxamides with phosphorus pentachloride (or phosphorus oxychloride) to form a chloro-containing intermediate, which is then reduced to yield a 1,2-disubstituted imidazole.[2][10][12][13]

  • Starting Materials: N,N'-disubstituted oxamide, phosphorus pentachloride, reducing agent (e.g., hydroiodic acid).[10][12]

  • Advantages: Provides a route to specifically 1,2-disubstituted chloroimidazoles.[10]

  • Disadvantages: Uses harsh reagents like PCl5.

Wallach_Synthesis Reactant N,N'-Dialkyloxamide Step1 PCl5 Reactant->Step1 Intermediate Chloro-intermediate Step1->Intermediate Step2 Reduction (e.g., HI) Intermediate->Step2 Product 1,2-Disubstituted Imidazole Step2->Product

Caption: Reaction pathway for the Wallach synthesis of imidazoles.

3. Marckwald Synthesis

This method synthesizes 2-mercaptoimidazoles from α-aminoketones or aldehydes and potassium thiocyanate (or related isothiocyanates).[2] The sulfur group can then be readily removed through oxidation to yield the desired imidazole.[2][10]

  • Starting Materials: α-aminoketone/aldehyde, potassium thiocyanate.

  • Advantages: Effective route for 2-thiol substituted imidazoles which can be further functionalized.[2]

  • Disadvantages: Requires an additional step to remove the mercapto group.

Modern Synthetic Methodologies: Enhancing Efficiency and Sustainability

Recent advancements in synthetic chemistry have introduced new technologies that significantly improve upon classical methods, offering faster reaction times, higher yields, and greener processes.[14][15]

1. Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis.[14][16] It provides uniform and rapid heating, which can dramatically reduce reaction times, increase yields, and improve product purity compared to conventional heating methods.[14][17]

  • Advantages: Significant reduction in reaction time (minutes vs. hours), higher yields, cleaner reactions, and often solvent-free conditions.[11][14][18]

  • Key Applications: Widely used for multicomponent reactions like the Debus-Radziszewski synthesis.[17][18]

2. Ultrasound-Assisted Synthesis (Sonochemistry)

Sonochemistry utilizes the energy of ultrasound to induce acoustic cavitation, which enhances chemical reactivity.[19] This green chemistry technique leads to faster reaction rates, improved yields, and can often be performed under milder conditions than conventional methods.[19][20][21]

  • Advantages: Enhanced reaction rates, reduced energy consumption, and applicability in various catalytic systems.[19][20] It is considered an environmentally friendly method.[22][23]

  • Key Applications: Accelerating N-alkylation of the imidazole ring and promoting multicomponent condensation reactions.[20][22]

3. Continuous-Flow Synthesis

Flow chemistry involves performing reactions in a continuously flowing stream within a microreactor or packed-bed reactor.[24] This technology offers precise control over reaction parameters like temperature and pressure, leading to improved safety, scalability, and product consistency.[25][26]

  • Advantages: Excellent heat transfer, enhanced safety for exothermic reactions, easy automation and scalability, and reduced reaction times (often minutes).[25][27]

  • Key Applications: High-temperature/high-pressure synthesis of imidazole building blocks for APIs like Daclatasvir.[24][27]

4. C-H Activation/Arylation

Direct C-H activation is a modern strategy that avoids the need for pre-functionalized starting materials, making it a more atom-economical approach. Transition-metal catalysts, particularly those based on palladium and nickel, are used to directly couple imidazoles with aryl or heteroaryl halides.[28][29][30]

  • Advantages: Streamlines synthesis by reducing the number of steps, allows for late-stage functionalization of complex molecules.[29]

  • Key Applications: Synthesis of complex biaryl compounds containing an imidazole ring for drug discovery.[29]

Modern_vs_Classical cluster_classical_attr Characteristics cluster_modern_attr Characteristics Classical Classical Methods (e.g., Radziszewski, Wallach) C1 Longer Reaction Times Classical->C1 C2 Often Harsh Conditions Classical->C2 C3 Lower to Moderate Yields Classical->C3 C4 Established & Foundational Classical->C4 Modern Modern Methods (Microwave, Ultrasound, Flow, C-H Activation) M1 Rapid Reactions (min) Modern->M1 M2 Milder Conditions Modern->M2 M3 Higher Yields & Purity Modern->M3 M4 Greener & More Efficient Modern->M4 M5 Enabling Technology Modern->M5

Caption: Key characteristic differences between classical and modern synthesis methods.

Comparative Data Analysis

The following table summarizes quantitative data from various studies, highlighting the advantages of modern techniques over conventional heating methods for imidazole synthesis.

Synthesis MethodCatalyst/ConditionsReaction TimeYield (%)Reference
Conventional Heating Reflux, Ionic Liquid Catalyst120 - 190 min38 - 86[20]
Ultrasound-Assisted Ionic Liquid Catalyst35 - 60 min73 - 98[20]
Conventional Heating Reflux, Fe3O4 MNPs120 - 180 minN/A[20]
Ultrasound-Assisted Fe3O4 MNPs25 - 45 minup to 97[20]
Conventional Heating Reflux in EtOH (p-TsOH catalyst)36 hours30[17]
Microwave-Assisted p-TsOH in EtOH, 140 °C15 min80[17]
Conventional Heating One-pot, solvent-free, 70 °C~1 hourHigh[31]
Continuous Flow Ammonium Acetate, >150 °C, 17 bar2 - 5 minHigh[27]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles

This protocol is adapted from a procedure using an ionic liquid catalyst under ultrasonic irradiation.[20]

  • Reaction Setup: In a round-bottom flask, combine benzil (1 mmol), an appropriate aldehyde (1 mmol), ammonium acetate (1 mmol), and a primary amine (1 mmol).

  • Catalyst Addition: Add the ionic liquid catalyst (e.g., [Hmim]HSO4) in the specified catalytic amount.

  • Sonication: Place the flask in an ultrasonic cleaning bath with a frequency of 40 kHz. Irradiate the mixture at a controlled temperature (e.g., 80 °C) for the optimized time (typically 35-60 minutes).

  • Work-up: After the reaction is complete (monitored by TLC), add water to the mixture. The solid product will precipitate.

  • Purification: Filter the crude product, wash with water, and recrystallize from a suitable solvent like ethanol to obtain the pure tetrasubstituted imidazole.

Protocol 2: Microwave-Assisted One-Pot Synthesis of Imidazo[1,2-a]pyrimidine Imidazoles

This protocol is based on a sequential, one-pot multicomponent reaction.[17]

  • Reaction Setup: In a microwave reaction vessel, mix imidazo[1,2-a]pyrimidine-2-carbaldehyde (1 mmol), benzil (1 mmol), a primary amine (1.2 mmol), ammonium acetate (2 mmol), and p-toluenesulfonic acid (p-TsOH) (20 mol%) in ethyl alcohol (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at 140 °C for 15 minutes.

  • Cooling & Precipitation: After the reaction, cool the vessel to room temperature. The product will typically precipitate from the solution.

  • Isolation: Collect the solid product by filtration.

  • Purification: Wash the collected solid with cold ethanol and dry under a vacuum to yield the pure product.

Experimental_Workflow Start Start Setup 1. Reaction Setup (Mix Reactants & Catalyst) Start->Setup Reaction 2. Reaction (Apply Energy: Heat, MW, US) Setup->Reaction Monitoring 3. Monitor Progress (e.g., TLC) Reaction->Monitoring Workup 4. Work-up (Quenching, Precipitation) Monitoring->Workup Isolation 5. Isolation (Filtration, Extraction) Workup->Isolation Purification 6. Purification (Recrystallization, Chromatography) Isolation->Purification Analysis 7. Characterization (NMR, MS, IR) Purification->Analysis End End Analysis->End

Caption: A generalized workflow for imidazole synthesis experiments.

Conclusion

The synthesis of imidazoles has a rich history, with classical methods like the Debus-Radziszewski and Wallach syntheses providing the fundamental chemistry. However, the landscape of organic synthesis has been transformed by modern methodologies. Microwave, ultrasound, and continuous-flow techniques offer dramatic improvements in efficiency, yield, and sustainability, reducing reaction times from hours to mere minutes. Furthermore, novel strategies like direct C-H activation are paving the way for more elegant and atom-economical routes to complex imidazole derivatives. For researchers in drug discovery and materials science, leveraging these modern methods can accelerate the development of novel compounds by providing faster, cleaner, and more scalable synthetic pathways.

References

In Vivo Efficacy of EP4 Receptor Antagonists: A Comparative Analysis of a Novel Benzimidazole Derivative and ONO-AE3-208

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the in vivo performance of two prominent EP4 receptor antagonists, 1-(Cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid and ONO-AE3-208, in preclinical cancer models.

The E-type prostanoid receptor 4 (EP4) has emerged as a critical therapeutic target in oncology. As a key mediator of prostaglandin E2 (PGE2) signaling, which is often dysregulated in the tumor microenvironment, the EP4 receptor plays a significant role in promoting tumor growth, metastasis, and suppressing anti-tumor immunity. Consequently, the development of potent and selective EP4 receptor antagonists is an area of intense research. This guide provides a comparative overview of a novel benzimidazole derivative, 1-(cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid, and the well-characterized EP4 antagonist, ONO-AE3-208, with a focus on their in vivo efficacy and supporting experimental data.

Overview of Compared Compounds

1-(Cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid is a novel, potent, and orally bioavailable EP4 receptor antagonist.[1][2][3] Preclinical studies have indicated that this compound exhibits sustained exposure and significant oral bioavailability in mice, positioning it as a promising candidate for further development.[1][2][3]

ONO-AE3-208 is a selective and potent EP4 receptor antagonist that has been extensively studied in various preclinical models. It has demonstrated efficacy in suppressing cancer cell invasion, migration, and in vivo metastasis, particularly in models of prostate cancer.[4][5]

Quantitative Data Summary

The following table summarizes the available quantitative data from in vivo studies of the two EP4 receptor antagonists.

Parameter1-(Cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acidONO-AE3-208
Animal Model MiceNude Mice (in vivo bone metastatic model)[5]
Cancer Type Not SpecifiedHuman Prostate Cancer (PC3 cell line)[4][5]
Administration Route Oral (p.o.)[1][2][3]Intraperitoneal (i.p.)[4]
Dosage Not Specified10 mg/kg daily[4]
Bioavailability Significant oral bioavailability[1][2][3]Not Specified
In Vivo Efficacy Potent EP4 antagonist activity demonstrated[1][2][3]Suppressed in vivo bone metastasis of PC3 cells[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of in vivo studies. Below are the protocols for the key experiments cited.

In Vivo Bone Metastasis Model for ONO-AE3-208
  • Animal Model: Six-week-old male nude mice were utilized for this study.[4]

  • Tumor Cell Inoculation: 2 x 10^5 luciferase-expressing human prostate cancer PC3 cells (PC3-luc) in 100 µL of PBS were inoculated into the left cardiac ventricle of anesthetized mice.[4][5]

  • Drug Administration: ONO-AE3-208 was administered via intraperitoneal (i.p.) injection at a dose of 10 mg/kg daily.[4] Treatment commenced one day prior to the inoculation of tumor cells and was continued for the entire duration of the experiment.[4] The control group was administered a vehicle control.[4]

  • Endpoint Measurement: The development of bone metastases was monitored on a weekly basis using in vivo bioluminescence imaging. The tumor burden was assessed by quantifying the photon intensity from the regions of interest.[4]

Visualizing the Mechanism and Workflow

To better understand the context of these in vivo studies, the following diagrams illustrate the EP4 receptor signaling pathway and a general workflow for evaluating EP4 antagonists in vivo.

EP4_Signaling_Pathway cluster_membrane Cell Membrane EP4_Receptor EP4 Receptor AC Adenylyl Cyclase EP4_Receptor->AC Activates (Gs) PI3K_Akt PI3K/Akt Pathway EP4_Receptor->PI3K_Akt Activates PGE2 PGE2 PGE2->EP4_Receptor Binds cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Gene_Transcription Gene Transcription (Proliferation, Invasion, Immunosuppression) PKA->Gene_Transcription PI3K_Akt->Gene_Transcription Antagonist EP4 Antagonist (e.g., ONO-AE3-208) Antagonist->EP4_Receptor Blocks

EP4 Receptor Signaling Pathway.

In_Vivo_Workflow Start Start Cell_Culture Cancer Cell Culture (e.g., PC3 cells) Start->Cell_Culture Tumor_Inoculation Tumor Cell Inoculation Cell_Culture->Tumor_Inoculation Animal_Model Animal Model Preparation (e.g., Nude Mice) Animal_Model->Tumor_Inoculation Group_Assignment Random Assignment to Treatment Groups Tumor_Inoculation->Group_Assignment Drug_Admin Drug Administration (EP4 Antagonist vs. Vehicle) Group_Assignment->Drug_Admin Monitoring Tumor Growth & Metastasis Monitoring (e.g., Imaging) Drug_Admin->Monitoring Data_Analysis Data Collection & Analysis Monitoring->Data_Analysis End End Data_Analysis->End

General workflow for in vivo efficacy studies of EP4 antagonists.

Concluding Remarks

Both 1-(cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid and ONO-AE3-208 have demonstrated significant potential as EP4 receptor antagonists in preclinical settings. ONO-AE3-208 has shown a clear effect in delaying the onset of bone metastasis in a prostate cancer model.[4][5] The novel benzimidazole derivative shows promise with its significant oral bioavailability, a key advantage in drug development.[1][2][3] However, for a direct and comprehensive comparison, further in vivo efficacy studies with detailed quantitative data for 1-(cyclopropylmethyl)-2-(dibenzo[b,d]thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid are warranted. Future research, including head-to-head comparative studies and exploration in combination therapies, will be crucial in determining the full therapeutic potential of these promising EP4 antagonists.

References

Comparative Guide: 4-Methyl-1H-imidazole-5-carboxylic Acid as a Reference Compound in Xanthine Oxidase Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Methyl-1H-imidazole-5-carboxylic acid and its derivatives as inhibitors of xanthine oxidase, a key enzyme in purine metabolism and a therapeutic target for conditions like gout. By presenting experimental data, detailed protocols, and pathway visualizations, this document serves as a resource for researchers engaged in the discovery and development of novel xanthine oxidase inhibitors.

Introduction

This compound is a heterocyclic organic compound that serves as a fundamental scaffold in medicinal chemistry. While derivatives of this compound have shown a range of biological activities, the core, unsubstituted molecule is often utilized as a reference or starting point in structure-activity relationship (SAR) studies. In the context of xanthine oxidase (XO) inhibition, its derivatives have been explored as non-purine inhibitors, offering an alternative to traditional purine-based drugs like allopurinol. This guide will use this compound as a baseline control to evaluate the efficacy of its more complex derivatives.

Data Presentation: Xanthine Oxidase Inhibitory Activity

The following table summarizes the in vitro xanthine oxidase inhibitory activity of a series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives. The data highlights the significant increase in potency achieved through specific substitutions on the core imidazole structure, positioning this compound as a logical, albeit likely inactive, control.

Compound IDStructureRIC50 (µM)[1][2]
Control This compound -Not Reported (Presumed High)
4d1-hydroxy-4-methyl-2-(4-fluorophenyl)-1H-imidazole-5-carboxylic acid4-F0.003[1][2]
4e1-hydroxy-4-methyl-2-(4-chlorophenyl)-1H-imidazole-5-carboxylic acid4-Cl0.003[1][2]
4f1-hydroxy-4-methyl-2-(4-bromophenyl)-1H-imidazole-5-carboxylic acid4-Br0.006[1][2]
FebuxostatPositive Control -0.01[1][2]

Note: The IC50 value for the parent compound, this compound, was not provided in the cited study, suggesting it is significantly less active than the reported derivatives and thus serves as a suitable negative control or baseline for SAR analysis.

Experimental Protocols

A detailed methodology for the in vitro xanthine oxidase inhibition assay is provided below, based on established protocols.[3][4]

Materials and Reagents:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Allopurinol or Febuxostat (positive control)

  • Test compounds (this compound and its derivatives)

  • Potassium Phosphate Buffer (50 mM, pH 7.5)

  • Dimethyl Sulfoxide (DMSO)

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of xanthine oxidase in potassium phosphate buffer.

    • Dissolve xanthine in the buffer to a final concentration of 75 µM.

    • Prepare stock solutions of the test compounds and positive control in DMSO. Serially dilute these stock solutions to obtain a range of desired concentrations.

  • Assay in 96-Well Plate:

    • To each well, add 50 µL of the test compound solution at various concentrations.

    • Add 100 µL of the xanthine solution to each well.

    • Initiate the reaction by adding 50 µL of the xanthine oxidase solution to each well.

  • Measurement:

    • Immediately measure the absorbance at 293 nm at 25°C.

    • Monitor the increase in absorbance for a set period (e.g., 5 minutes), which corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the test compound.

    • Determine the percentage of inhibition relative to the control (containing only DMSO).

    • Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

Visualizations

Signaling Pathway

The following diagram illustrates the biochemical pathway of purine metabolism leading to the production of uric acid, and the point of inhibition by xanthine oxidase inhibitors.

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase UricAcid Uric Acid Xanthine->UricAcid Xanthine Oxidase XanthineOxidase Xanthine Oxidase Inhibitors XO Inhibitors (e.g., Imidazole Derivatives) Inhibitors->XanthineOxidase Inhibition

Purine metabolism and xanthine oxidase inhibition.

Experimental Workflow

The workflow for screening potential xanthine oxidase inhibitors is depicted in the diagram below.

cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Reagents (Buffer, XO, Xanthine) C Mix Reagents and Compounds in 96-well Plate A->C B Prepare Test Compounds (Serial Dilutions) B->C D Initiate Reaction with Xanthine Oxidase C->D E Measure Absorbance at 293 nm D->E F Calculate % Inhibition E->F G Determine IC50 Values F->G

Workflow for in vitro xanthine oxidase inhibition assay.

References

A Comparative Guide to Molecular Docking of Imidazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Its versatility allows for diverse interactions with a wide range of biological targets, making it a focal point in the development of novel drugs. Molecular docking studies are pivotal in elucidating these interactions at a molecular level, providing crucial insights for rational drug design. This guide offers a comparative analysis of recent molecular docking studies on imidazole derivatives, presenting key quantitative data, detailed experimental protocols, and visual representations of workflows and signaling pathways.

Comparative Docking Performance of Imidazole Derivatives

The following table summarizes the molecular docking results of various imidazole derivatives against several key biological targets. The data, including binding energies and inhibition constants, are compiled from multiple studies to facilitate a clear comparison of the compounds' potential efficacy.

Study ReferenceImidazole DerivativeTarget ProteinPDB IDBinding Energy (kcal/mol)Interacting Amino Acid Residues
Raghu et al. (2022)[1]Imidazole-linked ethionamide analogInhA (Enoyl-ACP reductase)4DRE-7.5 to -8.5TYR158, MET199, PRO193
Al-Warhi et al. (2023)[2]Imidazole/benzimidazole thio-arylethanone derivativeCDK21GII-8.0 to -9.5LEU83, ILE10, LYS33
Anonymous (2024)[3]1-H-Phenanthro[9,10-d]imidazole derivativeHuman topoisomerase II alpha5GWK-9.0 to -10.5ASP559, GLU560, ARG487
Anonymous (2024)Imidazole[1,5-a]pyridine derivativeEGFR tyrosine kinaseNot SpecifiedNot SpecifiedMET769, LEU820[4]
Vijesh et al. (2013)[5]Imidazole derivative with pyrazole moietyGlcN-6-P synthase2VF5-6.91 to -8.01SER347, THR352, GLU488, LYS603[6]

Experimental Protocols in Molecular Docking

The following outlines a generalized protocol for performing molecular docking studies with imidazole derivatives, based on methodologies reported in recent literature.[7][8][9]

1. Ligand Preparation:

  • 2D Structure Drawing: The 2D structures of the imidazole derivatives are drawn using chemical drawing software such as ChemDraw.

  • 3D Structure Generation and Optimization: The 2D structures are converted to 3D structures. Energy minimization is then performed using a suitable force field (e.g., MMFF94) to obtain a stable conformation. This can be done using software like Avogadro, Chem3D, or online servers.

2. Protein Preparation:

  • PDB File Retrieval: The 3D crystallographic structure of the target protein is downloaded from the Protein Data Bank (PDB).

  • Protein Clean-up: Water molecules, co-crystallized ligands, and any non-essential ions are removed from the PDB file.

  • Protonation and Charge Assignment: Hydrogens are added to the protein structure, and appropriate charges (e.g., Kollman charges) are assigned to the amino acid residues. This is a critical step for accurate electrostatic interaction calculations.

3. Molecular Docking Simulation:

  • Grid Box Generation: A grid box is defined around the active site of the protein. The dimensions and center of the grid box are set to encompass the binding pocket where the natural ligand binds or where the active site is predicted to be.

  • Docking Algorithm: A docking program such as AutoDock Vina is used to perform the docking simulation. The prepared ligand is docked into the defined grid box of the prepared protein. The program explores various conformations and orientations of the ligand within the active site.

  • Scoring Function: The docking program uses a scoring function to estimate the binding affinity of each ligand pose. The pose with the lowest binding energy is typically considered the most favorable.

4. Analysis of Docking Results:

  • Binding Energy Analysis: The binding energies of the docked imidazole derivatives are analyzed and compared. A more negative binding energy generally indicates a stronger binding affinity.

  • Interaction Analysis: The interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL. This helps in understanding the molecular basis of the interaction.

Visualizing Molecular Docking and Biological Pathways

General Workflow for Molecular Docking Studies

The following diagram illustrates the typical workflow for a molecular docking study of imidazole derivatives, from initial structure preparation to the final analysis of results.

G cluster_ligand Ligand Preparation cluster_protein Protein Preparation cluster_docking Molecular Docking cluster_analysis Analysis l1 Draw 2D Structure l2 Convert to 3D l1->l2 l3 Energy Minimization l2->l3 d2 Run Docking Simulation (e.g., AutoDock Vina) l3->d2 Prepared Ligand p1 Download PDB File p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Charges p2->p3 d1 Define Grid Box p3->d1 Prepared Protein d1->d2 a1 Analyze Binding Energy d2->a1 Docking Results a2 Visualize Interactions a1->a2 a3 Identify Key Residues a2->a3 G EGF EGF EGFR EGFR EGF->EGFR Binds to P_EGFR Phosphorylated EGFR (Active) EGFR->P_EGFR Autophosphorylation Imidazole Imidazole Derivative Imidazole->EGFR Inhibits Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) P_EGFR->Downstream Activates Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation Leads to

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationships of 4-Methyl-1H-imidazole-5-carboxylic Acid Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous journey of synthesis, evaluation, and optimization. Within the vast landscape of heterocyclic chemistry, 4-Methyl-1H-imidazole-5-carboxylic acid and its analogues have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of these analogues, supported by experimental data and detailed methodologies, to aid in the rational design of next-generation therapeutics.

This document delves into the diverse pharmacological profiles of this compound derivatives, including their roles as xanthine oxidase inhibitors, angiotensin II receptor antagonists, anticancer agents, P2Y1 receptor antagonists, and antiviral compounds. By presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key biological pathways and workflows, this guide aims to be an indispensable resource for researchers in the field.

Comparative Analysis of Biological Activities

The versatility of the this compound core is evident in its ability to be tailored to interact with a variety of biological targets. The following sections summarize the key findings from structure-activity relationship studies across different therapeutic areas.

Xanthine Oxidase Inhibition

A series of 1-hydroxy/methoxy-4-methyl-2-phenyl-1H-imidazole-5-carboxylic acid derivatives have been synthesized and evaluated for their inhibitory potency against xanthine oxidase, a key enzyme in the purine metabolism pathway whose overproduction is linked to gout.[1] The 1-hydroxyl substituted derivatives demonstrated excellent inhibitory potency, with several compounds exhibiting IC50 values comparable to the known xanthine oxidase inhibitor, Febuxostat.[2]

Key SAR observations for xanthine oxidase inhibitors include:

  • Substitution at the 1-position: The presence of a hydroxyl group at the 1-position of the imidazole ring is crucial for potent inhibitory activity.[2]

  • Substitution on the 2-phenyl ring: The nature and position of substituents on the 2-phenyl ring significantly influence activity. Electron-withdrawing groups, in particular, have been shown to enhance inhibitory potency.[2]

CompoundSubstitution on 2-phenyl ringIC50 (µM)
4d 4-fluoro0.003
4e 4-chloro0.003
4f 4-bromo0.006
Febuxostat (Reference) -0.01
Angiotensin II Receptor Antagonism

Imidazole-5-carboxylic acid derivatives have been investigated as angiotensin II (AII) receptor antagonists, which are critical in the management of hypertension.[3][4][5][6][7] Quantitative structure-activity relationship (QSAR) studies have been employed to correlate the chemical structures of these analogues with their AII receptor antagonist activity.[3][6]

Important structural features for angiotensin II receptor antagonism include:

  • Substituents at the 4-position: The introduction of alkyl, alkenyl, and particularly 1-hydroxyalkyl groups at the 4-position of the imidazole ring leads to strong binding affinity to the AII receptor.[4][5]

  • Ester prodrugs: Various ester forms of the carboxylic acid have demonstrated potent and long-lasting antagonistic activity upon oral administration.[4][5]

Compound4-position substituentIn Vitro Activity (IC50, nM)[7]
12b 2-chlorophenyl0.55
Anticancer Activity

The antiproliferative potential of substituted imidazole-carboxylate building blocks has been explored against various human cancer cell lines.[8][9] These studies have revealed that modifications to the imidazole core can lead to significant cytotoxic effects and induction of apoptosis.

Key findings from the SAR of anticancer analogues include:

  • N-1 substitution: The presence of long alkyl chains at the N-1 position of the imidazole core can impart significant inhibitory effects on cancer cell growth and proliferation.[10]

  • Apoptosis induction: Potent analogues have been shown to induce apoptosis, suggesting a mechanism of action that involves the programmed cell death pathway.

CompoundN-1 SubstituentCell LineIC50 (µM)
9f Not specified in abstractA549 (lung cancer)16.1 ± 1.1[8]
9f Not specified in abstractSW480 (colon cancer)19.7 ± 2.7[8]
P2Y1 Receptor Antagonism

Analogues of 4-(Difluoromethyl)-1H-imidazole-5-carboxylic acids have been identified as potent P2Y1 receptor antagonists, a target for the treatment of ischemic stroke. These compounds have demonstrated neuroprotective effects and the ability to penetrate the blood-brain barrier.

SAR highlights for P2Y1 receptor antagonists:

  • Difluoromethyl group: The presence of a difluoromethyl group at the 4-position appears to be a key feature for potent P2Y1 receptor antagonism.

  • Neuroprotective activity: Active compounds have shown the ability to upregulate nuclear Nrf2 protein levels, contributing to their neuroprotective effects against oxidative stress.

Antiviral Activity

Derivatives of 2-aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylic acids have been screened for their activity against orthopoxviruses, including the vaccinia virus. These studies have identified compounds with promising antiviral activity and high selectivity indices.

Key SAR insights for antiviral analogues:

  • Electron-withdrawing groups on the 2-phenyl ring: The presence of electron-withdrawing groups such as NO2 and CF3 in the para-position of the 2-phenyl substituent is associated with the most promising antiviral activity.

  • Ester vs. Amide: In the studied series, the ethyl esters generally exhibited better antiviral activity compared to the corresponding carboxamides.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, this section provides detailed methodologies for the key experiments cited in the SAR studies.

Xanthine Oxidase Inhibition Assay

The inhibitory activity of the compounds on xanthine oxidase is determined spectrophotometrically.[11][12][13][14][15]

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate buffer (pH 7.5).

    • Prepare a stock solution of xanthine oxidase (e.g., 0.1 units/mL) in the phosphate buffer.

    • Prepare a substrate solution of xanthine (e.g., 150 µM) in the same buffer.

    • Dissolve test compounds and the positive control (e.g., Allopurinol) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add the phosphate buffer, the test compound solution (or vehicle for control), and the xanthine oxidase solution.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding the xanthine substrate solution.

    • Immediately measure the increase in absorbance at 295 nm at regular intervals using a microplate reader. The rate of uric acid formation is proportional to the increase in absorbance.[12]

  • Data Analysis:

    • Calculate the percentage of inhibition using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100.

    • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell viability and the cytotoxic effects of the compounds.[16][17][18]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a desired density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition and Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization and Absorbance Measurement:

    • Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the IC50 value, representing the concentration of the compound that causes a 50% reduction in cell viability.

Angiotensin II Receptor Binding Assay

This assay is used to determine the binding affinity of the compounds to the angiotensin II receptor, typically the AT1 subtype.[19][20][21][22][23]

  • Membrane Preparation:

    • Prepare cell membranes from a source known to express the angiotensin II receptor (e.g., rat liver or cells engineered to express the receptor).

  • Binding Reaction (Radioligand Assay):

    • In a 96-well plate, incubate the membrane preparation with a radiolabeled angiotensin II analogue (e.g., [125I]Sar1,Ile8-Angiotensin II) and varying concentrations of the test compound.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

  • Separation and Detection:

    • Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

    • Wash the filters to remove unbound radioactivity.

    • Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

    • The Ki (inhibition constant) can be calculated from the IC50 value using the Cheng-Prusoff equation.

Insulin-Degrading Enzyme (IDE) Activity Assay

This assay measures the ability of compounds to inhibit the activity of insulin-degrading enzyme.[24][25][26][27][28]

  • Assay Principle:

    • The assay often utilizes a fluorogenic substrate that is quenched until it is cleaved by IDE, releasing a fluorescent signal.

  • Assay Procedure:

    • In a microplate, combine purified IDE, the fluorogenic substrate, and the test compound at various concentrations in an appropriate assay buffer.

    • Incubate the reaction at a controlled temperature (e.g., 37°C).

    • Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction from the linear portion of the fluorescence versus time plot.

    • Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.

HIV-1 Integrase Assay

This assay evaluates the inhibitory effect of compounds on the strand transfer activity of HIV-1 integrase.[29][30][31][32][33]

  • Assay Principle:

    • The assay typically involves a donor DNA substrate representing the viral DNA end and a target DNA substrate. The integrase catalyzes the insertion of the donor DNA into the target DNA.

  • Assay Procedure:

    • Immobilize a biotinylated donor DNA onto a streptavidin-coated plate.

    • Add recombinant HIV-1 integrase, which processes the 3' ends of the donor DNA.

    • Add the test compound followed by the target DNA.

    • The strand transfer reaction is allowed to proceed.

    • The integrated product is detected using an antibody specific for a tag on the target DNA, which is conjugated to an enzyme (e.g., HRP) for colorimetric or chemiluminescent detection.

  • Data Analysis:

    • Measure the signal generated, which is proportional to the integrase activity.

    • Calculate the percentage of inhibition and determine the IC50 value for each compound.

Visualizing the Mechanisms: Pathways and Workflows

To further elucidate the context of these structure-activity relationships, the following diagrams, generated using Graphviz, illustrate a key signaling pathway and a representative experimental workflow.

Xanthine_Oxidase_Pathway cluster_purine_catabolism Purine Catabolism cluster_enzyme Enzyme cluster_inhibitor Inhibitor Hypoxanthine Hypoxanthine Xanthine_Oxidase Xanthine_Oxidase Hypoxanthine->Xanthine_Oxidase Xanthine Xanthine Xanthine->Xanthine_Oxidase Uric_Acid Uric_Acid Xanthine_Oxidase->Xanthine Catalyzes Xanthine_Oxidase->Uric_Acid Catalyzes 4_Methyl_1H_imidazole_5_carboxylic_acid_analogue 4_Methyl_1H_imidazole_5_carboxylic_acid_analogue 4_Methyl_1H_imidazole_5_carboxylic_acid_analogue->Xanthine_Oxidase Inhibits

Caption: Xanthine Oxidase Catalytic Pathway and Inhibition.

MTT_Assay_Workflow cluster_cell_culture Cell Culture and Treatment cluster_assay_procedure MTT Assay cluster_data_analysis Data Acquisition and Analysis A Seed cells in 96-well plate B Treat with 4-Methyl-1H-imidazole- 5-carboxylic acid analogues A->B C Add MTT reagent D Incubate (4 hours, 37°C) C->D E Formation of Formazan crystals (in viable cells) D->E F Add solubilization solution E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and determine IC50 G->H

Caption: Workflow of the MTT Cell Viability Assay.

Angiotensin_II_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Angiotensin_II Angiotensin_II AT1_Receptor AT1_Receptor Angiotensin_II->AT1_Receptor Binds to Gq_protein Gq_protein AT1_Receptor->Gq_protein Activates 4_Methyl_1H_imidazole_5_carboxylic_acid_analogue 4_Methyl_1H_imidazole_5_carboxylic_acid_analogue 4_Methyl_1H_imidazole_5_carboxylic_acid_analogue->AT1_Receptor Antagonizes PLC PLC Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ release IP3->Ca2_release PKC_activation PKC activation DAG->PKC_activation Physiological_Response Physiological_Response Ca2_release->Physiological_Response PKC_activation->Physiological_Response

Caption: Angiotensin II Receptor Signaling and Antagonism.

Conclusion

The this compound scaffold represents a privileged structure in medicinal chemistry, offering a foundation for the development of a wide array of therapeutic agents. The structure-activity relationship studies highlighted in this guide underscore the importance of systematic chemical modification and rigorous biological evaluation. By understanding the intricate relationships between chemical structure and biological activity, researchers can more effectively design and synthesize novel analogues with enhanced potency, selectivity, and pharmacokinetic properties. The provided experimental protocols and pathway visualizations serve as a practical resource to facilitate further research and drug discovery efforts in this promising area.

References

A Comparative Guide to the Biological Activity of Substituted Imidazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole nucleus, a five-membered heterocyclic ring containing two nitrogen atoms, is a ubiquitous scaffold in medicinal chemistry. Its derivatives, particularly substituted imidazole carboxylic acids, have garnered significant attention due to their diverse and potent biological activities. This guide provides an objective comparison of the performance of these compounds across various therapeutic areas, supported by experimental data and detailed methodologies.

Angiotensin II Receptor Antagonism

Substituted imidazole carboxylic acids have been extensively investigated as angiotensin II receptor antagonists for the management of hypertension. The position and nature of the substituents on the imidazole ring play a crucial role in determining their binding affinity to the AT1 receptor.

Table 1: Comparative in vitro activity of Imidazole-5-carboxylic Acid Derivatives as Angiotensin II AT1 Receptor Antagonists

CompoundR1R2R3R4pIC50
1Hn-ButylClCOOH8.19
2Hn-PropylClCOOH7.89
3Hn-PentylClCOOH7.74
4CH3n-ButylClCOOH7.66
5Hn-ButylOCH3COOH7.15

pIC50 = -log(IC50)

Experimental Protocol: Angiotensin II Receptor Binding Assay [1][2]

This protocol outlines the determination of the binding affinity of substituted imidazole carboxylic acids to the angiotensin II type 1 (AT1) receptor.

1. Membrane Preparation:

  • Rat liver membranes, which are rich in AT1 receptors, are prepared by homogenization in a buffered solution.

  • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an assay buffer.

  • Protein concentration is determined using a standard method like the Bradford assay.

2. Binding Assay:

  • The assay is performed in a 96-well plate format.

  • To each well, the membrane preparation, a fixed concentration of a radiolabeled angiotensin II analog (e.g., [125I]Sar1,Ile8-AngII), and varying concentrations of the test compound (substituted imidazole carboxylic acid) are added.

  • For determining non-specific binding, a high concentration of an unlabeled AT1 receptor antagonist (e.g., losartan) is added to a set of wells.

  • The plate is incubated to allow the binding to reach equilibrium.

3. Separation and Detection:

  • The bound and free radioligand are separated by rapid filtration through a glass fiber filter, which traps the membranes.

  • The filters are washed with ice-cold buffer to remove unbound radioligand.

  • The radioactivity retained on the filters is measured using a gamma counter.

4. Data Analysis:

  • The specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.

Metallo-β-Lactamase (MBL) Inhibition

The emergence of bacterial resistance to β-lactam antibiotics, mediated by metallo-β-lactamases (MBLs), is a serious global health threat. Imidazole carboxylic acids have been identified as promising inhibitors of these enzymes, restoring the efficacy of conventional antibiotics.

Table 2: Comparative Inhibitory Activity of 1H-Imidazole-2-Carboxylic Acid Derivatives against VIM-2 MBL [3][4]

CompoundR-group at N1 positionIC50 (µM)
28 4-(1H-tetrazol-1-yl)benzyl0.018
55 3,5-dichlorobenzyl0.023
27 4-cyanobenzyl0.035
32 4-(trifluoromethoxy)benzyl0.041
ICA (scaffold) H>100

Experimental Protocol: Metallo-β-Lactamase (MBL) Inhibition Assay [5][6][7][8]

This protocol describes a method to assess the inhibitory potential of substituted imidazole carboxylic acids against MBLs.

1. Enzyme and Substrate Preparation:

  • Recombinant MBL (e.g., VIM-2, NDM-1) is purified and its concentration is determined.

  • A chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, CENTA, or a coumarin-based substrate) is prepared in an appropriate assay buffer.

2. Inhibition Assay:

  • The assay is conducted in a 96-well plate.

  • The MBL enzyme is pre-incubated with various concentrations of the test inhibitor (substituted imidazole carboxylic acid) for a defined period.

  • The enzymatic reaction is initiated by the addition of the substrate.

3. Data Acquisition:

  • The hydrolysis of the substrate is monitored by measuring the change in absorbance or fluorescence over time using a plate reader at the appropriate wavelength.

4. Data Analysis:

  • The initial reaction rates are calculated from the linear portion of the progress curves.

  • The percent inhibition for each inhibitor concentration is determined relative to a control without any inhibitor.

  • The IC50 value is calculated by fitting the dose-response data to a suitable equation.

Antimicrobial Activity

Certain substituted imidazole carboxylic acids have demonstrated direct antimicrobial properties against a range of bacterial and fungal pathogens. Their mechanism of action often involves the disruption of essential cellular processes in the microorganisms.

Table 3: Minimum Inhibitory Concentration (MIC) of Imidazole Derivatives [9]

CompoundStaphylococcus aureus (μg/mL)MRSA (μg/mL)Escherichia coli (μg/mL)Pseudomonas aeruginosa (μg/mL)Acinetobacter baumannii (μg/mL)
HL1 6251250>500050001250
HL2 625625250025002500
Vancomycin 1.252.5---
Ciprofloxacin 0.3120.6250.0780.3120.625

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay [10][11][12][13]

The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.

1. Preparation of Inoculum:

  • A standardized suspension of the test microorganism is prepared from a fresh culture to a turbidity equivalent to a 0.5 McFarland standard.

2. Serial Dilution of Test Compound:

  • Two-fold serial dilutions of the substituted imidazole carboxylic acid are prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

3. Inoculation and Incubation:

  • Each well is inoculated with the standardized microbial suspension.

  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

4. Determination of MIC:

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanisms and Workflows

To better understand the intricate processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Angiotensin_II_Signaling_Pathway cluster_membrane Cell Membrane AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca_release->Response PKC->Response

Caption: Angiotensin II signaling pathway via the AT1 receptor.

MBL_Inhibition_Assay_Workflow start Start prep_enzyme Prepare MBL Enzyme and Inhibitor Solutions start->prep_enzyme pre_incubate Pre-incubate MBL with Inhibitor prep_enzyme->pre_incubate initiate_reaction Initiate Reaction by Adding Substrate pre_incubate->initiate_reaction prep_substrate Prepare Substrate Solution prep_substrate->initiate_reaction measure Measure Absorbance/ Fluorescence over Time initiate_reaction->measure analyze Calculate Initial Rates and % Inhibition measure->analyze determine_ic50 Determine IC50 Value analyze->determine_ic50 end End determine_ic50->end

Caption: Workflow for MBL inhibition assay.

Conclusion

Substituted imidazole carboxylic acids represent a versatile class of compounds with significant therapeutic potential across multiple disease areas. The data presented in this guide highlight the critical influence of substitution patterns on their biological activity. The detailed experimental protocols provide a foundation for researchers to conduct their own comparative studies and further explore the structure-activity relationships of these promising molecules. The continued investigation of this chemical scaffold is warranted to develop novel and more effective therapeutic agents.

References

Imidazole Derivatives as Sirtuin Inhibitors: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of imidazole derivatives as sirtuin inhibitors, offering a validation framework against established sirtuin modulators. Sirtuins, a class of NAD+-dependent deacetylases, are critical regulators of cellular processes, making them promising therapeutic targets for a range of diseases, including cancer and neurodegenerative disorders.[1][2] Imidazole-based compounds have emerged as a promising scaffold for the development of novel sirtuin inhibitors.[1][2][3] This document presents quantitative data on the inhibitory activity of various compounds, detailed experimental protocols for validation, and visualizations of key signaling pathways.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the inhibitory potency of a selected imidazole derivative and established sirtuin inhibitors against various sirtuin isoforms. This allows for a direct comparison of their efficacy and selectivity.

Table 1: Sirtuin Inhibition by an Imidazole Derivative

CompoundTarget SirtuinConcentration% InhibitionReference
Ethyl 2-[5-(4-chlorophenyl)-2-methyl-1-H-Imidazole-4-yl) acetateSIRT120 µM92.8 ± 0.8[3]
Imidazole Derivative 7aSIRT120 µM99.6 ± 0.2[3]
Imidazole Derivative 8bSIRT120 µM100.8 ± 1.2[3]
Imidazole Derivative 9aSIRT120 µM76.2 ± 3.3[3]
Note: Compounds 7a and 8b were tested as their hydrochloride salts.

Table 2: Comparative IC50 Values of Established Sirtuin Inhibitors

InhibitorSIRT1 IC50SIRT2 IC50SIRT3 IC50SIRT5 IC50Reference
EX-527 (Selisistat) 38 nM - 123 nM19.6 µM48.7 µM>100 µM[4][5][6]
Sirtinol 131 µM38 µM--[7][8]
Cambinol 56 µM59 µMNo InhibitionWeak Inhibition[9][10][11]
Tenovin-6 21 µM10 µM67 µM-[12]

Experimental Protocols

Accurate validation of sirtuin inhibition is critical. The following are detailed methodologies for key experiments.

In Vitro Fluorometric Sirtuin Activity Assay

This assay is a widely used method to quantify the enzymatic activity of sirtuins and determine the inhibitory potency of compounds.

Materials:

  • Recombinant human sirtuin enzyme (e.g., SIRT1)

  • Fluorogenic sirtuin substrate (e.g., a peptide containing an acetylated lysine coupled to a fluorophore)

  • NAD+ (sirtuin co-substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • Test compounds (dissolved in DMSO)

  • 96-well or 384-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. The final DMSO concentration should be kept low (e.g., <1%) to avoid solvent effects.

  • Reaction Setup: In the microplate wells, add the assay buffer, the fluorogenic substrate, and NAD+.

  • Compound Addition: Add the diluted test compounds or vehicle control (DMSO) to the respective wells.

  • Enzyme Addition: Initiate the reaction by adding the recombinant sirtuin enzyme to all wells.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes), protected from light.

  • Development: Stop the enzymatic reaction by adding the developer solution. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore. Incubate at 37°C for an additional period (e.g., 15-30 minutes).

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Western Blot Analysis of Sirtuin Target Acetylation

This method assesses the ability of an inhibitor to modulate sirtuin activity within a cellular context by measuring the acetylation status of a known sirtuin substrate (e.g., p53 for SIRT1).

Materials:

  • Cell line of interest

  • Cell culture reagents

  • Test compounds

  • Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (specific for the acetylated and total forms of the target protein, and a loading control like β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in culture plates and allow them to attach. Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using the lysis buffer.

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the acetylated target protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against the total target protein and a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. An increase in the ratio of the acetylated protein to the total protein indicates inhibition of the corresponding sirtuin's deacetylase activity.

Mandatory Visualizations

The following diagrams illustrate key concepts related to sirtuin inhibition and its validation.

Sirtuin_Inhibition_Pathway cluster_0 Cellular Stress (e.g., DNA Damage, Oxidative Stress) cluster_1 Sirtuin Regulation cluster_2 Downstream Effects Stress Cellular Stress p53 p53 Stress->p53 Activates SIRT1 SIRT1 NADH NADH SIRT1->NADH Consumption p53_acetyl Acetylated p53 (Active) SIRT1->p53_acetyl Deacetylation Imidazole Imidazole Derivative (Inhibitor) Imidazole->SIRT1 NAD NAD+ NAD->SIRT1 Co-substrate Apoptosis Apoptosis, Cell Cycle Arrest p53_acetyl->Apoptosis p53->p53_acetyl Acetylation

Caption: Sirtuin 1 (SIRT1) signaling pathway and the effect of an imidazole-based inhibitor.

Experimental_Workflow cluster_0 In Vitro Validation cluster_1 Cell-Based Validation cluster_2 Lead Optimization HTS High-Throughput Screening (Primary Assay) DoseResponse Dose-Response & IC50 Determination HTS->DoseResponse Selectivity Selectivity Profiling (vs. other SIRTs) DoseResponse->Selectivity Mechanism Mechanism of Action Studies Selectivity->Mechanism SAR Structure-Activity Relationship (SAR) Studies Mechanism->SAR CellPermeability Cellular Permeability Assay TargetEngagement Target Engagement Assay (e.g., Western Blot for Ac-p53) CellPermeability->TargetEngagement CellularActivity Cellular Activity Assays (e.g., Apoptosis, Cell Cycle) TargetEngagement->CellularActivity CellularActivity->SAR ADMET ADMET Profiling SAR->ADMET

Caption: A general experimental workflow for the validation of sirtuin inhibitors. general experimental workflow for the validation of sirtuin inhibitors.

References

Efficacy of Imidazole-Based Compounds in Cell-Based Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazole scaffold, a five-membered heterocyclic aromatic compound, serves as a crucial building block in the development of therapeutic agents. This guide provides a comparative analysis of the efficacy of imidazole derivatives, particularly those based on the 4-methyl-1H-imidazole-5-carboxylic acid backbone, in key cell-based assays. The focus is on their role as inhibitors of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a critical mediator in cancer progression. The performance of these imidazole-based compounds is compared with established, non-imidazole alternative inhibitors.

Comparative Efficacy in Cell-Based Assays

The TGF-β pathway plays a dual role in cancer, initially acting as a tumor suppressor and later promoting metastasis. Consequently, inhibitors of this pathway are of significant interest in oncology research. Cell-based assays are fundamental in evaluating the potency and cellular effects of these inhibitors. Here, we compare the efficacy of representative imidazole-based TGF-β inhibitors with other known inhibitors in the A549 human lung adenocarcinoma cell line, a common model for studying TGF-β-induced processes.

Table 1: Comparison of IC50 Values for Inhibition of Cell Viability (MTT Assay)

Compound ClassSpecific CompoundTargetCell LineIC50 (µM)Citation(s)
Imidazole DerivativeCompound 9EGFRA54910.74[1]
Imidazole DerivativeCompound 2Not SpecifiedA549< 3.9 µg/mL[2]
Imidazole DerivativeCompound 10Not SpecifiedA549< 3.9 µg/mL[2]
Imidazole DerivativeCompound 4Not SpecifiedA549< 3.9 µg/mL[2]
Pteridine-based InhibitorSB-431542TGF-βRI (ALK5)A549>10 (non-toxic)[3]
Pyridine/Pyrazole-based InhibitorGalunisertib (LY2157299)TGF-βRI (ALK5)Mv1Lu0.176[4]

Table 2: Comparison of Efficacy in Cell Migration and Invasion Assays

Compound ClassSpecific CompoundAssay TypeCell LineEffectCitation(s)
Imidazole DerivativeSulfonamide-imidazole derivativeCell MotilityA549Effective inhibition of TGF-β1-induced motility
Pteridine-based InhibitorSB-431542Transwell InvasionA549Significantly decreased CSE-induced invasion[5]
Pyridine/Pyrazole-based InhibitorGalunisertib (LY2157299)Cell MigrationU87MGDose-dependent blockade of TGF-β1-enhanced migration[4][6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is crucial to visualize the signaling pathways they target and the workflows of the assays used to evaluate them.

TGF-β Signaling Pathway

TGF-β ligands initiate signaling by binding to and bringing together type I and type II serine/threonine kinase receptors on the cell surface. This leads to the phosphorylation and activation of the type I receptor, which in turn phosphorylates downstream effector proteins called Smads. The phosphorylated Smads then translocate to the nucleus to regulate the transcription of target genes involved in processes like cell proliferation, differentiation, and migration.

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors Inhibitors TGF-beta TGF-beta TGF-beta_RII TGF-β RII TGF-beta->TGF-beta_RII Binding TGF-beta_RI TGF-β RI (ALK5) TGF-beta_RII->TGF-beta_RI Recruitment & Phosphorylation Smad2_3 Smad2/3 TGF-beta_RI->Smad2_3 Phosphorylation pSmad2_3 p-Smad2/3 Smad_complex Smad2/3/4 Complex pSmad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Expression Gene Expression (Migration, Invasion, Proliferation) Smad_complex->Gene_Expression Transcription Regulation Imidazole_Derivatives Imidazole_Derivatives Imidazole_Derivatives->TGF-beta_RI Inhibition Galunisertib Galunisertib Galunisertib->TGF-beta_RI SB-431542 SB-431542 SB-431542->TGF-beta_RI Experimental_Workflow cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_mtt_steps MTT Assay Steps cluster_migration_steps Migration Assay Steps Seed_Cells Seed A549 Cells Adherence Allow Adherence (24h) Seed_Cells->Adherence Add_Inhibitors Add Imidazole Derivatives or Alternatives Adherence->Add_Inhibitors Add_TGF-beta Induce with TGF-β (optional) Add_Inhibitors->Add_TGF-beta Incubate Incubate (24-72h) Add_TGF-beta->Incubate MTT_Assay MTT Assay Incubate->MTT_Assay Migration_Assay Migration Assay (Boyden Chamber) Incubate->Migration_Assay Add_MTT Add MTT Reagent MTT_Assay->Add_MTT Fix_Stain Fix and Stain Migrated Cells Migration_Assay->Fix_Stain Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure_Absorbance Measure Absorbance (570 nm) Solubilize->Measure_Absorbance Image_Quantify Image and Quantify Fix_Stain->Image_Quantify

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 4-Methyl-1H-imidazole-5-carboxylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-Methyl-1H-imidazole-5-carboxylic acid, designed for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles or a face shield, chemical-resistant gloves, and a lab coat. All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] An emergency eyewash station and safety shower must be readily accessible.[1]

Step-by-Step Disposal Protocol

The proper disposal of chemical waste is a regulated process that ensures the safety of personnel and the environment.[2][3][4] The following protocol outlines the necessary steps for the disposal of this compound.

Step 1: Waste Identification and Classification

  • Hazard Determination: The first step is to determine if the waste is hazardous.[4] While a specific Safety Data Sheet (SDS) for this compound was not found, related imidazole compounds exhibit properties such as being harmful if swallowed and causing skin and eye irritation.[5][6][7][8][9] Therefore, it is prudent to manage this compound as a hazardous chemical waste.

  • Consult the SDS: Obtain the specific SDS for the this compound you are using. This document will provide crucial information on its specific hazards and any special disposal considerations.

  • Regulatory Classification: Chemical waste generators must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[6] In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA).[10][11]

Step 2: Waste Segregation and Collection

  • Separate Waste Streams: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.[3] Keep solid and liquid waste separate.[3]

  • Use Appropriate Containers: Collect the waste in a compatible, leak-proof container.[2][3][12] The container should be kept tightly closed when not in use.[2][12][13] For solid waste, a clean, dry, sealable, and labeled container is appropriate.[14]

  • Incompatible Materials: Store this waste away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[1][6]

Step 3: Labeling and Storage

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful if Swallowed").[15] The date of waste accumulation should also be included.[2]

  • Satellite Accumulation Areas (SAAs): Store the waste container in a designated SAA, which must be at or near the point of generation and under the control of the operator.[12][13][15]

  • Storage Limits: Be aware of the storage limits for hazardous waste in your SAA. For example, a maximum of 55 gallons of hazardous waste or one quart of acutely toxic waste may be accumulated at a time.[12][13]

Step 4: Arranging for Disposal

  • Contact Environmental Health and Safety (EHS): When the waste container is full or ready for disposal, contact your institution's EHS department or equivalent. They will provide instructions for pickup or direct you to the designated waste accumulation area.

  • Licensed Waste Hauler: The disposal of hazardous waste must be carried out by a licensed hazardous waste disposal company.[2][15] Your institution will have a contract with such a company to ensure proper treatment and disposal in accordance with all regulations.[15]

  • Documentation: Complete any required waste disposal forms or manifests as instructed by your EHS department. This documentation is a critical part of the "cradle-to-grave" tracking of hazardous waste.[4]

Quantitative Data for Disposal

At present, there is no specific quantitative data available in the public domain regarding disposal limits for this compound. Researchers must refer to the manufacturer's Safety Data Sheet and local regulatory requirements for any specific concentration limits or reportable quantities.

Data PointValueSource
EPA Hazardous Waste Number To be determined based on characteristic hazards (e.g., toxicity, corrosivity) or if it becomes a listed waste.Local, State, and Federal Regulations
Reportable Quantity (RQ) Not specified. Refer to the specific SDS and local regulations.Manufacturer's SDS, Local EHS Department
Concentration Limits for Disposal Not specified. Dependent on the disposal facility and local regulations.Licensed Waste Disposal Company, Local EHS

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G Figure 1: Disposal Workflow for this compound cluster_0 Preparation & Handling cluster_1 Waste Identification & Segregation cluster_2 Storage & Labeling cluster_3 Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) B Handle Waste in a Chemical Fume Hood A->B C Consult Safety Data Sheet (SDS) B->C D Classify as Hazardous Waste C->D E Segregate from Other Waste Streams D->E F Use a Designated, Compatible Waste Container E->F G Label Container Clearly: 'Hazardous Waste', Chemical Name, Hazards, Date F->G H Store in a Designated Satellite Accumulation Area (SAA) G->H I Monitor Accumulation Limits (e.g., <55 gal) H->I J Container Full or Disposal Needed? I->J J->H No K Contact Institutional EHS for Pickup Request J->K Yes L Complete Required Waste Manifest/Paperwork K->L M Transfer to Authorized Waste Management Personnel L->M N Proper Disposal by Licensed Facility M->N

Caption: Disposal Workflow for this compound.

References

Personal protective equipment for handling 4-Methyl-1H-imidazole-5-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Methyl-1H-imidazole-5-carboxylic acid

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound. Adherence to these procedures is critical for ensuring personal safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesTightly fitting, conforming to EN 166 (EU) or NIOSH (US) standards.[1]
Face ShieldRecommended when there is a potential for splashing.[2]
Hand Protection GlovesNitrile gloves are recommended. Always inspect gloves before use and wash hands after removal.[3][4]
Body Protection Lab CoatA fully-buttoned lab coat is required.[3]
Protective ClothingImpervious and fire/flame resistant clothing should be worn.[1][4]
Respiratory RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation is experienced, especially when dust may be generated.[5][6]
Handling and Storage Protocols

Handling:

  • Work in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][4]

  • Avoid generating dust.[4] Use dry clean-up procedures such as vacuuming with an explosion-proof machine; do not use air hoses.[4]

  • Avoid contact with skin and eyes.[4]

  • Do not eat, drink, or smoke in the handling area.[1][4]

  • Wash hands thoroughly with soap and water after handling.[4]

  • Keep containers securely sealed when not in use.[4]

Storage:

  • Store in a cool, dry, and well-ventilated place.[5][7]

  • Keep the container tightly closed.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[3]

Emergency Procedures

Immediate action is crucial in the event of accidental exposure.

Exposure TypeFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station.[3][5] Seek medical attention.[3]
Skin Contact Flush skin with plenty of water for at least 15 minutes.[3] Remove contaminated clothing and shoes. For large area exposure, use an emergency shower.[3] Seek medical attention.[3]
Inhalation Move the person to fresh air.[3][5] If not breathing, give artificial respiration.[6] Seek immediate medical attention.[3]
Ingestion Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[5][6] Seek immediate medical attention.[3]
Spill and Disposal Plan

Spills:

  • Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, wear the minimum PPE of chemical safety goggles, nitrile gloves, and a lab coat.[3] Use appropriate tools to clean up the spilled material and place it in a sealed container for disposal.[3]

  • Large Spills: For large spills, immediately evacuate and secure the area. Contact your institution's Environmental Health & Safety (EH&S) department or emergency services.[3]

Disposal:

  • Collect waste this compound, in pure form or in solutions, in a sealable, airtight, and compatible waste container.[3]

  • Label the container as hazardous waste as soon as the first waste is added.[3]

  • Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[5] Do not empty into drains.[8]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Response prep_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_hood Ensure Fume Hood is Operational prep_ppe->prep_hood prep_materials Gather Chemical and Necessary Equipment prep_hood->prep_materials handle_weigh Weigh Chemical in Fume Hood prep_materials->handle_weigh Begin Experiment handle_dissolve Prepare Solution (if applicable) handle_weigh->handle_dissolve emergency_spill Spill handle_weigh->emergency_spill emergency_exposure Personal Exposure handle_weigh->emergency_exposure post_clean Clean Work Area and Decontaminate Equipment handle_dissolve->post_clean Complete Experiment post_waste Collect Waste in Labeled Container post_clean->post_waste post_doff Doff PPE post_waste->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-1H-imidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
4-Methyl-1H-imidazole-5-carboxylic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.